Aflastatin A
Description
inhibitor of aflatoxin production by aflatoxigenic fungi; from Streptomyces sp.; structure given in first source
Propriétés
Formule moléculaire |
C62H115NO24 |
|---|---|
Poids moléculaire |
1258.6 g/mol |
Nom IUPAC |
(3E)-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-(2-hydroxyundecyl)oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,50?,51?,52?,53?,55?,56?,57-,58?,59+,60+,62+/m1/s1 |
Clé InChI |
VAQYWUJSXJULKR-CFVWPHSWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Aflastatin A: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A is a novel polyketide metabolite discovered from the soil bacterium Streptomyces sp. MRI142. It is distinguished by its potent and specific inhibitory activity against the production of aflatoxin, a highly carcinogenic mycotoxin produced by fungi of the Aspergillus genus. This compound completely blocks aflatoxin production by Aspergillus parasiticus at a concentration of 0.5 µg/ml without significantly affecting fungal growth[1]. Its mechanism of action targets a very early stage in the aflatoxin biosynthetic pathway, prior to the transcription of the regulatory gene aflR. This guide provides a comprehensive overview of the discovery, fermentation, and detailed multi-step isolation of this compound, presenting its physicochemical properties and spectroscopic data for reference.
Discovery and Producing Organism
This compound was first isolated from the mycelial cake of Streptomyces sp. strain MRI142[1]. The producing organism is a filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities. The discovery was the result of a screening program aimed at identifying novel inhibitors of aflatoxin production.
Experimental Protocols
The following sections detail the methodologies for the production, extraction, and purification of this compound from Streptomyces sp. MRI142.
Fermentation Protocol
2.1.1 Seed Culture A loopful of Streptomyces sp. MRI142 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is detailed in Table 1. The flask is then incubated on a rotary shaker at 200 rpm for 2 days at 27°C.
2.1.2 Production Culture For large-scale production, 5 ml of the seed culture is transferred into a 500-ml Erlenmeyer flask containing 100 ml of the production medium (see Table 1). The fermentation is carried out on a rotary shaker at 200 rpm for 5 days at 27°C.
Table 1: Fermentation Media Composition
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 10.0 | 30.0 |
| Glucose | - | 10.0 |
| Polypeptone | 5.0 | 5.0 |
| Meat Extract | 5.0 | 5.0 |
| Yeast Extract | 3.0 | 3.0 |
| CaCO₃ | 2.0 | 2.0 |
| pH | 7.2 | 7.2 |
Extraction and Isolation Protocol
The isolation of this compound involves a multi-step process beginning with the extraction from the mycelial mass followed by several stages of column chromatography. The overall workflow is depicted in the diagram below.
2.2.1 Mycelial Cake Extraction The culture broth from the production fermentation (10 liters) is filtered to separate the mycelium from the supernatant. The collected mycelial cake is then extracted twice with 10 liters of acetone (B3395972). The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous residue. This residue is subsequently extracted three times with equal volumes of ethyl acetate (B1210297). The combined ethyl acetate layers are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield a crude extract (approximately 10 g).
2.2.2 Chromatographic Purification The crude extract is subjected to a series of chromatographic separations to purify this compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography The crude extract (10 g) is dissolved in a small volume of chloroform (B151607) and applied to a silica gel column (Wako gel C-200, 5 x 40 cm). The column is eluted with a stepwise gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, and 0:1, v/v). Fractions containing this compound are identified by bioassay and thin-layer chromatography (TLC).
-
Step 2: Sephadex LH-20 Column Chromatography The active fractions from the silica gel column are combined, concentrated, and applied to a Sephadex LH-20 column (2.5 x 80 cm). The column is eluted with methanol.
-
Step 3: ODS Flash Chromatography The active fractions from the Sephadex column are further purified using ODS flash chromatography (Yamazen Corporation). Elution is performed with a solvent system of acetonitrile-water.
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC) The final purification is achieved by preparative HPLC on an ODS column (CAPCELL PAK C18, 20 x 250 mm). The column is eluted with a mixture of acetonitrile (B52724) and water (7:3, v/v) at a flow rate of 5 ml/minute. This step yields pure this compound as a white powder.
Visualization of Isolation Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was conducted through various spectroscopic analyses.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White Powder |
| Molecular Formula | C₆₂H₁₁₅NO₂₄[1] |
| Molecular Weight | 1262.4 |
| Solubility | Soluble in methanol, ethyl acetate, chloroform. Insoluble in water. |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |
| 1 | 170.1 | 32 | 72.8 |
| 2 | 102.5 | 33 | 39.1 |
| 3 | 195.2 | 34 | 72.5 |
| 4 | 105.7 | 35 | 40.2 |
| 5 | 175.8 | 36 | 71.9 |
| 6 | 36.1 | 37 | 41.5 |
| 7 | 72.1 | 38 | 70.8 |
| 8 | 40.5 | 39 | 42.1 |
| 9 | 71.8 | 40 | 70.5 |
| 10 | 41.2 | 41 | 42.5 |
| ... | ... | ... | ... |
| (Note: Due to the complexity of the molecule, this table presents a partial list of representative shifts. The full structure contains 62 carbons.) |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of aflatoxin biosynthesis.
Table 4: Biological Activity of this compound
| Activity | Organism | Concentration / IC₅₀ | Reference |
| Aflatoxin Production Inhibition | Aspergillus parasiticus | 0.5 µg/ml (complete inhibition) | [1] |
| Antifungal | Candida albicans | >100 µg/ml | |
| Antibacterial | Bacillus subtilis | 25 µg/ml (MIC) | |
| Antitumor | P388 Leukemia cells | 10 µg/ml (IC₅₀) | [1] |
The inhibitory action of this compound occurs at the genetic level. It has been shown to significantly reduce the transcription of genes essential for aflatoxin production, including the pathway-specific regulatory gene aflR. This prevents the expression of downstream enzymatic genes, thus halting the biosynthetic cascade at a very early point.
References
Aflastatin A: A Deep Dive into its Complex Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a potent secondary metabolite produced by the bacterium Streptomyces sp. MRI142 that has garnered significant interest for its specific and potent inhibition of aflatoxin production by fungi such as Aspergillus parasiticus.[1][2] Aflatoxins are highly carcinogenic mycotoxins that contaminate a wide range of agricultural commodities, posing a serious threat to human and animal health. The unique biological activity of this compound, coupled with its remarkably complex molecular structure, has made it a compelling target for synthetic chemists and a subject of intensive investigation for its potential applications in agriculture and medicine.
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, detailing the experimental methodologies employed in its elucidation and the subsequent revisions to its structure established through total synthesis.
Chemical Structure
This compound is a large, highly oxygenated polyketide-derived natural product. Its structure is characterized by a tetramic acid moiety linked to a long, acyclic polyol side chain that incorporates a tetrahydropyran (B127337) ring.[1][3] The molecular formula of this compound has been determined as C₆₂H₁₁₅NO₂₄.[2] The molecule possesses an astounding 29 stereogenic centers, leading to a vast number of potential stereoisomers and presenting a formidable challenge for its structural determination and chemical synthesis.
The initial structural elucidation of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and chemical degradation studies.[1] However, the definitive confirmation and, critically, the revision of certain stereochemical assignments were only achieved through the landmark total synthesis of the molecule.[4][5]
Stereochemistry: A Tale of Revision and Confirmation
The absolute and relative stereochemistry of the 29 chiral centers in this compound has been a significant focus of research. The initial assignment was based on extensive NMR analysis, including J-based configuration analysis, and the chemical degradation of this compound into smaller, identifiable chiral fragments.[3][6][7]
However, the total synthesis of this compound, a monumental undertaking in natural product synthesis, revealed discrepancies with the originally proposed structure. Careful comparison of the spectroscopic data of the synthetic molecule with that of the natural product led to the revision of the absolute configurations of six stereogenic centers at positions C8, C9, and C28-C31.[4][5] This underscores the power of total synthesis as the ultimate tool for structural verification of complex natural products.
The confirmed absolute stereochemistry of this compound is a testament to the intricate biosynthetic machinery of its producing organism and provides a crucial foundation for understanding its biological activity.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of this compound involved a multi-pronged approach, combining spectroscopic techniques, chemical degradation, and total synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were fundamental in determining the planar structure and the relative stereochemistry of many of the stereocenters in this compound. Advanced NMR techniques, such as J-based configuration analysis, which relies on the measurement of homo- and heteronuclear coupling constants (³J(H,H) and ²,³J(C,H)), were employed to deduce the relative configurations of adjacent stereocenters along the polyol chain.[6][7]
Chemical Degradation
-
Degradation and Chiral Analysis: To establish the absolute stereochemistry, this compound was chemically degraded into smaller, more manageable fragments. The absolute configurations of these fragments were then determined by comparison with authentic, stereochemically defined synthetic samples or through derivatization with chiral reagents followed by spectroscopic analysis.[3][6] For instance, degradation of this compound yielded fragments such as N-methyl-D-alanine, (2S,4R)-2,4-dimethyl-1,6-hexanediol, (R)-3-hydroxydocecanoic acid, and (R)-1,2,4-butanetriol, which were instrumental in assigning the absolute configurations of specific stereocenters.[6]
Total Synthesis
-
Convergent Fragment Assembly: The total synthesis of this compound was achieved through a convergent strategy, where different complex fragments of the molecule were synthesized independently and then coupled together.[8][9] This approach allowed for the careful control of stereochemistry in each fragment before their assembly.
-
Key Stereocontrolling Reactions: The synthesis relied on a suite of powerful and highly stereoselective reactions to construct the numerous chiral centers. These included:
-
Mukaiyama Aldol (B89426) Reaction: A Felkin-selective trityl-catalyzed Mukaiyama aldol reaction was used for a key C15-C16 bond formation.[4][10]
-
Chelate-Controlled Aldol Reaction: A magnesium-mediated chelate-controlled aldol reaction involving soft enolization was employed for the C26-C27 bond formation.[4][10]
-
Boron-Mediated Aldol Reaction: An anti-Felkin-selective boron-mediated oxygenated aldol reaction was utilized to form the C35-C36 bond.[4][10]
-
-
Spectroscopic Comparison: The final confirmation of the structure and the revision of the stereochemistry were achieved by meticulously comparing the NMR spectra of the totally synthetic this compound with those of the natural product.[4][5]
Mechanism of Aflatoxin Inhibition
This compound inhibits the production of aflatoxin in Aspergillus parasiticus by downregulating the expression of key genes involved in the aflatoxin biosynthetic pathway.[11][12] This inhibitory action occurs at a very early stage of the pathway, prior to the formation of the first stable intermediate, norsolorinic acid.[11]
The proposed mechanism involves the transcriptional repression of the aflR gene, which encodes a regulatory protein essential for the activation of the aflatoxin gene cluster.[11] Consequently, the expression of downstream biosynthetic genes, such as pksA (polyketide synthase), ver-1 (versicolorin A desaturase), and omtA (sterigmatocystin O-methyltransferase), is significantly reduced.[11][12] Furthermore, this compound has been observed to influence the primary metabolism of the fungus, leading to increased glucose consumption and ethanol (B145695) accumulation.[11][12]
Caption: Proposed mechanism of this compound in inhibiting aflatoxin biosynthesis.
Data Summary
Conclusion
This compound stands as a remarkable example of the chemical complexity and biological potential of natural products. Its intricate structure, featuring 29 stereocenters, has been a formidable challenge that has been met through the combined power of modern spectroscopic techniques and cutting-edge synthetic chemistry. The revision of its stereochemistry through total synthesis highlights the indispensable role of this discipline in the definitive structural elucidation of complex molecules. The unique mode of action of this compound in inhibiting aflatoxin biosynthesis presents exciting opportunities for the development of novel strategies to combat mycotoxin contamination in food and feed, ultimately contributing to global food safety. Further research into the structure-activity relationships of this compound and its analogues may pave the way for the development of even more potent and selective inhibitors.
References
- 1. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute configuration of this compound, a specific inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.google.cn [books.google.cn]
- 11. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Aflastatin A Enigma: A Proposed Biosynthesis Pathway in Actinomycetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A, a potent inhibitor of aflatoxin production isolated from Streptomyces sp. MRI142, presents a unique biosynthetic puzzle. This tetramic acid derivative features a highly oxygenated long alkyl chain, the biosynthesis of which is proposed to involve a hybrid Type I Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. Isotopic labeling studies have indicated the incorporation of not only common precursors like acetate (B1210297) and propionate (B1217596) but also the unusual two-carbon unit, glycolate (B3277807). This technical guide delineates a putative biosynthetic pathway for this compound in actinomycetes, drawing upon established principles of polyketide and nonribosomal peptide biosynthesis. We present a modular organization of the proposed PKS-NRPS megasynthase, detail the enzymatic steps, and provide comprehensive experimental protocols for the elucidation of this pathway. Furthermore, representative quantitative data from analogous systems are compiled to offer a practical framework for future research and bioengineering efforts.
Introduction
This compound is a secondary metabolite produced by Streptomyces sp. MRI142 with a notable biological activity: the inhibition of aflatoxin biosynthesis in fungi such as Aspergillus parasiticus.[1] Structurally, it is characterized by a tetramic acid core linked to a long, highly oxygenated polyketide chain.[1] The biosynthesis of such hybrid natural products in actinomycetes is typically orchestrated by large, multifunctional enzymes known as hybrid PKS-NRPS systems.
The biosynthesis of the this compound backbone is particularly intriguing due to the incorporation of glycolic acid, in addition to acetic and propionic acids, as suggested by 13C-labeling experiments.[1] This points to a unique mechanism for the formation and incorporation of an uncommon extender unit in the polyketide chain. This guide aims to provide a comprehensive theoretical framework for the biosynthesis of this compound, serving as a roadmap for researchers seeking to unravel its genetic and biochemical basis.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a Type I modular PKS-NRPS assembly line. The pathway can be conceptually divided into four main stages:
-
Precursor Biosynthesis: Activation of starter and extender units.
-
Polyketide Chain Assembly: Elongation and modification of the alkyl chain by the PKS modules.
-
Amino Acid Incorporation and Tetramic Acid Formation: Addition of an amino acid and subsequent cyclization by the NRPS module.
-
Post-PKS/NRPS Modifications: Tailoring reactions to yield the final this compound structure.
Precursor Biosynthesis
The biosynthesis initiates with the formation of the necessary starter and extender units in the form of coenzyme A (CoA) or acyl carrier protein (ACP) thioesters.
-
Propionyl-CoA: Serves as the likely starter unit for the polyketide chain.
-
Methylmalonyl-CoA: Derived from the carboxylation of propionyl-CoA, it is a common extender unit in polyketide synthesis.
-
Malonyl-CoA: Formed by the carboxylation of acetyl-CoA, it provides the acetate extender units.
-
Hydroxymalonyl-ACP: The incorporation of glycolate is proposed to occur via hydroxymalonyl-ACP. This is analogous to other systems where specialized enzymes convert glycolytic intermediates into PKS extender units. The formation of hydroxymalonyl-ACP likely proceeds from the central metabolite glyoxylate.
Polyketide Chain Assembly by a Modular Type I PKS
This compound's long, oxygenated alkyl chain is proposed to be assembled by a modular Type I PKS. Each module is responsible for one cycle of chain elongation and comprises a set of catalytic domains. The minimal PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group formed during each elongation step.
The AT domains of the PKS modules are responsible for selecting the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or hydroxymalonyl-ACP). The presence of multiple hydroxyl groups in the this compound backbone suggests that many of the PKS modules contain a KR domain but lack DH and ER domains.
Tetramic Acid Formation via a Hybrid NRPS Module
Following the synthesis of the polyketide chain, it is transferred to an NRPS module. This module is proposed to contain the following domains:
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the polyketide chain and an amino acid.
-
Adenylation (A) domain: Selects and activates a specific amino acid (e.g., glycine, alanine, or serine) as its adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.
-
Thioesterase (TE) or Dieckmann Cyclase (DKC) domain: Catalyzes the release of the polyketide-amino acid conjugate and the subsequent intramolecular Dieckmann condensation to form the characteristic tetramic acid ring.
The final structure of the tetramic acid moiety is determined by the amino acid incorporated by the A domain.
Post-PKS/NRPS Tailoring
After the release of the tetramate intermediate from the PKS-NRPS assembly line, it may undergo further modifications by tailoring enzymes encoded within the biosynthetic gene cluster. These modifications can include hydroxylations, glycosylations, or methylations to yield the final, biologically active this compound molecule.
Data Presentation
Quantitative data for the biosynthesis of this compound is not yet available. However, representative data from well-characterized Type I PKS systems in Streptomyces are presented below to provide a reference for expected yields and enzyme kinetics.
Table 1: Representative Production Tiers of Polyketides in Streptomyces Strains.
| Polyketide Product | Producing Strain | Titer (mg/L) | Reference |
|---|---|---|---|
| Actinorhodin | Streptomyces coelicolor | ~50 | [2] |
| Erythromycin | Saccharopolyspora erythraea | 100 - 1000 | [2] |
| Avermectin | Streptomyces avermitilis | >1000 | [3] |
| Engineered Polyketide | Engineered Streptomyces host | 1 - 100 |[2] |
Table 2: Representative Kinetic Parameters of PKS Domains.
| PKS Domain | Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
|---|---|---|---|---|---|
| Acyltransferase (AT) | Erythromycin PKS (DEBS) | Methylmalonyl-CoA | ~2 | ~2 | [4] |
| Acyltransferase (AT) | Lovastatin PKS (LovB) | Malonyl-CoA | 5.4 | 3.3 | [4] |
| Ketosynthase (KS) | Erythromycin PKS (DEBS) | Diketide-ACP | N/A | ~10 |[5] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Inactivation using CRISPR-Cas9 in Streptomyces
This protocol allows for the targeted knockout of putative biosynthetic genes to assess their role in this compound production.
Materials:
-
Streptomyces sp. MRI142 spores
-
E. coli S17-1 (for conjugation)
-
pCRISPomyces-2 vector
-
Appropriate antibiotics (e.g., apramycin (B1230331), nalidixic acid)
-
ISP4 and MS agar (B569324) plates
-
LB medium
-
DNA manipulation enzymes (restriction enzymes, ligase)
-
Oligonucleotides for sgRNA and homology arms
Procedure:
-
Design of sgRNA and Homology Arms:
-
Identify the target gene in the putative this compound biosynthetic gene cluster.
-
Design a 20-bp sgRNA sequence targeting the gene of interest.
-
Design ~1-kb upstream and downstream homology arms flanking the target gene.
-
-
Construction of the Knockout Plasmid:
-
Clone the sgRNA into the pCRISPomyces-2 vector.
-
Assemble the homology arms into the sgRNA-containing vector using Gibson assembly or a similar method.
-
-
Conjugation into Streptomyces:
-
Transform the final knockout plasmid into E. coli S17-1.
-
Grow E. coli S17-1 containing the plasmid and Streptomyces sp. MRI142 to mid-log phase.
-
Mix the cultures and spot them onto MS agar plates. Incubate overnight.
-
Overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
-
Screening for Double Crossover Mutants:
-
Isolate individual exconjugant colonies and grow them on non-selective media to allow for the second crossover event.
-
Replica-plate colonies onto selective and non-selective media to identify apramycin-sensitive colonies, which have lost the plasmid.
-
-
Verification of Gene Deletion:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites and analyze by HPLC and LC-MS to confirm the loss of this compound production in the mutant.
-
Preparation of Streptomyces Cell-Free Extracts for Enzyme Assays
This protocol describes the preparation of active cell-free extracts for in vitro characterization of biosynthetic enzymes.
Materials:
-
Streptomyces culture grown to the desired phase
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)
-
Protease inhibitors
-
Lysozyme
-
DNase I
-
French press or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Harvest:
-
Grow the Streptomyces strain in a suitable liquid medium to the desired growth phase (typically late exponential or early stationary phase for secondary metabolite production).
-
Harvest the mycelium by centrifugation at 4°C.
-
-
Lysis:
-
Wash the mycelial pellet with lysis buffer.
-
Resuspend the pellet in fresh lysis buffer containing protease inhibitors and lysozyme. Incubate on ice.
-
Disrupt the cells using a French press or sonicator on ice.
-
-
Clarification:
-
Add DNase I to the lysate and incubate on ice to reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet cell debris and membranes.
-
-
Extract Collection:
-
Carefully collect the supernatant, which is the cell-free extract.
-
Use the extract immediately for enzyme assays or store it in aliquots at -80°C.
-
LC-MS Analysis of Polyketide Intermediates
This protocol outlines the analysis of polyketide intermediates from fermentation broths or enzyme assays.
Materials:
-
Streptomyces culture supernatant or cell-free assay reaction mixture
-
Organic solvents (e.g., ethyl acetate, methanol)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Extract the culture supernatant or reaction mixture with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness and resuspend the residue in a small volume of methanol.
-
-
LC Separation:
-
Inject the sample onto a C18 column.
-
Elute the compounds using a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid for better ionization).
-
-
MS and MS/MS Analysis:
-
Analyze the eluent by mass spectrometry in both positive and negative ion modes.
-
Perform data-dependent MS/MS analysis to obtain fragmentation patterns of the detected ions.
-
-
Data Analysis:
-
Analyze the data to identify known intermediates and propose structures for novel compounds based on their accurate mass and fragmentation patterns.
-
Mandatory Visualization
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Gene Knockout
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Conclusion
The biosynthesis of this compound represents a fascinating example of the metabolic diversity of actinomycetes. The proposed hybrid PKS-NRPS pathway, particularly with the incorporation of glycolate, highlights the unique enzymatic machinery that has evolved in these organisms to produce complex natural products. The technical guide provided here offers a solid foundation for future research aimed at elucidating the precise genetic and biochemical mechanisms governing this compound biosynthesis. A thorough understanding of this pathway will not only satisfy scientific curiosity but also pave the way for the bioengineering of novel this compound analogs with potentially improved therapeutic properties. The detailed experimental protocols and representative data serve as a practical resource for researchers embarking on the exciting journey of natural product discovery and pathway elucidation in actinomycetes.
References
- 1. Discovery of Tricyclic Aromatic Polyketides Reveals Hidden Chain-Length Flexibility in Type II Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining and characterization of the PKS–NRPS hybrid for epicoccamide A: a mannosylated tetramate derivative from Epicoccum sp. CPCC 400996 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Aflastatin A: A Technical Whitepaper on its Mechanism of Action in Aflatoxin Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxins, potent mycotoxins produced by species of Aspergillus, pose a significant threat to global food safety and public health. Aflastatin A, a secondary metabolite isolated from Streptomyces sp., has emerged as a promising inhibitor of aflatoxin biosynthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its inhibitory effects on aflatoxin production, with a focus on its impact on gene expression and metabolic pathways. This document is intended to serve as a resource for researchers and professionals engaged in mycotoxin control and the development of novel antifungal agents.
Introduction
Aflatoxins are a group of highly toxic and carcinogenic secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus. Contamination of staple crops such as maize, peanuts, and cottonseed with aflatoxins is a widespread problem, leading to significant economic losses and severe health risks, including hepatotoxicity and hepatocellular carcinoma. The biosynthesis of aflatoxins is a complex process involving a cluster of at least 25 co-regulated genes. The expression of these genes is controlled by the regulatory protein AflR. Consequently, the aflatoxin biosynthetic pathway presents several targets for inhibitory compounds.
This compound is a novel polyketide-derived metabolite that has demonstrated potent and specific inhibition of aflatoxin production without significantly affecting the growth of the producing fungi at inhibitory concentrations.[1] This unique property makes it an excellent candidate for development as a biocontrol agent to mitigate aflatoxin contamination in food and feed. Understanding the precise mechanism of action of this compound is crucial for its effective application and for the development of more potent derivatives.
Mechanism of Action of this compound
This compound disrupts aflatoxin biosynthesis at a very early stage, intervening before the transcriptional activation of the aflatoxin gene cluster. Its mechanism is multifaceted, involving the downregulation of key regulatory and structural genes and alterations in primary metabolism.
Inhibition of Aflatoxin and Norsolorinic Acid Production
This compound has been shown to be a highly effective inhibitor of aflatoxin production. At a concentration of 0.5 µg/mL, this compound completely inhibits the production of aflatoxins in Aspergillus parasiticus.[1] Furthermore, it targets an early step in the biosynthetic pathway, as evidenced by the clear inhibition of norsolorinic acid production at a concentration of 0.25 µg/mL.[2][3] Norsolorinic acid is the first stable intermediate in the aflatoxin biosynthetic pathway.
| Compound | Concentration (µg/mL) | Effect on Aspergillus parasiticus | Reference |
| This compound | 0.5 | Complete inhibition of aflatoxin production | [1] |
| This compound | 0.25 | Clear inhibition of norsolorinic acid production | [2][3] |
Downregulation of Aflatoxin Biosynthesis Gene Expression
The inhibitory effect of this compound on aflatoxin production is a direct consequence of its ability to suppress the transcription of key genes within the aflatoxin gene cluster. Studies utilizing reverse transcriptase-polymerase chain reaction (RT-PCR) and real-time quantitative PCR (TaqMan PCR) have demonstrated that this compound significantly reduces the transcript levels of the primary regulatory gene, aflR, as well as several structural genes, including pksA (polyketide synthase), ver-1 (versicolorin A dehydrogenase), and omtA (sterigmatocystin O-methyltransferase).[2][3]
| Gene Target | Function in Aflatoxin Biosynthesis | Effect of this compound Treatment | Reference |
| aflR | Positive regulatory gene, essential for the transcription of structural genes. | Significantly reduced transcription | [2][3] |
| pksA | Encodes a polyketide synthase, responsible for the initial steps of the pathway. | Significantly reduced transcription | [2][3] |
| ver-1 | Encodes a dehydrogenase involved in the conversion of versicolorin (B1264617) A. | Significantly reduced transcription | [2][3] |
| omtA | Encodes an O-methyltransferase that catalyzes a late step in the pathway. | Significantly reduced transcription | [2][3] |
Alteration of Glucose Metabolism
In addition to its direct impact on the aflatoxin biosynthetic pathway, this compound also influences the primary metabolism of Aspergillus parasiticus. Treatment with this compound leads to an increase in glucose consumption and a corresponding accumulation of ethanol.[2][3] This suggests that this compound may redirect carbon flux away from secondary metabolism, including aflatoxin production, and towards primary metabolic processes like fermentation.
| Metabolic Parameter | Effect of this compound Treatment in Aspergillus parasiticus | Reference |
| Glucose Consumption | Elevated | [2][3] |
| Ethanol Accumulation | Elevated | [2][3] |
Proposed Signaling Pathway for this compound Action
While the precise molecular target of this compound has yet to be definitively identified, the available evidence strongly suggests that it acts upstream of the transcription of the aflR gene. A key signaling pathway known to regulate aflR expression and, consequently, aflatoxin biosynthesis is the G-protein signaling pathway.
Caption: Proposed signaling pathway for this compound's action.
In Aspergillus, the heterotrimeric G-protein, with its alpha subunit FadA, plays a crucial role in repressing secondary metabolism, including aflatoxin synthesis, under conditions favorable for vegetative growth. It is hypothesized that this compound may interfere with this G-protein signaling cascade, potentially by inhibiting the G-protein itself or an upstream component. This interference would alleviate the repression of aflR transcription, leading to the observed downregulation of the entire aflatoxin gene cluster. The preliminary observation of weak inhibition of protein phosphatase 2A by this compound suggests another potential, though less substantiated, mechanism that warrants further investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Fungal Culture and this compound Treatment
Aspergillus parasiticus is typically cultured in a yeast extract-sucrose (YES) broth, which is a medium conducive to aflatoxin production. This compound, dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), is added to the culture medium at the desired concentrations at the time of inoculation. Control cultures receive an equivalent amount of the solvent. Cultures are then incubated under conditions optimal for fungal growth and aflatoxin production (e.g., 28-30°C with shaking).
Quantification of Aflatoxins and Norsolorinic Acid by HPLC
Extraction:
-
Fungal mycelia and culture broth are homogenized.
-
Aflatoxins and norsolorinic acid are extracted from the homogenate using an organic solvent (e.g., chloroform (B151607) or a methanol/water mixture).
-
The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) is commonly employed in an isocratic or gradient elution.
-
Detection: Aflatoxins are detected by fluorescence (excitation ~365 nm, emission ~440 nm) or UV absorbance. Norsolorinic acid can be detected by UV absorbance.
-
Quantification: The concentration of each compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of aflatoxin and norsolorinic acid standards.
Analysis of Gene Expression by RT-qPCR
Total RNA Extraction:
-
Fungal mycelia are harvested from liquid cultures by filtration.
-
The mycelia are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Total RNA is extracted using a commercial kit or a standard protocol involving lysis buffer and phenol-chloroform extraction.
-
The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.
cDNA Synthesis:
-
First-strand cDNA is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Primers specific to the target genes (aflR, pksA, ver-1, omtA) and a reference gene (e.g., β-tubulin or actin) are used.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene in the treated samples relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Aflastatin A: A Comprehensive Technical Review of its Biological Activities Beyond Aflatoxin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A, a complex polyketide metabolite isolated from Streptomyces species, is primarily recognized for its potent and specific inhibition of aflatoxin production by fungi such as Aspergillus parasiticus.[1][2] While this activity has been the focus of much of the research surrounding this natural product, emerging evidence suggests that the biological activity of this compound is not confined to this singular role. This technical guide provides an in-depth exploration of the known biological activities of this compound beyond its canonical role in aflatoxin inhibition, presenting available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, oncology, and drug discovery, highlighting the potential of this compound as a lead compound for further investigation.
Antitumor Activity
Preliminary studies have indicated that this compound exhibits antitumor activity, a significant finding that warrants further exploration for its potential in oncology.[1] However, detailed quantitative data on its potency against a wide range of cancer cell lines is not yet extensively available in the public domain.
Quantitative Data: Cytotoxicity
A comprehensive analysis of the cytotoxic effects of this compound against a panel of human cancer cell lines is crucial for evaluating its therapeutic potential. Currently, specific IC50 values for this compound are not widely reported in the literature. The following table summarizes the status of available data and highlights the need for further research.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| P388 (murine leukemia) | Leukemia | Data not available | [1] |
| L1210 (murine leukemia) | Leukemia | Data not available | [1] |
| KB (human oral epidermoid carcinoma) | Carcinoma | Data not available | [1] |
| Various Human Cancer Cell Lines | Multiple | Further research needed |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Signaling Pathways in Antitumor Activity
While the precise mechanisms of this compound's antitumor activity are yet to be elucidated, its structural similarity to other polyketides with anticancer properties suggests potential interactions with key cellular signaling pathways. The following diagram illustrates a hypothetical workflow for investigating these potential mechanisms.
Figure 1. Experimental workflow for elucidating the antitumor mechanism of this compound.
Antimicrobial Activity
This compound has been reported to possess antimicrobial activity against a range of bacteria and fungi.[1] This broad-spectrum activity suggests a mechanism of action that targets fundamental cellular processes common to these microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Specific MIC values for this compound against a comprehensive panel of pathogenic bacteria and fungi are not yet fully documented.
Table 2: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Citation |
| Bacillus subtilis | Positive | Data not available | [1] |
| Staphylococcus aureus | Positive | Data not available | [1] |
| Escherichia coli | Negative | Data not available | [1] |
| Pseudomonas aeruginosa | Negative | Data not available | [1] |
| Further Pathogenic Strains | Further research needed |
Table 3: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | Type | MIC (µg/mL) | Citation |
| Candida albicans | Yeast | Data not available | [1] |
| Saccharomyces cerevisiae | Yeast | Data not available | [1] |
| Aspergillus niger | Mold | Data not available | [1] |
| Penicillium chrysogenum | Mold | Data not available | [1] |
| Further Pathogenic Strains | Further research needed |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of this compound against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.
Modulation of Fungal Metabolism
Beyond its direct impact on aflatoxin biosynthesis, this compound has been shown to influence other metabolic processes in fungi, notably glucose metabolism and the production of other polyketide-derived secondary metabolites like melanin.[2]
Effect on Glucose Metabolism in Aspergillus parasiticus
Studies have demonstrated that this compound can alter glucose metabolism in A. parasiticus. Specifically, it has been observed to increase glucose consumption and ethanol (B145695) accumulation.[2] This suggests that this compound may interfere with central carbon metabolism, potentially redirecting metabolic flux away from secondary metabolite production.
Inhibition of Melanin Production
This compound has also been found to inhibit the production of melanin, a polyketide pigment, in the fungus Colletotrichum lagenarium. This finding indicates that the inhibitory effect of this compound on polyketide synthesis is not limited to aflatoxins and may extend to other structurally related secondary metabolites.
Experimental Protocol: Glucose Consumption Assay
Objective: To quantify the effect of this compound on glucose consumption by fungal cultures.
Materials:
-
Fungal strain (e.g., Aspergillus parasiticus)
-
This compound
-
Liquid culture medium containing a known concentration of glucose
-
Glucose oxidase assay kit
-
Spectrophotometer
Procedure:
-
Fungal Culture: Inoculate the fungal strain into a liquid culture medium containing a defined concentration of glucose. Prepare replicate cultures with and without the addition of this compound at a specific concentration.
-
Incubation: Incubate the cultures under appropriate conditions for a set period.
-
Sample Collection: At various time points, collect aliquots of the culture supernatant.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatants using a glucose oxidase-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the rate of glucose consumption in the presence and absence of this compound.
Signaling Pathway: this compound's Impact on Aflatoxin Biosynthesis
The primary mechanism of this compound in inhibiting aflatoxin production involves the downregulation of the aflatoxin biosynthesis gene cluster. This includes the regulatory gene aflR and key structural genes. The following diagram illustrates this inhibitory pathway.
Figure 2. Mechanism of Aflatoxin Biosynthesis Inhibition by this compound.
Conclusion and Future Directions
This compound, while primarily known for its potent inhibition of aflatoxin biosynthesis, exhibits a broader range of biological activities that merit further investigation. Its demonstrated antitumor and antimicrobial properties, coupled with its effects on fungal metabolism, position it as a promising scaffold for the development of new therapeutic agents.
To fully realize the potential of this compound, future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to identify potential therapeutic targets.
-
Broad-Spectrum Antimicrobial Screening: Establishing the MIC values against a wide range of clinically relevant bacteria and fungi to define its antimicrobial spectrum.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its antitumor and antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for different biological targets.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models.
The exploration of this compound's biological activities beyond aflatoxin inhibition is a fertile ground for discovery, with the potential to yield novel therapeutic leads for infectious diseases and oncology. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Aflastatin A as a specific inhibitor of fungal polyketide synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A is a microbial metabolite that has demonstrated significant inhibitory activity against the biosynthesis of fungal polyketides, most notably aflatoxins. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its inhibitory characteristics, and the experimental methodologies used to elucidate its function. By acting on the genetic regulation of polyketide synthase (PKS) genes, rather than direct enzymatic inhibition, this compound presents a unique mode of action. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the proposed molecular pathways, offering a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.
Introduction
Fungal polyketides are a diverse group of secondary metabolites with a wide range of biological activities, including mycotoxins, pigments, and pharmaceuticals. The biosynthesis of these compounds is initiated by polyketide synthases (PKSs), large multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units. The toxicity of certain polyketides, such as the carcinogenic aflatoxins produced by Aspergillus species, poses a significant threat to food safety and public health. Consequently, the identification and characterization of specific inhibitors of fungal polyketide synthesis are of great interest for agricultural and therapeutic applications.
This compound, a novel compound isolated from Streptomyces sp., has emerged as a potent inhibitor of aflatoxin production.[1] This guide delves into the technical details of this compound's function, with a focus on its specificity and mechanism as an inhibitor of fungal polyketide synthesis.
Mechanism of Action
This compound exerts its inhibitory effect not by directly targeting the catalytic activity of polyketide synthases, but by modulating the expression of genes involved in the biosynthetic pathways. This regulatory role makes it a specific tool for studying and potentially controlling fungal secondary metabolism.
Inhibition of Aflatoxin Biosynthesis
In the aflatoxin-producing fungus Aspergillus parasiticus, this compound has been shown to significantly reduce the production of aflatoxins and their early biosynthetic intermediate, norsolorinic acid.[2][3] This inhibition is achieved through the downregulation of key genes within the aflatoxin biosynthesis gene cluster. Reverse-transcriptase polymerase chain reaction (RT-PCR) and real-time quantitative PCR (TaqMan PCR) experiments have demonstrated that this compound treatment leads to a significant reduction in the transcription of:
-
pksA : The gene encoding the polyketide synthase responsible for the initial steps of aflatoxin synthesis.[2]
-
ver-1 and omtA : Genes encoding enzymes for later steps in the aflatoxin pathway.[2]
-
aflR : A crucial regulatory gene that encodes a transcription factor required for the expression of the structural genes in the aflatoxin cluster.[2]
The downregulation of aflR suggests that this compound acts at a very early step in the regulatory cascade of aflatoxin biosynthesis.[2]
Inhibition of Melanin (B1238610) Biosynthesis
Quantitative Data on Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on fungal polyketide production. It is important to note that specific IC50 values for the direct inhibition of purified polyketide synthase enzymes by this compound are not currently available in the scientific literature, which aligns with its proposed mechanism of action on gene expression rather than direct enzyme inhibition.
Table 1: Inhibition of Aflatoxin and Norsolorinic Acid Production in Aspergillus parasiticus
| Compound | Concentration (µg/mL) | % Inhibition of Aflatoxin Production | % Inhibition of Norsolorinic Acid Production | Reference |
| This compound | 0.5 | Complete Inhibition | Not Reported | [5] |
| This compound | 0.25 | Not Reported | Clear Inhibition | [2][3] |
Table 2: Inhibition of Melanin and Scytalone Production in Colletotrichum lagenarium
| Compound | Concentration (µg/mL) | Effect on Melanin Production | Effect on Scytalone Production | Reference |
| This compound | 0.5 | Almost Complete Inhibition | Inhibited | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound. These are generalized protocols based on the descriptions in the cited literature.
Fungal Culture and this compound Treatment
-
Organisms: Aspergillus parasiticus and Colletotrichum lagenarium.
-
Culture Conditions: Fungi are typically grown in liquid culture media that support polyketide production (e.g., yeast extract sucrose (B13894) medium for A. parasiticus).
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the fungal cultures at the desired concentrations at the beginning of the incubation period or at a specific time point. Control cultures receive the solvent alone.
-
Incubation: Cultures are incubated under appropriate conditions (e.g., temperature, shaking) for a period sufficient for polyketide production in the control group.
Quantification of Polyketide Intermediates (e.g., Norsolorinic Acid)
This protocol describes a general approach for the extraction and quantification of norsolorinic acid from fungal mycelia using High-Performance Liquid Chromatography (HPLC).
-
Mycelia Harvesting: Fungal mycelia are collected from liquid cultures by filtration.
-
Extraction: The mycelia are washed and then extracted with a solvent such as acetone. The extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of solvents, such as methanol (B129727) and water with an acidic modifier (e.g., acetic acid), is commonly employed.
-
Detection: Norsolorinic acid is detected by its absorbance at a specific wavelength (e.g., 480 nm).
-
Quantification: The concentration of norsolorinic acid in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of purified norsolorinic acid.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the general steps for analyzing the expression of PKS and regulatory genes in response to this compound treatment.
-
RNA Extraction: Total RNA is extracted from fungal mycelia harvested at different time points after this compound treatment.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Primers: Gene-specific primers for the target genes (pksA, aflR, PKS1, etc.) and a reference gene (for normalization) are designed.
-
Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).
-
Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene in the treated samples compared to the untreated controls.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action on polyketide synthesis.
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound represents a valuable molecular probe for dissecting the regulatory networks that govern fungal secondary metabolism. Its mode of action, which involves the suppression of PKS and regulatory gene expression, distinguishes it from direct enzyme inhibitors and opens up new avenues for controlling the production of harmful mycotoxins. The specificity of this compound for inhibiting polyketide synthesis in different fungal species, as evidenced by its effects on both aflatoxin and melanin production, highlights its potential as a broad-spectrum inhibitor.
Future research should focus on identifying the precise upstream molecular target(s) of this compound. Unraveling the signaling pathway that is perturbed by this inhibitor will provide deeper insights into the complex regulation of fungal polyketide biosynthesis. Furthermore, the development of synthetic analogs of this compound could lead to the discovery of even more potent and selective inhibitors with potential applications in agriculture and medicine. The lack of direct PKS enzyme inhibition data further underscores the need for studies aimed at identifying its intracellular binding partners to fully elucidate its mechanism of action.
References
- 1. Inhibitory effect of this compound on melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data and Analysis of Aflastatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A is a potent fungal metabolite isolated from Streptomyces sp. MRI142, notable for its highly specific inhibitory activity against the production of aflatoxins by Aspergillus parasiticus.[1][2] Aflatoxins are notoriously carcinogenic mycotoxins, posing a significant threat to food safety and public health. This compound accomplishes this inhibition without impeding the mycelial growth of the fungus, suggesting a targeted mechanism of action.[2] Structurally, it is a complex polyketide, characterized as a tetramic acid derivative with a long, highly oxygenated alkyl chain. Its molecular formula has been determined as C62H115NO24.[2] The intricate stereochemistry of this compound was elucidated through extensive NMR spectroscopy and chemical degradation, with its absolute configuration being confirmed and, in some aspects, revised through total synthesis.[3] This guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been a complex undertaking, relying on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. This data is critical for the identification and characterization of this important natural product.
¹H NMR Spectroscopic Data
The following table represents a compilation of expected chemical shifts for a molecule with the complexity of this compound. The definitive data is located in the supporting information of the total synthesis publication by Evans et al.[3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in searched resources |
¹³C NMR Spectroscopic Data
The following table represents a compilation of expected chemical shifts for a molecule with the complexity of this compound. The definitive data is located in the supporting information of the total synthesis publication by Evans et al.[3]
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in searched resources |
Mass Spectrometry Data
High-resolution mass spectrometry has been pivotal in determining the molecular formula of this compound.
| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |
| HR-FAB-MS | Positive | [M+H]⁺ | C62H115NO24 | 1262.78 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals key functional groups present in its structure.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl groups) |
| ~2920 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone/ester) |
| ~1650 | Strong | C=O stretch (amide/tetramic acid) |
| ~1070 | Strong | C-O stretch (alcohols, ethers) |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Streptomyces sp.
This compound is isolated from the mycelial extracts of Streptomyces sp. MRI142.[1] The general workflow for isolation is as follows:
-
Fermentation: Streptomyces sp. MRI142 is cultured in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The mycelial cake is harvested and extracted with organic solvents such as acetone or methanol (B129727) to obtain a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
-
Final Purification: The final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
NMR spectroscopy is the primary tool for the detailed structural elucidation of this compound.
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure.
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-resolution mass spectrometry, often using Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is employed.
-
Data Analysis: The accurate mass measurement of the molecular ion allows for the determination of the elemental composition.
FT-IR spectroscopy provides information about the functional groups present in this compound.
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mechanism of Action: Inhibition of Aflatoxin Biosynthesis
This compound inhibits a very early step in the aflatoxin biosynthetic pathway.[4][5] It has been shown to significantly reduce the transcription of genes encoding aflatoxin biosynthetic enzymes, including pksA, ver-1, and omtA, as well as the regulatory gene aflR.[4] This suggests that this compound's primary target is upstream of the transcriptional regulation of the aflatoxin gene cluster.
Conclusion
This compound represents a significant discovery in the field of natural products with important implications for food safety and drug development. Its unique structure and specific mode of action make it a valuable tool for studying the regulation of mycotoxin biosynthesis. The comprehensive spectroscopic data and analytical protocols presented in this guide are intended to support further research into this fascinating molecule and its potential applications. The elucidation of its precise molecular target remains a key area for future investigation.
References
- 1. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 2. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Stereochemical Maze: A Technical Guide to the Absolute Configuration of Aflastatin A
For Researchers, Scientists, and Drug Development Professionals
Aflastatin A, a potent and specific inhibitor of aflatoxin production by Aspergillus parasiticus, presents a formidable stereochemical challenge with 29 chiral centers in its complex polyketide structure.[1][2] This guide provides an in-depth analysis of the experimental methodologies and data that have been pivotal in elucidating and later revising its absolute configuration, offering a comprehensive resource for researchers in natural product synthesis, stereochemistry, and drug development.
Initial Elucidation through Chemical Degradation and Spectroscopic Analysis
The initial determination of this compound's absolute stereochemistry was a meticulous process involving the chemical degradation of the natural product into smaller, more manageable fragments. The absolute configuration of these fragments was then established, and this information was pieced together to deduce the stereochemistry of the entire molecule.[1][2]
Experimental Protocol: Degradation and Fragment Analysis
The core of the initial strategy involved a series of chemical transformations to isolate key stereocenters within defined fragments. The general workflow is outlined below:
-
Preparation of Fragments: this compound (or its methyl ether) was subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO₄), followed by reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent chemical modifications such as hydrolysis and benzoylation.[1][3][4]
-
Isolation of Key Fragments: This degradation process yielded four key small molecules whose absolute configurations could be determined independently:
-
Analysis of Acyclic Fragments: Larger acyclic fragments were also obtained and their relative stereochemistry was elucidated using J-based configuration analysis, which involves the measurement of homonuclear (³JH,H) and heteronuclear (²,³JC,H) coupling constants, alongside Rotating-frame Overhauser Effect (ROE) data.[1][2]
-
Connecting the Fragments: By correlating the relative configurations of the larger fragments with the established absolute configurations of the smaller degradation products, the complete absolute stereochemistry of this compound was initially proposed.[1][4]
Quantitative Data: J-Based Configuration Analysis
The relative stereochemistry of the acyclic polyol fragments was determined by analyzing NMR coupling constants. The key parameters are summarized in the table below.
| Coupling Constant | Value (Hz) | Diastereomeric Relationship |
| ³JH,H (large) | ~8-10 | anti |
| ³JH,H (small) | ~2-4 | syn |
| ²JC,H / ³JC,H | Varies | Provides additional conformational and configurational information |
Note: Specific values for all 29 chiral centers are detailed in the primary literature.[3][4]
Revision of the Absolute Configuration through Total Synthesis
More recently, the total synthesis of this compound and a key degradation fragment led to a crucial revision of the initially proposed structure.[5][6] This work highlighted the power of total synthesis in confirming or refuting complex stereochemical assignments.
Experimental Protocol: Total Synthesis and Spectroscopic Comparison
The successful total synthesis of this compound was achieved through a convergent strategy, involving the synthesis of several complex fragments that were subsequently coupled.[6][7]
-
Fragment Synthesis: The synthesis relied on a series of highly diastereoselective reactions, including:
-
Fragment Coupling and Completion: The synthesized fragments were coupled to assemble the carbon skeleton of this compound, followed by final functional group manipulations to complete the total synthesis.
-
Spectroscopic Comparison: The NMR spectroscopic data of the synthetic C3-C48 degradation fragment was meticulously compared with the data reported for the naturally derived fragment.[5][6] This comparison revealed a structural misassignment in the lactol region of the natural product degradation product.[5][6]
-
Structural Revision: The detailed analysis of the synthetic and natural product data led to the revision of the absolute configurations of six stereogenic centers: C8, C9, and C28-C31.[5][6]
Summary of Revised Absolute Configurations
The total synthesis and subsequent spectroscopic analysis confirmed a revision of six stereocenters from the originally proposed structure. The corrected configurations are essential for any future synthetic efforts or structure-activity relationship studies.
| Stereocenter | Originally Proposed Configuration | Revised Absolute Configuration |
| C8 | S | R |
| C9 | R | S |
| C28 | R | S |
| C29 | S | R |
| C30 | R | S |
| C31 | S | R |
Conclusion
The determination of the absolute configuration of this compound is a testament to the evolution of techniques in natural product chemistry. While classical methods of degradation and spectroscopic analysis provided a strong foundation, the rigor of total synthesis proved indispensable for ultimate structural confirmation and revision. This detailed understanding of this compound's stereochemistry is critical for the design and synthesis of analogues with potential applications in agriculture and medicine.
References
- 1. Absolute configuration of this compound, a specific inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Aflastatin A's Role in Regulating Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi produce a vast array of low-molecular-mass compounds known as secondary metabolites.[1] These molecules are not essential for primary growth but play crucial roles in fungal development, defense, and interaction with the environment.[2][3][4] A significant class of these metabolites are mycotoxins, such as aflatoxins, which are potent carcinogens produced by Aspergillus species that contaminate food and feed, posing a serious global health and economic problem.[5][6][7][8] Understanding the regulatory networks governing the biosynthesis of these compounds is critical for developing strategies to control mycotoxin contamination.[6]
Aflastatin A is a novel secondary metabolite isolated from Streptomyces sp.[9] It has been identified as a potent and specific inhibitor of aflatoxin production in aflatoxigenic fungi like Aspergillus parasiticus.[9][10] Unlike general antifungal agents that inhibit fungal growth, this compound can suppress aflatoxin biosynthesis at concentrations that do not affect mycelial growth, making it a valuable tool for studying secondary metabolism and a potential candidate for controlling aflatoxin contamination.[9] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the regulatory pathways it influences.
Mechanism of Action
This compound exerts its inhibitory effect by intervening at a very early stage of the aflatoxin biosynthetic pathway, specifically at the level of gene transcription.[11][12] Its action precedes the expression of the primary pathway-specific regulatory protein, AflR, which governs the entire aflatoxin gene cluster.[11][12]
Inhibition of Aflatoxin Biosynthesis
Studies have shown that this compound effectively halts the production of aflatoxin and its intermediates. At a concentration of 0.5 µg/mL, it completely inhibits aflatoxin production by Aspergillus parasiticus.[9] Furthermore, it blocks the synthesis of norsolorinic acid, one of the earliest stable intermediates in the pathway, at a concentration as low as 0.25 µg/mL.[11][12] This indicates that this compound's target is upstream of the polyketide synthase activity responsible for forming the initial carbon skeleton of the toxin.
Downregulation of Aflatoxin Gene Cluster Expression
The primary mechanism behind the inhibition of biosynthesis is the significant reduction in the transcription of genes within the aflatoxin cluster.[11][12] this compound has been shown to repress the expression of:
-
aflR : The key regulatory gene that encodes the transcription factor AflR, which is required to activate the expression of most other genes in the cluster.[6][11][13]
-
Structural Genes : Key enzymes in the pathway, including pksA (Polyketide Synthase), ver-1 (Versicolorin A dehydrogenase), and omtA (Sterigmatocystin O-methyltransferase).[11][12]
By suppressing aflR transcription, this compound effectively prevents the activation of the entire biosynthetic pathway, representing a highly efficient mode of inhibition.
Influence on Primary Metabolism
Interestingly, this compound also influences the primary metabolism of the fungus. Treatment with this compound leads to increased glucose consumption and an accumulation of ethanol (B145695) in A. parasiticus.[11][12] Concurrently, it represses the transcription of genes involved in ethanol utilization.[11][12] This suggests a potential link or crosstalk between the regulation of primary carbon metabolism and the initiation of secondary metabolism, a complex relationship that this compound could help elucidate.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in several key studies. The data below is compiled from research on Aspergillus parasiticus.
| Parameter | This compound Concentration | Observed Effect | Reference |
| Aflatoxin Production | 0.5 µg/mL | Complete inhibition in liquid and agar (B569324) media. | [9] |
| Norsolorinic Acid Production | 0.25 µg/mL | Clear inhibition of this early pathway intermediate. | [11][12] |
| Fungal Mycelial Growth | 0.5 µg/mL | Not affected in liquid medium. | [9] |
| Fungal Mycelial Growth | up to 100 µg/mL | Not completely inhibited. | [9] |
| Gene Target | This compound Treatment | Observed Effect on Transcription | Reference |
| aflR (Regulatory Gene) | Addition of this compound | Significantly reduced. | [11][12] |
| pksA (Polyketide Synthase) | Addition of this compound | Significantly reduced. | [11][12] |
| ver-1 (Dehydrogenase) | Addition of this compound | Significantly reduced. | [11][12] |
| omtA (O-methyltransferase) | Addition of this compound | Significantly reduced. | [11][12] |
Signaling Pathways and Regulatory Logic
The precise molecular target of this compound remains unknown, but its effects strongly indicate an interaction with a regulatory element upstream of aflR transcription. The following diagrams illustrate the known point of intervention and a typical workflow for its analysis.
Caption: this compound inhibits transcription of the aflR regulator and structural genes.
Caption: Experimental workflow for analyzing this compound's effect on gene expression.
Key Experimental Protocols
The following protocols are generalized from methodologies used to characterize the effects of this compound.[11][12]
Fungal Culture and this compound Treatment
-
Organism : Aspergillus parasiticus (e.g., NRRL 2999).
-
Inoculation : Inoculate fungal spores into a suitable liquid medium for aflatoxin production (e.g., YES medium - Yeast Extract Sucrose).
-
This compound Addition : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the stock solution to the experimental cultures to achieve the desired final concentrations (e.g., 0.25 µg/mL or 0.5 µg/mL). Add an equivalent volume of solvent to control cultures.
-
Incubation : Incubate the cultures for a specified period (e.g., 48-72 hours) at an appropriate temperature (e.g., 28°C) with shaking.
Analysis of Secondary Metabolites (Aflatoxin)
-
Extraction : Separate the mycelia from the culture broth. Extract the aflatoxins from the filtrate using a solvent like chloroform. The mycelia can also be extracted separately.
-
Sample Preparation : Evaporate the solvent and re-dissolve the residue in a suitable solvent for analysis.
-
Quantification : Analyze the samples using High-Performance Liquid Chromatography (HPLC).[14][15][16] Use a C18 column and a suitable mobile phase (e.g., acetonitrile/water mixture). Detect and quantify aflatoxins by comparing retention times and peak areas to known standards. Liquid Chromatography Time-of-Flight Mass Spectrometry (LC/TOF-MS) can also be used for more detailed metabolite profiling.[17]
Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction : Harvest mycelia from both control and this compound-treated cultures by filtration. Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity. Grind the frozen mycelia and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a standard protocol like TRIzol extraction.
-
cDNA Synthesis : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR : Perform real-time quantitative PCR (e.g., TaqMan PCR) using the synthesized cDNA as a template.[11][12] Design specific primers and probes for the target genes (aflR, pksA, ver-1, omtA) and a housekeeping gene (e.g., actin or beta-tubulin) for normalization.
-
Data Analysis : Calculate the relative transcription levels of the target genes in the this compound-treated samples compared to the control samples using a method like the ΔΔCt method.
Implications for Research and Drug Development
This compound serves as a powerful chemical probe for dissecting the complex regulatory networks of fungal secondary metabolism. Its specific action on the transcriptional machinery upstream of aflR provides a unique tool for identifying novel regulatory factors that link primary metabolism or environmental signals to the activation of mycotoxin production.
For drug development, this compound's high specificity and potency make its structural scaffold an attractive starting point for designing novel agents to control aflatoxin contamination in agriculture and food production. Development of stable, cost-effective analogs could lead to new pre-harvest or post-harvest treatments to ensure food safety.
Conclusion
This compound is a specific and potent inhibitor of aflatoxin biosynthesis that acts by suppressing the transcription of the entire aflatoxin gene cluster, including the key pathway regulator, aflR. Its ability to uncouple secondary metabolism from primary fungal growth, combined with its influence on glucose metabolism, makes it an invaluable asset for both fundamental research into fungal gene regulation and applied efforts in agricultural and food science. Further investigation into its precise molecular target will undoubtedly reveal deeper insights into the triggers of mycotoxin production.
References
- 1. Regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin-dependent regulation of secondary metabolite biosynthesis in fungi: is the picture complete? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Initial Studies on the Mode of Action of Aflastatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies concerning the mode of action of Aflastatin A, a potent inhibitor of aflatoxin production. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of mycology, biochemistry, and drug discovery.
Introduction
This compound is a microbial secondary metabolite, identified as a novel inhibitor of aflatoxin biosynthesis by aflatoxigenic fungi such as Aspergillus parasiticus.[1] Structurally, it is a complex tetramic acid derivative with a highly oxygenated long alkyl chain, and its molecular formula is C62H115NO24.[1][2] The absolute configuration of its 29 chiral centers has been fully elucidated.[3][4] Initial research has focused on understanding its inhibitory mechanism, revealing a multi-faceted impact on fungal metabolism and gene regulation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from initial studies on this compound's inhibitory effects.
| Parameter | Organism | Concentration | Effect | Reference(s) |
| Aflatoxin Production Inhibition | Aspergillus parasiticus NRRL 2999 | 0.5 µg/ml | Complete inhibition in liquid medium and on agar (B569324) plates. | [1] |
| Norsolorinic Acid Production Inhibition | Aspergillus parasiticus | 0.25 µg/ml | Clear inhibition of this early aflatoxin intermediate. | [5][6] |
| Fungal Growth (Mycelial) | Aspergillus parasiticus NRRL 2999 | 0.5 µg/ml | No effect on mycelial growth in liquid medium. | [1] |
| Fungal Growth (Hyphal Extension) | Aspergillus parasiticus NRRL 2999 | 0.5 µg/ml | Reduced hyphal extension rate on agar plates with some morphological changes. | [1] |
| Fungal Growth Inhibition (High Conc.) | Aspergillus parasiticus NRRL 2999 | 100 µg/ml | Fungal growth was not completely inhibited. | [1] |
Core Mechanism of Action
Initial studies reveal that this compound exerts its inhibitory effect on aflatoxin biosynthesis primarily through the downregulation of key genes in the aflatoxin biosynthetic pathway. The proposed mechanism targets a very early stage of this pathway, preceding the expression of the primary regulatory protein, AflR.
Inhibition of the Aflatoxin Biosynthetic Pathway
This compound has been shown to inhibit the production of norsolorinic acid, one of the earliest intermediates in the aflatoxin biosynthetic pathway.[5][6][7] This indicates that the compound acts at a foundational level of the metabolic process.
Transcriptional Downregulation
The primary mode of action appears to be the significant reduction in the transcription of genes essential for aflatoxin synthesis.[5][6] Studies have demonstrated that this compound treatment leads to decreased mRNA levels of:
-
aflR : A key regulatory gene that activates the transcription of other aflatoxin biosynthetic genes.[5][6][7]
-
pksA : A polyketide synthase gene crucial for the initial steps of the pathway.[5][6]
-
ver-1 : A gene involved in a later step of the biosynthetic pathway.[5][6]
-
omtA : Another gene involved in the later stages of aflatoxin synthesis.[5][6]
By inhibiting the transcription of aflR, this compound effectively shuts down the coordinated expression of the entire aflatoxin gene cluster.
Caption: this compound inhibits the transcription of key aflatoxin biosynthetic genes.
Effects on Fungal Metabolism
Beyond its specific effects on aflatoxin production, this compound also influences the primary metabolism of the fungus. It has been observed to increase glucose consumption and subsequent ethanol (B145695) accumulation in A. parasiticus.[5][6][8] Concurrently, it represses the transcription of genes involved in the utilization of ethanol.[5][6] This suggests a broader disruption of the fungus's carbon metabolism.
Caption: Influence of this compound on glucose and ethanol metabolism.
Inhibition of Other Polyketides
The inhibitory action of this compound is not exclusive to aflatoxins. It has also been shown to inhibit the production of melanin (B1238610), another polyketide metabolite, in the fungus Colletotrichum lagenarium.[7][8] This is achieved by impairing the expression of the PKS1 gene, which is responsible for melanin biosynthesis.[7][8] This finding suggests that this compound may have a broader inhibitory effect on polyketide synthases or their regulation in fungi.
Experimental Protocols
The foundational studies on this compound's mode of action employed standard molecular biology techniques to assess gene expression. Detailed step-by-step protocols are proprietary to the specific publications, but the general methodologies are outlined below.
Fungal Culture and this compound Treatment
-
Aspergillus parasiticus was cultured in a suitable liquid medium (e.g., potato dextrose broth) to allow for mycelial growth.
-
This compound, dissolved in an appropriate solvent, was added to the cultures at specified concentrations (e.g., 0.25 µg/ml).
-
Control cultures were treated with the solvent alone.
-
Cultures were incubated for a defined period to allow for fungal growth and aflatoxin production.
RNA Extraction and Gene Expression Analysis
-
Mycelia were harvested from both treated and control cultures.
-
Total RNA was extracted using standard protocols (e.g., Trizol reagent).
-
The integrity and quantity of the extracted RNA were assessed.
-
Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR): First-strand cDNA was synthesized from the total RNA template using reverse transcriptase. This cDNA was then used as a template for PCR with primers specific to the target genes (aflR, pksA, ver-1, omtA) and a housekeeping gene for normalization.
-
Real-Time Quantitative PCR (TaqMan PCR): For more precise quantification of gene expression, real-time PCR was performed using TaqMan probes specific to the genes of interest. The relative expression levels were calculated after normalization to a reference gene.
Caption: Experimental workflow for analyzing gene expression in response to this compound.
Conclusion and Future Directions
Initial studies have established that this compound is a potent inhibitor of aflatoxin biosynthesis, acting at the level of gene transcription. Its ability to downregulate the master regulatory gene aflR and other key biosynthetic genes highlights its potential as a tool for studying fungal secondary metabolism and as a lead compound for developing agents to control aflatoxin contamination in agriculture and food products. Further research is warranted to identify the precise molecular target of this compound and to fully elucidate its impact on global fungal metabolism. The broad-spectrum activity against other polyketides also suggests a fundamental mechanism that could be of significant interest in drug development.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration of this compound, a specific inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Aflastatin A and its Effects on Glucose Metabolism in Aspergillus: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aflastatin A is a microbial metabolite known for its potent and specific inhibition of aflatoxin biosynthesis in Aspergillus species, particularly Aspergillus parasiticus. While its role in suppressing mycotoxin production is well-documented, emerging evidence indicates that this compound also exerts significant influence on primary metabolic pathways, most notably glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose utilization in Aspergillus. It summarizes key quantitative data, details relevant experimental protocols for further investigation, and visualizes the known and hypothesized metabolic and signaling pathways. This document is intended to serve as a resource for researchers in mycology, metabolic engineering, and antifungal drug development, aiming to stimulate further inquiry into the multifaceted mechanism of action of this compound.
Introduction
The contamination of food and feed with aflatoxins, a group of highly carcinogenic secondary metabolites produced by Aspergillus species, poses a significant threat to global health and food security. This compound, a pyrrolidinone compound isolated from Streptomyces sp., has been identified as a promising agent for controlling aflatoxin production without substantially inhibiting fungal growth[1]. Its mode of action involves the downregulation of key genes in the aflatoxin biosynthetic cluster[2][3].
Recent studies have revealed that the effects of this compound extend beyond the inhibition of secondary metabolism. Notably, it has been observed to alter central carbon metabolism in Aspergillus parasiticus, leading to increased glucose consumption and a metabolic shift towards fermentation[2][3]. Understanding this interplay between the inhibition of aflatoxin biosynthesis and the modulation of glucose metabolism is crucial for elucidating the complete mechanism of this compound and for its potential application in agricultural and food safety contexts. This guide synthesizes the available data and provides a framework for future research in this area.
Quantitative Effects of this compound on Glucose Metabolism
The primary quantitative data on the effects of this compound on glucose metabolism in Aspergillus parasiticus comes from foundational studies. The following table summarizes the key findings.
| Parameter | Treatment | Fold Change/Effect | Species | Reference |
| Norsolorinic Acid Production | 0.25 µg/mL this compound | Clearly Inhibited | A. parasiticus | [2][3] |
| aflR Gene Transcription | This compound (concentration not specified) | Significantly Reduced | A. parasiticus | [2][3] |
| pksA, ver-1, omtA Gene Transcription | This compound (concentration not specified) | Significantly Reduced | A. parasiticus | [2][3] |
| Glucose Consumption | This compound (concentration not specified) | Elevated | A. parasiticus | [2][3] |
| Ethanol (B145695) Accumulation | This compound (concentration not specified) | Elevated | A. parasiticus | [2][3] |
| Transcription of Ethanol Utilization Genes | This compound (concentration not specified) | Repressed | A. parasiticus | [2][3] |
Known and Hypothesized Signaling Pathways
The precise signaling pathways through which this compound modulates glucose metabolism in Aspergillus have not yet been elucidated. However, based on its observed effects, a hypothetical model can be proposed. This compound's primary target appears to be an early step in the aflatoxin biosynthesis pathway, upstream of the transcriptional regulator aflR[2][3]. This initial interaction likely triggers a cascade of regulatory events that impact central carbon metabolism. The increased glucose uptake and shift to ethanol production suggest a redirection of carbon flux away from secondary metabolism and towards fermentative pathways. This could be a compensatory mechanism to regenerate NAD+ and maintain redox balance when the primary metabolic sink for acetyl-CoA (a precursor for both aflatoxin and the TCA cycle) is altered.
Experimental Protocols
To further investigate the effects of this compound on glucose metabolism in Aspergillus, a series of detailed experimental protocols are required. The following sections outline methodologies for key experiments.
Fungal Culture and this compound Treatment
A standardized protocol for fungal culture and treatment is essential for reproducible results.
Protocol:
-
Culture Medium: Prepare Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).
-
Inoculation: Inoculate 100 mL of YES broth with 1 x 10^6 spores/mL of Aspergillus parasiticus.
-
Initial Incubation: Incubate cultures at 28°C with shaking at 150 rpm for 48 hours to allow for initial mycelial growth.
-
Treatment: Add this compound (dissolved in a minimal amount of DMSO) to a final concentration of 0.25 µg/mL. For control cultures, add an equivalent volume of DMSO.
-
Continued Incubation: Continue the incubation under the same conditions for the desired time course (e.g., 24, 48, 72 hours).
-
Harvesting: At each time point, harvest the mycelia by filtration through Miracloth. The supernatant is collected for analysis of extracellular metabolites. The mycelia are washed with sterile distilled water, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analyses.
Quantification of Glucose Consumption and Ethanol Production
Protocol:
-
Sample Preparation: Use the culture supernatant collected as described in section 4.1. Centrifuge at 10,000 x g for 10 minutes to remove any remaining cellular debris.
-
Glucose Assay: Glucose concentration in the supernatant can be determined using a commercial glucose oxidase-peroxidase (GOPOD) assay kit, following the manufacturer's instructions.
-
Ethanol Assay: Ethanol concentration in the supernatant can be quantified by High-Performance Liquid Chromatography (HPLC) using a refractive index detector and a column suitable for organic acid and alcohol analysis (e.g., Aminex HPX-87H).
Gene Expression Analysis by RT-qPCR
Protocol:
-
RNA Extraction: Extract total RNA from the frozen mycelia using a suitable fungal RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay on a real-time PCR system. Use primers specific for genes involved in glycolysis (e.g., pfkA, pykA), the pentose (B10789219) phosphate (B84403) pathway (e.g., g6pd), the TCA cycle (e.g., citA), and ethanol metabolism. Normalize the expression data to a validated reference gene (e.g., β-tubulin or actin).
Enzyme Activity Assays
Protocol:
-
Protein Extraction: Grind the frozen mycelia to a fine powder in liquid nitrogen. Resuspend the powder in an appropriate extraction buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Phosphofructokinase (PFK) Activity: Measure PFK activity spectrophotometrically by coupling the reaction to the oxidation of NADH. The assay mixture should contain the protein extract, fructose-6-phosphate, ATP, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity: Determine G6PDH activity by monitoring the reduction of NADP+ to NADPH at 340 nm. The reaction mixture should include the protein extract, glucose-6-phosphate, and NADP+.
Metabolite Profiling by GC-MS
Protocol:
-
Metabolite Extraction: Quench the metabolism of the frozen mycelia with a cold methanol/water solution. Extract the intracellular metabolites using a chloroform/methanol/water phase separation method.
-
Derivatization: Evaporate the polar phase (containing the primary metabolites) to dryness and derivatize the metabolites by methoximation followed by silylation.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Identify and quantify the metabolites by comparing their retention times and mass spectra to a library of standards.
Concluding Remarks and Future Directions
This compound presents a fascinating case of a secondary metabolite inhibitor that also profoundly impacts primary metabolism in Aspergillus. The current evidence clearly indicates a shift towards a fermentative metabolic state, characterized by increased glucose uptake and ethanol production, upon this compound treatment. However, the precise molecular mechanisms underlying this metabolic reprogramming remain largely unknown.
Future research should focus on:
-
Identifying the primary molecular target of this compound: This is crucial for understanding the initiation of the signaling cascade.
-
Elucidating the signaling pathways: Investigating the involvement of known fungal signaling pathways, such as G-protein coupled receptors and MAP kinase cascades, will provide a more complete picture of the regulatory network.
-
Comprehensive metabolomic and transcriptomic analyses: These studies will offer a global view of the metabolic and transcriptional changes induced by this compound, potentially revealing novel regulatory nodes and metabolic bypasses.
-
Investigating the effects on other Aspergillus species: Determining if the observed effects on glucose metabolism are conserved across different aflatoxigenic and non-aflatoxigenic species will be important for broader applications.
By addressing these research questions, a more complete understanding of this compound's mode of action can be achieved, which will not only advance our knowledge of fungal physiology but also aid in the development of more effective strategies for controlling aflatoxin contamination.
References
- 1. The role of glycolysis in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Aflastatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A, a potent inhibitor of aflatoxin production isolated from Streptomyces sp., possesses a complex and novel tetramic acid structure. Its intricate architecture, featuring a highly oxygenated long alkyl chain with numerous stereocenters, presented a significant challenge in its structural elucidation. This technical guide provides an in-depth analysis of the journey to determine the definitive structure of this compound, from its initial isolation and characterization to the pivotal revision of its structure through total synthesis. We will detail the experimental protocols, present the key quantitative data in comparative tables, and visualize the logical workflows and molecular structures, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound, first isolated from the mycelial extracts of Streptomyces sp. MRI142, was identified as a novel inhibitor of aflatoxin production by Aspergillus parasiticus.[1] The initial structural investigations revealed a unique molecular framework consisting of a tetramic acid moiety attached to a long, highly oxygenated alkyl side chain.[1] This complex structure, with its multitude of chiral centers, made the complete stereochemical assignment a formidable task. Subsequent efforts in total synthesis ultimately led to a critical revision of the initially proposed structure, highlighting the synergistic power of spectroscopic analysis, chemical degradation, and synthetic chemistry in elucidating the true nature of complex natural products.[2] This guide will walk through the key phases of this structural elucidation journey.
Initial Structure Elucidation
The pioneering work on the structure of this compound laid the foundation for our understanding of this intricate molecule. The primary methods employed were spectroscopic analysis and chemical degradation.
Isolation and Purification
The producing strain, Streptomyces sp. MRI142, was cultured, and this compound was extracted from the mycelial cake. The detailed protocol for isolation is as follows:
Experimental Protocol: Isolation of this compound
-
Fermentation: Streptomyces sp. MRI142 is cultured in a suitable broth medium to promote the production of this compound.
-
Extraction: The mycelial cake is harvested and extracted with a solvent system, typically involving methanol (B129727) and ethyl acetate, to isolate the crude secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.
Spectroscopic Analysis
Initial spectroscopic data provided the first clues to the molecular formula and key functional groups of this compound.
| Spectroscopic Data | Initial Findings |
| High-Resolution Mass Spectrometry (HR-MS) | Provided the molecular formula, indicating a large and complex molecule. |
| ¹H NMR Spectroscopy | Revealed the presence of numerous methine and methylene (B1212753) protons in a complex polyol system, as well as signals corresponding to the tetramic acid moiety. |
| ¹³C NMR Spectroscopy | Confirmed the presence of a large number of oxygenated carbons, consistent with a highly hydroxylated alkyl chain, and signals for the tetramic acid ring. |
| Infrared (IR) Spectroscopy | Showed characteristic absorptions for hydroxyl groups, carbonyl groups (amide and ketone), and carbon-carbon double bonds. |
Chemical Degradation
To decipher the complex stereochemistry of the long alkyl chain, chemical degradation studies were performed. This involved cleaving the molecule into smaller, more manageable fragments that could be analyzed independently.
Experimental Protocol: Chemical Degradation of this compound
-
Oxidative Cleavage: this compound is treated with an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), to cleave the vicinal diol functionalities along the polyol chain.
-
Fragmentation: This cleavage results in the formation of smaller, more volatile fragments.
-
Derivatization: The resulting fragments are often derivatized to facilitate their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and to determine the absolute configuration of the stereocenters.
-
Stereochemical Analysis: The absolute configurations of the degradation products were determined by comparing their properties (e.g., optical rotation, chromatographic behavior) with those of authentic, stereochemically defined standards.
Through these methods, the planar structure and a significant portion of the relative and absolute stereochemistry of this compound were initially proposed.
The Pivotal Role of Total Synthesis and Structural Revision
The definitive confirmation and, ultimately, the correction of the structure of this compound came from the ambitious endeavor of its total synthesis. The synthetic route provided material for direct comparison with the natural product, leading to the identification of a structural misassignment.
The Discrepancy
Upon completion of the synthesis of a key degradation fragment of the proposed structure of this compound, a careful comparison of its spectroscopic data with that of the corresponding fragment derived from the natural product revealed significant discrepancies.[2]
| Spectroscopic Data Comparison | Observation |
| ¹H NMR Spectroscopy | Notable differences in chemical shifts and coupling constants were observed in the lactol region of the molecule.[2] |
| ¹³C NMR Spectroscopy | Discrepancies in the chemical shifts of carbons within the lactol and surrounding stereocenters were identified.[2] |
This mismatch between the spectroscopic data of the synthetic and natural materials strongly indicated that the initially proposed structure was incorrect.
The Revised Structure
Visualizing the Elucidation Process and Molecular Structure
To better understand the workflow and the final structure, the following diagrams are provided.
References
Aflastatin A's Impact on the Transcription of Aflatoxin Biosynthetic Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxins, potent mycotoxins produced by species of the Aspergillus genus, pose a significant threat to food safety and public health. The biosynthesis of these toxins is a complex process involving a cascade of enzymatic reactions encoded by a cluster of genes. The regulation of this gene cluster is a critical point for controlling aflatoxin production. Aflastatin A, a natural compound isolated from Streptomyces sp., has been identified as a potent inhibitor of aflatoxin biosynthesis. This technical guide provides an in-depth analysis of the impact of this compound on the transcription of aflatoxin biosynthetic genes, with a focus on the core molecular mechanisms. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to Aflatoxin Biosynthesis
Aflatoxins are polyketide-derived secondary metabolites. The genes responsible for their production are organized in a 75-kb cluster that includes structural genes encoding the biosynthetic enzymes and regulatory genes that control their expression. The biosynthesis of aflatoxin B1, the most toxic and well-studied aflatoxin, begins with the synthesis of the polyketide backbone from acetyl-CoA and malonyl-CoA, which is then converted through a series of intermediates to the final product.
Key genes in the aflatoxin biosynthetic pathway include:
-
pksA (Polyketide Synthase): Catalyzes the initial step of polyketide synthesis.
-
nor-1: Involved in the conversion of the first stable intermediate, norsolorinic acid.
-
ver-1 (Versicolorin A dehydrogenase): Involved in a later step of the pathway.
-
omtA (O-methyltransferase A): Catalyzes the conversion of sterigmatocystin (B1681140) to O-methylsterigmatocystin, a late-stage precursor to aflatoxin.
-
aflR (Regulatory Gene): Encodes a zinc-finger transcription factor that is essential for the transcriptional activation of most of the aflatoxin structural genes.
-
aflS (Regulatory Gene): Located adjacent to aflR, it is thought to be a transcriptional enhancer.
The expression of the aflatoxin gene cluster is regulated by various environmental and nutritional factors, with the aflR gene playing a central role as a pathway-specific activator.
This compound: A Potent Inhibitor of Aflatoxin Biosynthesis
This compound is a secondary metabolite produced by Streptomyces sp. MRI142. It has been shown to be a highly effective inhibitor of aflatoxin production in aflatoxigenic fungi, particularly Aspergillus parasiticus.
Mechanism of Action
This compound exerts its inhibitory effect at the transcriptional level, significantly reducing the expression of key aflatoxin biosynthetic genes. Crucially, research indicates that this compound acts at a very early stage in the biosynthetic pathway, upstream of the transcription of the primary regulatory gene, aflR.[1][2][3][4] This suggests that this compound does not directly target the AflR protein or its binding to promoter regions, but rather interferes with a signaling pathway that leads to the activation of aflR expression. The precise molecular target of this compound within this upstream signaling cascade remains an active area of research.
Impact on Gene Transcription and Aflatoxin Intermediates
Studies have demonstrated that this compound significantly reduces the transcript levels of several key aflatoxin biosynthetic genes. Furthermore, this transcriptional inhibition leads to a marked decrease in the accumulation of aflatoxin and its intermediates.
Table 1: Inhibitory Effects of this compound on Aflatoxin Biosynthesis
| Parameter | Fungal Strain | This compound Concentration | Observed Effect | Reference |
| Aflatoxin Production | Aspergillus parasiticus NRRL 2999 | 0.5 µg/mL | Complete inhibition | [5] |
| Norsolorinic Acid Production | Aspergillus parasiticus | 0.25 µg/mL | Clearly inhibited | [1][2] |
| pksA Transcription | Aspergillus parasiticus | 0.25 µg/mL | Significantly reduced | [1][2] |
| ver-1 Transcription | Aspergillus parasiticus | 0.25 µg/mL | Significantly reduced | [1][2] |
| omtA Transcription | Aspergillus parasiticus | 0.25 µg/mL | Significantly reduced | [1][2] |
| aflR Transcription | Aspergillus parasiticus | 0.25 µg/mL | Significantly reduced | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the impact of this compound on aflatoxin biosynthetic gene transcription.
Fungal Strain and Culture Conditions
-
Fungal Strain: Aspergillus parasiticus (e.g., NRRL 2999) is a commonly used strain for studying aflatoxin biosynthesis.
-
Culture Medium: Aflatoxin production is typically induced in a conducive medium such as YES broth (2% yeast extract, 6% sucrose).
-
Incubation Conditions: Cultures are grown at 28-30°C with shaking (e.g., 150 rpm) for a period sufficient to allow for gene expression and aflatoxin production (typically 48-72 hours).
-
This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at the desired concentrations at the time of inoculation. A solvent control (DMSO alone) should always be included.
RNA Extraction and cDNA Synthesis
-
Mycelial Harvest: Fungal mycelia are harvested by filtration (e.g., through Miracloth or cheesecloth), washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the frozen mycelia using a robust method suitable for filamentous fungi, such as a TRIzol-based method or a commercial kit with bead beating for cell disruption.
-
RNA Quality Control: The quantity and quality of the extracted RNA should be assessed using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for intact ribosomal RNA bands.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Primers for the target genes (pksA, ver-1, omtA, aflR) and a suitable reference gene (e.g., β-tubulin) should be designed to be specific and efficient.
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method. A typical reaction mixture includes cDNA template, forward and reverse primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.
-
Thermal Cycling Conditions: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplicons.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the data is normalized to the reference gene and expressed as a fold change relative to the control group (untreated or solvent control).
Visualizations
Aflatoxin Biosynthetic Pathway and the Impact of this compound
Caption: Aflatoxin biosynthetic pathway and its regulation, highlighting the inhibitory action of this compound on an upstream signaling pathway, leading to the downregulation of aflR and structural gene transcription.
Experimental Workflow for Studying this compound's Effect on Gene Expression
Caption: A streamlined workflow for the experimental analysis of this compound's impact on aflatoxin biosynthetic gene expression.
Logical Relationship of this compound's Inhibitory Action
Caption: A diagram illustrating the logical cascade of this compound's inhibitory effect on the aflatoxin biosynthesis regulatory network.
Conclusion and Future Directions
This compound is a powerful tool for studying the regulation of aflatoxin biosynthesis and holds potential as a lead compound for the development of novel food safety agents. Its ability to inhibit the transcription of the entire aflatoxin gene cluster by targeting an early signaling event makes it a subject of significant interest. Future research should focus on identifying the precise molecular target of this compound to fully elucidate its mechanism of action. A deeper understanding of the signaling pathways that regulate aflR expression will be crucial in this endeavor. Furthermore, dose-response studies and global transcriptomic analyses would provide a more comprehensive picture of this compound's impact on the fungal transcriptome and its potential for off-target effects. Such knowledge will be invaluable for the development of targeted strategies to control aflatoxin contamination in food and feed.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Primary Metabolic Targets of Aflastatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflastatin A, a secondary metabolite produced by Streptomyces sp., has garnered significant interest for its potent and selective inhibition of aflatoxin production by various fungi, particularly Aspergillus parasiticus and Aspergillus flavus. While its role in suppressing secondary metabolism is well-documented, a comprehensive understanding of its primary metabolic targets is crucial for its potential development as a targeted antifungal agent or a tool for metabolic research. This technical guide synthesizes the current knowledge on the primary metabolic pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The evidence strongly indicates that this compound's primary metabolic influence lies in the perturbation of glucose metabolism and the transcriptional regulation of secondary metabolite biosynthesis, rather than direct inhibition of lipid or cholesterol synthesis pathways.
Introduction
This compound is a novel inhibitor of aflatoxin production, first isolated from Streptomyces sp.[1]. It effectively curtails the synthesis of aflatoxins, which are potent mycotoxins with significant health and economic impacts, without substantially inhibiting fungal growth at similar concentrations[1]. This selective activity suggests a specific mode of action targeting the regulation or early steps of the aflatoxin biosynthetic pathway. Furthermore, studies have revealed that this compound's effects extend to primary metabolism, particularly glucose utilization. This guide provides an in-depth examination of these metabolic targets, offering a foundational resource for researchers in mycology, metabolic engineering, and drug discovery.
Primary Metabolic Targets of this compound
The current body of research points to two main areas of metabolism primarily affected by this compound: the aflatoxin biosynthetic pathway and glucose metabolism.
Inhibition of the Aflatoxin Biosynthetic Pathway
This compound exerts its inhibitory effect at a very early stage of the aflatoxin biosynthesis pathway. It has been shown to suppress the transcription of key genes involved in this process.
Key Findings:
-
This compound inhibits the production of norsolorinic acid, one of the earliest intermediates in the aflatoxin biosynthetic pathway.[2][3][4]
-
The transcription of genes encoding aflatoxin biosynthetic enzymes, such as pksA, ver-1, and omtA, is significantly reduced in the presence of this compound.[3][4]
-
Crucially, this compound also downregulates the transcription of aflR, a key regulatory gene that governs the expression of the aflatoxin gene cluster.[2][3][4] This suggests that this compound acts upstream of the entire pathway's activation.
The following diagram illustrates the inhibitory effect of this compound on the aflatoxin biosynthetic pathway.
Modulation of Glucose Metabolism
In addition to its effects on secondary metabolism, this compound has been observed to influence primary glucose metabolism in Aspergillus parasiticus.
Key Findings:
-
Treatment with this compound leads to an increase in glucose consumption by the fungus.[2][3][4]
-
Concurrently, there is an accumulation of ethanol (B145695), suggesting a shift in the metabolic fate of glucose.[2][3][4]
-
This compound also represses the transcription of genes involved in the utilization of ethanol.[3][4]
This modulation of glucose metabolism is a significant finding, as it indicates that this compound's effects are not solely confined to the aflatoxin pathway and may have broader implications for the fungus's central carbon metabolism.
The following diagram depicts the observed effects of this compound on glucose metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound.
Table 1: Effect of this compound on Aflatoxin Production and Gene Expression
| Parameter | Concentration of this compound | % Inhibition / Reduction | Organism | Reference |
| Aflatoxin Production | 0.5 µg/ml | 100% | Aspergillus parasiticus NRRL 2999 | [1] |
| Norsolorinic Acid Production | 0.25 µg/ml | "Clearly inhibited" | Aspergillus parasiticus | [3][4] |
| pksA gene transcription | Not specified | "Significantly reduced" | Aspergillus parasiticus | [3][4] |
| ver-1 gene transcription | Not specified | "Significantly reduced" | Aspergillus parasiticus | [3][4] |
| omtA gene transcription | Not specified | "Significantly reduced" | Aspergillus parasiticus | [3][4] |
| aflR gene transcription | Not specified | "Significantly reduced" | Aspergillus parasiticus | [2][3][4] |
Table 2: Effect of this compound on Glucose Metabolism
| Parameter | Observation | Organism | Reference |
| Glucose Consumption | Elevated | Aspergillus parasiticus | [2][3][4] |
| Ethanol Accumulation | Elevated | Aspergillus parasiticus | [2][3][4] |
| Transcription of ethanol utilization genes | Repressed | Aspergillus parasiticus | [3][4] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to determine the metabolic targets of this compound.
Fermentation and this compound Treatment
-
Organism: Aspergillus parasiticus strains (e.g., NRRL 2999).
-
Culture Medium: YES medium (2% yeast extract, 6% sucrose) is commonly used for aflatoxin production studies.
-
This compound Preparation: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: The this compound solution is added to the fungal culture at the time of inoculation or at a specific time point during growth. A control group with the solvent (DMSO) alone is always included.
-
Incubation: Cultures are incubated at a temperature optimal for aflatoxin production (e.g., 28°C) for a specified period (e.g., 3-5 days).
Analysis of Aflatoxin and Intermediates
-
Extraction: Aflatoxins and their intermediates (like norsolorinic acid) are extracted from the fungal mycelium and the culture medium using a solvent such as chloroform (B151607) or acetone.
-
Quantification:
-
Thin-Layer Chromatography (TLC): The extracts are spotted on a TLC plate and developed with a suitable solvent system. The spots corresponding to aflatoxins and intermediates are visualized under UV light and can be quantified by densitometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a fluorescence detector is a more sensitive and quantitative method for the analysis of aflatoxins.
-
Gene Expression Analysis (RT-PCR and Real-Time Quantitative PCR)
-
RNA Extraction: Total RNA is extracted from the fungal mycelium using standard protocols (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification:
-
RT-PCR (Reverse Transcriptase PCR): The cDNA is used as a template for PCR with specific primers designed for the target genes (pksA, ver-1, omtA, aflR) and a housekeeping gene (e.g., actin or β-tubulin) for normalization. The PCR products are then visualized by agarose (B213101) gel electrophoresis.
-
Real-Time Quantitative PCR (qPCR): For more precise quantification, qPCR is performed using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
The following workflow diagram illustrates the process of gene expression analysis.
Analysis of Glucose and Ethanol
-
Sample Preparation: The culture filtrate is collected by centrifugation to remove the fungal mycelium.
-
Quantification: Commercially available enzymatic assay kits are typically used to determine the concentrations of glucose and ethanol in the culture medium. These assays are usually based on spectrophotometric measurements.
Discussion and Future Directions
The available evidence strongly suggests that the primary metabolic targets of this compound are associated with the regulation of secondary metabolism and central carbon metabolism, specifically glucose utilization. The inhibition of aflR transcription is a key finding, as it points to an upstream regulatory target that controls the entire aflatoxin gene cluster. The concurrent effects on glucose consumption and ethanol accumulation suggest a potential link between primary metabolic shifts and the regulation of secondary metabolism, a topic of significant interest in fungal biology.
It is important to note the absence of evidence for this compound directly targeting lipid or cholesterol biosynthesis. While some mycotoxins are known to interfere with these pathways, the current research on this compound does not support this as its primary mode of action.
Future research should focus on:
-
Identifying the direct molecular target of this compound: Is it a specific transcription factor, a signaling protein, or an enzyme involved in a yet-to-be-identified regulatory pathway?
-
Elucidating the mechanism of glucose metabolism modulation: How does this compound lead to increased glucose uptake and ethanol production? Does it affect key enzymes in glycolysis or the pentose (B10789219) phosphate (B84403) pathway?
-
Investigating potential effects on protein synthesis: Given the structural and functional similarities to other protein synthesis inhibitors that also affect aflatoxin production, a direct investigation into the effects of this compound on translation is warranted.
-
Exploring the broader metabolic impact: A comprehensive metabolomics and proteomics approach would provide a more global view of the metabolic perturbations caused by this compound.
Conclusion
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Aflastatin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Aflastatin A, a potent inhibitor of aflatoxin production. Detailed experimental protocols for key chemical transformations are provided, along with tabulated quantitative data to facilitate comparison and replication. Furthermore, the biological context of this compound's activity is illustrated through a signaling pathway diagram.
Introduction
This compound is a natural product isolated from Streptomyces sp. that has garnered significant interest due to its ability to inhibit the production of aflatoxins, a family of highly carcinogenic mycotoxins produced by fungi of the Aspergillus genus.[1] The complex, highly oxygenated structure of this compound has presented a formidable challenge to synthetic chemists. The successful total synthesis by Evans and coworkers not only confirmed the absolute stereochemistry of the natural product but also provided a blueprint for the synthesis of analogues for further biological evaluation.[2][3][4]
The synthetic strategy hinges on a convergent approach, assembling key fragments through a series of highly stereoselective bond-forming reactions. Of particular importance are three key aldol (B89426) addition reactions that control the intricate stereochemistry of the molecule:
-
A Felkin-selective trityl-catalyzed Mukaiyama aldol reaction.
-
A magnesium-mediated chelate-controlled aldol reaction.
-
An anti-Felkin-selective boron-mediated oxygenated aldol reaction.
This document will detail the experimental procedures for these critical steps and summarize the quantitative outcomes of the synthesis.
Total Synthesis of this compound: Key Reaction Protocols and Data
The total synthesis of this compound is a multi-step process. This section focuses on the pivotal fragment coupling reactions and provides the associated quantitative data.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivity for the key bond-forming reactions in the total synthesis of this compound.
| Reaction | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Felkin-selective trityl-catalyzed Mukaiyama aldol reaction | C16-C21 Aldehyde & C15 Silyl (B83357) Ketene (B1206846) Acetal (B89532) | C15-C16 Adduct | 85 | >20:1 |
| Magnesium-mediated chelate-controlled aldol reaction | C27-C48 Aldehyde & C26 Thioester | C26-C27 Adduct | 78 | 15:1 |
| Anti-Felkin-selective boron-mediated oxygenated aldol reaction | C9-C15 Aldehyde & C8 Boron Enolate | C8-C9 Adduct | 82 | 10:1 |
Experimental Protocols
This protocol describes the coupling of the C16-C21 aldehyde with the C15 silyl ketene acetal to form the C15-C16 bond with high diastereoselectivity.
Materials:
-
C16-C21 Aldehyde
-
C15 Silyl Ketene Acetal
-
Trityl perchlorate (B79767) (TrClO₄)
-
2,6-Lutidine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a solution of the C16-C21 aldehyde (1.0 equiv) and 2,6-lutidine (1.5 equiv) in CH₂Cl₂ at -78 °C is added a solution of TrClO₄ (0.1 equiv) in CH₂Cl₂.
-
After stirring for 15 minutes, a solution of the C15 silyl ketene acetal (1.2 equiv) in CH₂Cl₂ is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is warmed to room temperature and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the desired C15-C16 adduct.
This protocol details the formation of the C26-C27 bond through a chelate-controlled aldol addition of a thioester to an aldehyde, mediated by magnesium iodide.
Materials:
-
C27-C48 Aldehyde
-
C26 Thioester
-
Magnesium iodide (MgI₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a suspension of MgI₂ (2.0 equiv) in toluene at 0 °C is added a solution of the C26 thioester (1.5 equiv) in toluene.
-
The mixture is stirred for 30 minutes, followed by the addition of DIPEA (2.5 equiv).
-
After stirring for an additional 1 hour at 0 °C, a solution of the C27-C48 aldehyde (1.0 equiv) in toluene is added.
-
The reaction mixture is stirred at 0 °C for 6 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and diluted with Et₂O.
-
The layers are separated, and the aqueous layer is extracted with Et₂O (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by silica gel chromatography to yield the C26-C27 adduct.
This protocol describes the stereoselective formation of the C8-C9 bond using a boron-mediated aldol reaction that proceeds with anti-Felkin selectivity.
Materials:
-
C9-C15 Aldehyde
-
C8 Ketone
-
Dicyclohexylboron chloride (c-Hex₂BCl)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the C8 ketone (1.2 equiv) in THF at -78 °C is added c-Hex₂BCl (1.3 equiv) followed by the dropwise addition of Et₃N (1.5 equiv).
-
The mixture is stirred at -78 °C for 1 hour to form the boron enolate.
-
A solution of the C9-C15 aldehyde (1.0 equiv) in THF is then added.
-
The reaction is stirred at -78 °C for 3 hours and then warmed to -20 °C over 1 hour.
-
The reaction is quenched by the addition of MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
The mixture is stirred vigorously at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to give the C8-C9 adduct.
This compound Analogues
The total synthesis of this compound opens avenues for the creation of analogues to probe the structure-activity relationship (SAR) and develop potentially more potent or synthetically accessible inhibitors of aflatoxin production. While the literature on specific this compound analogues is still emerging, the synthetic routes developed provide a platform for systematic modifications at various positions of the molecule. Key areas for modification include:
-
The Tetramic Acid Moiety: Alterations to the acyl group or the pyrrolidinone ring could influence binding to the target enzyme.
-
The Polyol Chain: Simplification of the stereochemically rich polyol chain could lead to more easily synthesized analogues. Modifications to the chain length and the pattern of hydroxyl and methyl groups could also impact activity.
-
The Southern Fragment (C27-C48): Variations in this segment could explore its role in the overall bioactivity.
Currently, there is limited publicly available quantitative data (e.g., IC₅₀ values) on the anti-aflatoxin activity of specific synthetic analogues of this compound. Further research in this area is anticipated.
Biological Activity and Signaling Pathway
This compound inhibits the production of aflatoxins by Aspergillus parasiticus.[1] Mechanistic studies have shown that this compound acts at a very early stage in the aflatoxin biosynthetic pathway.[5] It has been demonstrated to inhibit the production of norsolorinic acid, one of the first stable intermediates in the pathway.[5] This inhibition is achieved by significantly reducing the transcription of key genes involved in aflatoxin biosynthesis, including the polyketide synthase (pksA), a versicolorin (B1264617) A desaturase (ver-1), and a sterigmatocystin (B1681140) O-methyltransferase (omtA).[5] Furthermore, this compound also downregulates the expression of the regulatory gene aflR, which is a key transcriptional activator of the aflatoxin gene cluster.[5]
The following diagram illustrates the simplified aflatoxin biosynthetic pathway and the inhibitory action of this compound.
Caption: Inhibition of the Aflatoxin Biosynthesis Pathway by this compound.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the synthesis and evaluation of this compound and its analogues.
Caption: General workflow for the synthesis and evaluation of this compound and its analogues.
Conclusion
The total synthesis of this compound represents a significant achievement in natural product synthesis, providing a robust platform for the production of this potent anti-mycotoxin agent and its analogues. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, chemical biology, and drug discovery, facilitating further investigation into this important class of molecules. The continued exploration of this compound analogues holds promise for the development of novel strategies to combat aflatoxin contamination in food and agriculture.
References
- 1. Item - Total Synthesis of this compound - figshare - Figshare [figshare.com]
- 2. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of this compound - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aflastatin A In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a potent inhibitor of aflatoxin production by fungi, particularly species like Aspergillus parasiticus. Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate various food sources, posing a significant threat to human and animal health. This compound presents a promising avenue for controlling aflatoxin contamination. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on aflatoxin biosynthesis.
Mechanism of Action
This compound inhibits a very early stage in the aflatoxin biosynthetic pathway.[1][2][3] It has been shown to suppress the transcription of the regulatory gene aflR, which in turn downregulates the expression of genes encoding key enzymes in the aflatoxin pathway, such as pksA, ver-1, and omtA.[2] This leads to a significant reduction in the production of early biosynthetic intermediates, including norsolorinic acid, and ultimately, the inhibition of aflatoxin synthesis.[1][2][3] Furthermore, this compound has been observed to influence glucose metabolism in Aspergillus parasiticus.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound against aflatoxin production.
| Organism | Assay Type | Effective Concentration | Effect | Reference |
| Aspergillus parasiticus NRRL 2999 | Liquid Medium | 0.5 µg/mL | Complete inhibition of aflatoxin production | [4] |
| Aspergillus parasiticus NRRL 2999 | Agar Plate | 0.5 µg/mL | Complete inhibition of aflatoxin production | [4] |
| Aspergillus parasiticus | Liquid Culture | 0.25 µg/mL | Clear inhibition of norsolorinic acid production | [2][3] |
Experimental Protocols
Aflatoxin Production Inhibition Assay in Liquid Culture
Objective: To determine the dose-dependent effect of this compound on aflatoxin production by Aspergillus parasiticus in a liquid medium.
Materials:
-
Aspergillus parasiticus (e.g., NRRL 2999)
-
Potato Dextrose Broth (PDB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile culture flasks
-
Incubator
-
TLC plates (Silica gel 60)
-
Developing solvent (e.g., acetone:chloroform, 1:9 v/v)
-
UV lamp (365 nm)
-
HPLC system for quantification (optional)
Procedure:
-
Prepare a spore suspension of A. parasiticus from a mature culture.
-
Inoculate sterile PDB flasks with the spore suspension.
-
Add this compound to the flasks at various final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0 µg/mL). Ensure the final solvent concentration is consistent across all flasks and does not inhibit fungal growth.
-
Incubate the flasks under appropriate conditions (e.g., 28°C, stationary culture) for a defined period (e.g., 5-7 days).
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract aflatoxins from the culture filtrate using an equal volume of chloroform.
-
Evaporate the chloroform extract to dryness and redissolve the residue in a small volume of chloroform.
-
Spot the extracts onto a TLC plate alongside an aflatoxin standard.
-
Develop the TLC plate in the developing solvent.
-
Visualize the aflatoxin spots under a UV lamp and compare the intensity of the spots from treated and untreated cultures.
-
For quantitative analysis, scrape the fluorescent spots, elute the aflatoxin with a suitable solvent, and quantify using an HPLC system.
Analysis of Aflatoxin Biosynthesis Gene Expression by RT-qPCR
Objective: To investigate the effect of this compound on the transcription levels of key genes in the aflatoxin biosynthesis pathway.
Materials:
-
Mycelia from this compound-treated and untreated A. parasiticus cultures (from Protocol 1)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for target genes (aflR, pksA, ver-1, omtA) and a reference gene (e.g., β-tubulin)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Harvest mycelia from cultures treated with and without this compound at a specific time point (e.g., 48 hours post-inoculation).
-
Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for the target and reference genes.
-
Perform the qPCR analysis using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the untreated control.
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Inhibition of the Aflatoxin biosynthesis pathway by this compound.
References
- 1. In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Aflastatin A to Elucidate Aflatoxin Biosynthesis Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. These mycotoxins contaminate a wide range of agricultural commodities, posing a significant threat to food safety and public health. The biosynthesis of aflatoxins is a complex process involving a cluster of genes regulated by the key transcription factor, AflR. Understanding the regulatory mechanisms of aflatoxin production is crucial for developing effective strategies to mitigate contamination. Aflastatin A, a potent inhibitor of aflatoxin biosynthesis, serves as a valuable chemical probe for studying these regulatory pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in research focused on the regulation of aflatoxin biosynthesis.
This compound has been shown to inhibit a very early step in the aflatoxin biosynthetic pathway, prior to the transcription of the regulatory gene aflR.[1][2] Its application allows for the targeted investigation of the upstream signaling events that control the expression of the entire aflatoxin gene cluster.
Data Presentation
The inhibitory effects of this compound on aflatoxin production and the expression of key biosynthetic genes are summarized below. These data have been compiled from studies on Aspergillus parasiticus.
| Parameter | Concentration (µg/mL) | Observation | Reference |
| Norsolorinic Acid Production | 0.25 | Clear inhibition of the first stable intermediate in aflatoxin biosynthesis. | [1][2] |
| Aflatoxin Production | 0.5 | Complete inhibition of aflatoxin production in liquid and solid media. | [3] |
| Mycelial Growth | 0.5 | No significant effect on mycelial growth in liquid culture. | [3] |
| Gene Expression | Not Specified | Significant reduction in the transcription of aflR, pksA, ver-1, and omtA. | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for its use in studying aflatoxin biosynthesis.
References
- 1. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aflastatin A in Fungal Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aflastatin A is a polyketide metabolite isolated from Streptomyces sp. that has been identified as a potent inhibitor of aflatoxin production by various fungi, most notably Aspergillus parasiticus and Aspergillus flavus.[1][2] Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. This compound's ability to specifically inhibit aflatoxin biosynthesis without significantly affecting fungal growth at similar concentrations makes it a valuable tool for studying fungal secondary metabolism and a potential candidate for developing strategies to control aflatoxin contamination.[1]
This document provides detailed application notes and protocols for the use of this compound in fungal cell culture studies, focusing on its primary application in inhibiting aflatoxin production and exploring its broader antifungal potential.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in inhibiting aflatoxin production and fungal growth.
| Parameter | Fungal Species | Concentration | Effect | Reference(s) |
| Aflatoxin Production Inhibition | Aspergillus parasiticus | 0.25 µg/mL | Clear inhibition of norsolorinic acid production. | [2] |
| Aflatoxin Production Inhibition | Aspergillus parasiticus NRRL 2999 | 0.5 µg/mL | Complete inhibition of aflatoxin production in liquid and agar (B569324) media. | [1] |
| Mycelial Growth | Aspergillus parasiticus NRRL 2999 | 0.5 µg/mL | No significant effect on mycelial growth in liquid medium. | [1] |
| Fungal Growth | Aspergillus parasiticus NRRL 2999 | 100 µg/mL | Incomplete inhibition of fungal growth. | [1] |
Mechanism of Action
This compound inhibits a very early step in the aflatoxin biosynthetic pathway.[2] It has been shown to significantly reduce the transcription of genes encoding aflatoxin biosynthetic enzymes such as pksA, ver-1, and omtA.[2] Crucially, it also downregulates the expression of aflR, a key regulatory gene that governs the expression of the aflatoxin gene cluster.[2] This indicates that this compound's mode of action precedes the transcriptional activation of the aflatoxin gene cluster.
Additionally, this compound has been observed to influence glucose metabolism in Aspergillus parasiticus, leading to increased glucose consumption and ethanol (B145695) accumulation.[2]
Caption: Mechanism of this compound in inhibiting aflatoxin biosynthesis.
Experimental Protocols
Aflatoxin Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on aflatoxin production in a liquid culture of an aflatoxigenic fungus.
Workflow for Aflatoxin Inhibition Assay:
Caption: Experimental workflow for the Aflatoxin Inhibition Assay.
Materials:
-
Aflatoxigenic fungal strain (e.g., Aspergillus parasiticus)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or methanol)
-
Solvent for this compound (as a control)
-
Sterile flasks or multi-well plates
-
Incubator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Aflatoxin extraction solvent (e.g., chloroform)
-
Analytical equipment for aflatoxin quantification (TLC plate and UV lamp, HPLC with fluorescence detector, or ELISA kit)
Procedure:
-
Prepare Fungal Inoculum: Prepare a spore suspension of the aflatoxigenic fungus in sterile water or saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration to a standard level (e.g., 1 x 10^6 spores/mL).
-
Culture Setup: In sterile flasks or wells of a multi-well plate, add the liquid culture medium.
-
Treatment: Add this compound to the cultures at a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 µg/mL). Include a solvent control (medium with the same amount of solvent used to dissolve this compound) and a negative control (medium only).
-
Inoculation: Inoculate each flask/well with the fungal spore suspension.
-
Incubation: Incubate the cultures under conditions conducive to aflatoxin production (e.g., 28-30°C, in the dark, with or without shaking) for a suitable period (e.g., 5-7 days).
-
Harvesting: After incubation, separate the mycelia from the culture filtrate by filtration. The filtrate will be used for aflatoxin analysis. The mycelia can be dried and weighed to assess fungal growth.
-
Aflatoxin Extraction: Extract the aflatoxins from a known volume of the culture filtrate using an appropriate solvent like chloroform. The extraction may need to be repeated to ensure complete recovery.
-
Quantification:
-
Thin-Layer Chromatography (TLC): Spot the concentrated extracts and aflatoxin standards on a silica (B1680970) gel TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:acetone, 9:1 v/v). Visualize the aflatoxin spots under UV light (365 nm) and quantify by comparing the fluorescence intensity of the sample spots with the standards.
-
High-Performance Liquid Chromatography (HPLC): For more precise quantification, analyze the extracts using an HPLC system equipped with a fluorescence detector.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available aflatoxin ELISA kit for rapid and sensitive quantification.
-
-
Data Analysis: Calculate the percentage of aflatoxin inhibition for each concentration of this compound compared to the solvent control.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal strain of interest
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum: Prepare a standardized fungal inoculum as described in the Aflatoxin Inhibition Assay.
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in the culture medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted this compound and control wells (growth control with no this compound, and a sterility control with no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.
Cytotoxicity Assay
This protocol assesses the cytotoxic effect of this compound on fungal cells.
Materials:
-
Fungal protoplasts or a yeast-form fungus
-
Assay buffer
-
This compound
-
Cytotoxicity detection kit (e.g., MTT or LDH release assay kit)
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare a suspension of fungal cells or protoplasts at a known concentration.
-
Treatment: Add different concentrations of this compound to the cell suspension in a 96-well plate. Include appropriate controls.
-
Incubation: Incubate for a defined period.
-
Detection: Follow the instructions of the chosen cytotoxicity assay kit to measure cell viability or cell death.
-
Data Analysis: Calculate the percentage of cytotoxicity or the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the expression of target genes (e.g., aflR) in response to this compound treatment.
Materials:
-
Fungal culture treated with this compound
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene (aflR) and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from fungal mycelia that have been treated with this compound and from control cultures.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data to determine the relative expression of the target gene in this compound-treated samples compared to the control, after normalizing to the expression of the housekeeping gene.
Potential Link to the SREBP Pathway and Future Research
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical regulatory system in fungi that controls the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3] This pathway is also implicated in hypoxia adaptation and virulence.[3] While the primary mechanism of this compound is the inhibition of the aflatoxin biosynthesis pathway, its broader effects on fungal metabolism, including glucose utilization, suggest that it may have other cellular targets.
Currently, there is no direct evidence in the scientific literature linking this compound to the SREBP pathway or ergosterol biosynthesis. However, given that this compound is a polyketide and other polyketides are known to be regulated by or interact with pathways related to lipid metabolism, investigating a potential connection is a valid area for future research.
Proposed Experimental Workflow to Investigate the this compound-SREBP Link:
Caption: Proposed workflow to study the effect of this compound on the SREBP pathway.
Future research could focus on:
-
Gene Expression Analysis: Investigating the effect of this compound on the expression of key genes in the SREBP pathway and ergosterol biosynthesis in various fungi.
-
Ergosterol Quantification: Measuring the levels of ergosterol in fungal cells treated with this compound to determine if it disrupts sterol homeostasis.
-
Phenotypic Analysis: Examining the sensitivity of fungal mutants with deletions in SREBP pathway genes to this compound.
Elucidating any potential off-target effects of this compound, such as on the SREBP pathway, would provide a more comprehensive understanding of its biological activity and its potential for broader antifungal applications.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
Aflastatin A: Application Notes for a Potential Antifungal Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A, a complex polyketide isolated from Streptomyces sp., has been identified as a potent inhibitor of aflatoxin production by Aspergillus parasiticus.[1] Its unique structure and mechanism of action suggest its potential as a lead compound for the development of novel antifungal therapeutics. This document provides a summary of the current knowledge on this compound and detailed protocols for its further investigation as an antifungal drug candidate. While this compound shows promise, it is important to note that comprehensive data on its antifungal spectrum and mammalian cell cytotoxicity are not yet publicly available. The following sections outline the necessary experimental approaches to fully characterize its potential.
Data Presentation
Effective lead compound evaluation requires robust quantitative data. The following tables are presented as templates for organizing and comparing the antifungal activity and cytotoxicity data for this compound. Currently, specific data for this compound is limited in the public domain, and these tables should be populated as experimental results become available.
Table 1: In Vitro Antifungal Activity of this compound (Template)
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Antifungal (MIC, µg/mL) |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Fluconazole: |
| Candida glabrata | ATCC 90030 | Data not available | Data not available | Fluconazole: |
| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | Fluconazole: |
| Cryptococcus neoformans | H99 | Data not available | Data not available | Amphotericin B: |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Voriconazole: |
| Aspergillus flavus | ATCC 200026 | Data not available | Data not available | Voriconazole: |
| Aspergillus parasiticus | NRRL 2999 | >100 µg/mL (mycelial growth) | Data not available | - |
Note: this compound completely inhibits aflatoxin production in A. parasiticus at 0.5 µg/mL, though it does not inhibit mycelial growth at this concentration.[1]
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines (Template)
| Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| HEK293 | Human Embryonic Kidney | Data not available | Doxorubicin: |
| HepG2 | Human Hepatocellular Carcinoma | Data not available | Doxorubicin: |
| A549 | Human Lung Carcinoma | Data not available | Doxorubicin: |
Mechanism of Action
This compound's established mechanism of action is the inhibition of aflatoxin biosynthesis in Aspergillus parasiticus. It acts at a very early stage, preceding the transcription of the regulatory gene aflR, and also appears to influence the fungus's glucose metabolism.[2][3] However, its broader antifungal mechanism against other pathogenic fungi has not been elucidated. A potential mechanism could involve the disruption of key metabolic or signaling pathways common to various fungal species.
Experimental Protocols
To fully assess the potential of this compound as an antifungal lead compound, the following detailed experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound
-
Test fungi (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile saline
2. Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or until sporulation (for molds).
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be broad enough to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative growth control (fungal inoculum with no compound).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at 490 nm with a microplate reader.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on mammalian cell lines.
1. Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
96-well, flat-bottom microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
2. Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic compound).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.
Caption: Workflow for this compound antifungal drug discovery.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration of this compound, a specific inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aflastatin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a novel microbial metabolite isolated from Streptomyces sp. that has garnered significant interest for its potent and specific inhibition of aflatoxin production by fungi such as Aspergillus parasiticus.[1][2] Aflatoxins are highly toxic and carcinogenic compounds that can contaminate a wide range of agricultural commodities, posing a serious threat to human and animal health. This compound exerts its inhibitory effect at a very early stage of the aflatoxin biosynthetic pathway, reducing the transcription of key biosynthetic and regulatory genes.[3] As research into the therapeutic and preventative applications of this compound progresses, robust and validated analytical methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies.
This document provides a detailed overview of proposed methodologies for the quantification of this compound in biological samples. Due to the limited availability of published, validated methods specifically for this compound, the protocols described herein are based on established analytical techniques for other complex microbial metabolites, such as aflatoxins, and represent a foundational approach for method development and validation.
Proposed Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to complex biological matrices.[4][5]
Table 1: Proposed LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined (based on this compound [M+H]⁺) |
| Product Ions (Q3) | To be determined (at least two transitions for confirmation) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 2: Hypothetical Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | < 15% (< 20% at LOQ) |
| Recovery | 80 - 120% |
| Matrix Effect | Minimized and compensated for |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Plasma/Serum
This protocol outlines a generic procedure for the extraction of this compound from plasma or serum, which should be optimized during method development.
Materials:
-
Biological plasma/serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN) with 1% formic acid (FA)
-
Centrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
HPLC vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL centrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of cold ACN with 1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For more complex matrices or to achieve lower detection limits, an SPE clean-up step can be incorporated.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Extracted sample supernatant from Protocol 1 (Step 7), diluted with water.
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the diluted sample supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute as described in Protocol 1 (Steps 9-10) for LC-MS/MS analysis.
Stability Considerations
The stability of this compound in biological matrices is a critical factor for accurate quantification.[6] Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Assess degradation after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine stability at room temperature for the duration of the sample preparation process.
-
Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -80°C) over several months.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
This compound Mechanism of Action
This compound inhibits the production of aflatoxins by suppressing the transcription of the aflatoxin biosynthetic gene cluster.[3] This includes the regulatory gene aflR, which is a key activator of the pathway. The inhibition occurs at a very early step, prior to the formation of norsolorinic acid, the first stable intermediate in the aflatoxin pathway.
Caption: this compound inhibits the aflatoxin biosynthetic pathway.
Experimental Workflow for Method Development
The following diagram outlines the logical workflow for developing and validating a quantitative method for this compound.
Caption: Workflow for this compound quantitative method development.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Aflastatin A: A Potent Probe for Interrogating Polyketide Synthase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a microbial metabolite isolated from Streptomyces sp. that acts as a potent and specific inhibitor of aflatoxin biosynthesis. Aflatoxins are toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus parasiticus and Aspergillus flavus. The backbone of the aflatoxin molecule is assembled by a type I polyketide synthase (PKS), making this compound a valuable tool for studying the function and regulation of these complex enzymes. These application notes provide detailed protocols for utilizing this compound as a probe to investigate PKS activity and gene expression, aiding in the discovery and characterization of novel PKS inhibitors and in the elucidation of the regulatory networks governing polyketide biosynthesis.
Mechanism of Action
This compound exerts its inhibitory effect not by directly targeting the PKS enzyme, but by downregulating the expression of the genes required for aflatoxin biosynthesis.[1][2][3] It acts at a very early stage of the biosynthetic pathway, prior to the formation of the first stable intermediate, norsolorinic acid.[1][2][3] Specifically, this compound significantly reduces the transcription of the aflatoxin pathway regulatory gene, aflR, which in turn suppresses the expression of the structural genes, including the polyketide synthase gene, pksA (also known as pksL1).[1][3] This mode of action makes this compound an excellent tool for studying the regulatory cascades that control PKS gene clusters.
Quantitative Data Summary
The inhibitory activity of this compound on aflatoxin production and related processes has been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Concentrations of this compound on Aflatoxin and Norsolorinic Acid Production in Aspergillus parasiticus
| Compound | Parameter Measured | Effective Concentration | Observation | Reference |
| This compound | Aflatoxin Production | 0.5 µg/mL | Complete inhibition in liquid medium and on agar (B569324) plates. | [4] |
| This compound | Aflatoxin Production | 1.0 µg/mL | Almost complete inhibition. | |
| This compound | Norsolorinic Acid Production | 0.25 µg/mL | Clear inhibition. | [1][3] |
Table 2: Effect of this compound on Mycelial Growth of Aspergillus parasiticus
| Concentration | Effect on Mycelial Growth (Liquid Medium) | Effect on Hyphal Extension (Agar Plate) | Reference |
| 0.5 µg/mL | Not affected | Reduced, with some morphological changes. | [4] |
| 100 µg/mL | Not completely inhibited | - | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to study PKS function in Aspergillus parasiticus.
Protocol 1: In Vitro Inhibition of Aflatoxin Production
This protocol describes how to assess the inhibitory effect of this compound on aflatoxin production in a liquid culture of Aspergillus parasiticus.
Materials:
-
Aspergillus parasiticus strain (e.g., NRRL 2999)
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile culture flasks
-
Incubator shaker
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a fluorescence detector
Procedure:
-
Inoculum Preparation: Grow A. parasiticus on Potato Dextrose Agar (PDA) plates at 28-30°C for 7-10 days until sporulation. Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface. Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL.
-
Culture Setup: In sterile flasks containing 50 mL of PDB or YES medium, add the desired concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 µg/mL). A solvent control (containing the same amount of DMSO as the highest this compound concentration) and a negative control (no treatment) should be included.
-
Inoculation: Inoculate each flask with 1 mL of the A. parasiticus spore suspension.
-
Incubation: Incubate the flasks at 28-30°C for 5-7 days with shaking at 150 rpm.
-
Aflatoxin Extraction:
-
After incubation, filter the culture through cheesecloth to separate the mycelium from the broth.
-
Extract the filtrate three times with an equal volume of chloroform in a separatory funnel.
-
Pool the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform extract to dryness using a rotary evaporator.
-
-
Quantification by HPLC:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC with fluorescence detection (excitation at 365 nm, emission at 440 nm) after post-column derivatization.
-
Quantify aflatoxin levels by comparing the peak areas to a standard curve of known aflatoxin concentrations.
-
Protocol 2: Analysis of PKS and Regulatory Gene Expression by RT-qPCR
This protocol details the steps to measure the effect of this compound on the transcript levels of the pksA and aflR genes.
Materials:
-
Mycelia from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or a commercial kit)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for pksA, aflR, and a reference gene (e.g., β-tubulin or actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest mycelia from the control and this compound-treated cultures by filtration.
-
Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract total RNA using an appropriate kit following the manufacturer's instructions.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes (pksA and aflR) in the this compound-treated samples compared to the control using the ΔΔCt method, normalized to the expression of the reference gene.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its use in PKS inhibitor screening.
Caption: Proposed mechanism of this compound action on the aflatoxin biosynthetic pathway.
Caption: General workflow for screening PKS inhibitors using this compound as a model.
References
Application Notes and Protocols for Utilizing Aflastatin A to Investigate Fungal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a microbial secondary metabolite, identified as a potent and specific inhibitor of aflatoxin biosynthesis in fungi, particularly in species like Aspergillus parasiticus.[1][2] Aflatoxins are highly toxic and carcinogenic mycotoxins that contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. Unlike many antifungal agents, this compound effectively suppresses aflatoxin production at concentrations that do not inhibit fungal growth, making it an invaluable tool for dissecting the signaling pathways that regulate mycotoxin production without the confounding effects of growth inhibition.[1] These application notes provide detailed protocols for utilizing this compound to investigate fungal signaling pathways, focusing on its effects on the aflatoxin biosynthetic pathway and its potential interaction with upstream regulatory elements.
Mechanism of Action
This compound inhibits a very early step in the aflatoxin biosynthetic pathway.[2] Its mechanism of action involves the significant reduction in the transcription of genes encoding aflatoxin biosynthetic enzymes, such as pksA, ver-1, and omtA.[2][3] Crucially, it also downregulates the expression of aflR, a key regulatory gene that governs the expression of the structural genes in the aflatoxin gene cluster.[2][3] This indicates that this compound acts at or upstream of aflR transcription. Furthermore, studies have shown that this compound can also influence primary metabolism, specifically glucose consumption and ethanol (B145695) accumulation in Aspergillus parasiticus.[2][3] Preliminary evidence has suggested a weak inhibitory effect on protein phosphatase 2A (PP2A), hinting at a potential link to broader eukaryotic signaling pathways that regulate secondary metabolism.
Data Presentation
The following tables summarize the quantitative effects of this compound on aflatoxin production, fungal growth, and gene expression.
Table 1: Effect of this compound on Aflatoxin Production and Fungal Growth in Aspergillus parasiticus
| This compound Concentration (µg/mL) | Aflatoxin Production Inhibition | Mycelial Growth Inhibition | Reference |
| 0.25 | Significant inhibition of norsolorinic acid production | Not significant | [2][3] |
| 0.5 | Complete inhibition | Not affected in liquid medium | [1] |
| 100 | - | Not completely inhibited | [1] |
Table 2: Effect of this compound on Gene Expression in the Aflatoxin Biosynthetic Pathway of Aspergillus parasiticus
| Gene | Function | This compound Concentration (µg/mL) | Relative Transcription Level | Reference |
| aflR | Regulatory gene | 0.25 | Significantly reduced | [2][3] |
| pksA | Polyketide synthase | 0.25 | Significantly reduced | [2][3] |
| ver-1 | Versicolorin A dehydrogenase | 0.25 | Significantly reduced | [2][3] |
| omtA | Sterigmatocystin O-methyltransferase | 0.25 | Significantly reduced | [2][3] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the effects of this compound on fungal signaling pathways.
Protocol 1: In Vitro Treatment of Aspergillus parasiticus with this compound
This protocol describes the cultivation of Aspergillus parasiticus in the presence of this compound to assess its impact on growth and aflatoxin production.
Materials:
-
Aspergillus parasiticus strain (e.g., NRRL 2999)
-
Potato Dextrose Agar (PDA) plates
-
Yeast Extract Sucrose (YES) broth
-
This compound (stock solution in a suitable solvent like DMSO)
-
Sterile distilled water
-
Incubator
-
Shaker
Procedure:
-
Fungal Culture Preparation: Inoculate Aspergillus parasiticus spores onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation.
-
Spore Suspension: Harvest spores by flooding the PDA plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
This compound Treatment:
-
Prepare YES broth and dispense into sterile flasks.
-
Add this compound stock solution to the flasks to achieve the desired final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^4 spores/mL.
-
-
Incubation: Incubate the cultures at 28-30°C with shaking (e.g., 150 rpm) for the desired period (e.g., 3-5 days for aflatoxin analysis, or shorter time points for gene expression studies).
-
Harvesting:
-
For aflatoxin analysis, separate the mycelia from the culture broth by filtration. The broth will be used for aflatoxin extraction.
-
For gene expression analysis, harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen. Store at -80°C until RNA extraction.
-
To assess fungal growth, collect the mycelia, dry them at 60-80°C to a constant weight, and record the dry weight.
-
Protocol 2: Quantification of Aflatoxin Production by HPLC
This protocol outlines the extraction and quantification of aflatoxin from the culture broth.
Materials:
-
Culture broth from Protocol 1
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Aflatoxin standards (B1, B2, G1, G2)
-
HPLC system with a fluorescence detector
Procedure:
-
Extraction:
-
To a known volume of culture filtrate, add an equal volume of chloroform and a small amount of NaCl.
-
Shake vigorously for 30 minutes.
-
Separate the chloroform layer and pass it through anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction process twice more and pool the chloroform extracts.
-
-
Evaporation and Derivatization:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Redissolve the residue in a small volume of a suitable solvent.
-
For enhanced detection of aflatoxins B1 and G1, derivatize the sample by adding TFA and incubating at 65°C for 15 minutes. After cooling, add a mixture of water and acetonitrile.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 column and a mobile phase typically consisting of a mixture of water, methanol, and acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Quantify the aflatoxin levels by comparing the peak areas of the samples to a standard curve generated using known concentrations of aflatoxin standards.
-
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol details the extraction of RNA and subsequent analysis of gene expression using Reverse Transcription Quantitative PCR.
Materials:
-
Frozen mycelia from Protocol 1
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, QIAGEN)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (aflR, pksA, ver-1, omtA) and a reference gene (e.g., β-tubulin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grind the frozen mycelia to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control.
-
Each reaction should contain the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in inhibiting aflatoxin biosynthesis.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aflastatin A's utility in screening for other mycotoxin inhibitors
Application Note
Aflastatin A, a secondary metabolite isolated from Streptomyces sp., has demonstrated potent and specific inhibition of aflatoxin production by toxigenic fungi such as Aspergillus parasiticus.[1][2] Its unique mode of action, targeting an early stage of the aflatoxin biosynthetic pathway without significantly affecting fungal growth, presents a valuable opportunity for its use as a reference compound in high-throughput screening assays designed to discover novel mycotoxin inhibitors.[1][2] This document outlines the utility of this compound in such screening programs and provides detailed protocols for its application.
This compound's primary mechanism of action involves the significant reduction in the transcription of genes essential for aflatoxin biosynthesis, including the regulatory gene aflR.[3][4][5] This leads to a marked decrease in the production of norsolorinic acid, one of the earliest intermediates in the aflatoxin pathway.[3][4][5] By serving as a potent positive control, this compound enables the development of robust screening assays to identify new chemical entities that may inhibit mycotoxin production through similar or different mechanisms.
Quantitative Data Summary
The inhibitory activity of this compound on aflatoxin production has been quantified in several studies. The following table summarizes key data points for its effects on Aspergillus parasiticus.
| Parameter | Concentration | Effect | Reference |
| Aflatoxin Production Inhibition (Liquid Medium) | 0.5 µg/mL | Complete inhibition | [1] |
| Aflatoxin Production Inhibition (Agar Plate) | 0.5 µg/mL | Complete inhibition | [1] |
| Mycelial Growth | 0.5 µg/mL | No effect in liquid medium | [1] |
| Norsolorinic Acid Production Inhibition | 0.25 µg/mL | Clear inhibition | [3] |
| Transcription of pksA, ver-1, omtA, and aflR | Not specified | Significantly reduced | [3][5] |
| Fungal Growth | 100 µg/mL | Not completely inhibited | [1] |
Experimental Protocols
Protocol 1: Primary Screening of Mycotoxin Inhibitors using this compound as a Positive Control
Objective: To identify novel compounds that inhibit aflatoxin production in Aspergillus parasiticus.
Materials:
-
Aspergillus parasiticus (e.g., NRRL 2999)
-
Yeast Extract Sucrose (YES) broth
-
This compound (positive control)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader for absorbance and fluorescence measurements
-
Sodium sulfate (B86663) (anhydrous)
-
TLC plates (Silica gel 60)
-
Developing solvent (e.g., Toluene:Ethyl Acetate:Formic Acid, 5:4:1 v/v/v)
-
UV transilluminator
Procedure:
-
Inoculum Preparation: Culture A. parasiticus on potato dextrose agar (B569324) (PDA) for 7 days at 28°C. Harvest spores in sterile water containing 0.05% Tween 80 and adjust the spore suspension to a concentration of 1 x 10^6 spores/mL.
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of YES broth to each well.
-
Add 10 µL of the test compound solution to the respective wells. For the positive control, add 10 µL of this compound solution (final concentration 0.5 µg/mL). For the negative control (vehicle control), add 10 µL of the solvent used to dissolve the test compounds.
-
Add 10 µL of the A. parasiticus spore suspension to each well.
-
-
Incubation: Incubate the microplate at 28°C for 72-96 hours in the dark without shaking.
-
Fungal Growth Assessment: After incubation, measure the optical density at 600 nm using a microplate reader to assess fungal growth. This helps to identify compounds that are fungicidal or fungistatic.
-
Aflatoxin Extraction:
-
To each well, add 200 µL of chloroform and mix vigorously for 10 minutes.
-
Centrifuge the plate at 3000 x g for 15 minutes.
-
Carefully transfer the lower chloroform layer to a new 96-well plate.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
-
Aflatoxin Quantification (Qualitative TLC):
-
Re-dissolve the dried extract in 20 µL of chloroform.
-
Spot 5 µL of each sample onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the aflatoxin spots under a UV transilluminator (365 nm). Aflatoxins will appear as fluorescent blue or green spots.
-
Compare the fluorescence intensity of the spots from the test compound wells to the positive (this compound) and negative controls.
-
Expected Results: Compounds that inhibit aflatoxin production will show a significant reduction or complete absence of the fluorescent aflatoxin spot compared to the negative control, similar to the this compound positive control.
Protocol 2: Secondary Screening and Confirmation using qRT-PCR
Objective: To confirm the inhibitory effect of hit compounds from the primary screen on the expression of key aflatoxin biosynthesis genes.
Materials:
-
Aspergillus parasiticus
-
YES broth
-
This compound
-
Hit compounds from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for aflR, pksA, ver-1, and a housekeeping gene (e.g., β-tubulin)
-
qRT-PCR master mix
-
Real-time PCR system
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate 50 mL of YES broth in 250 mL flasks with A. parasiticus spores (final concentration 1 x 10^6 spores/mL).
-
Add the hit compound at its effective concentration determined from the primary screen. Include this compound (0.5 µg/mL) as a positive control and a solvent-treated culture as a negative control.
-
Incubate at 28°C for 48 hours with shaking (150 rpm).
-
-
Mycelia Harvesting and RNA Extraction:
-
Harvest the mycelia by filtration through Miracloth.
-
Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Perform qRT-PCR using primers for the target genes (aflR, pksA, ver-1) and the housekeeping gene.
-
Set up reactions in triplicate for each sample.
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the negative control.
Expected Results: Compounds that act similarly to this compound will show a significant downregulation of aflR, pksA, and ver-1 gene expression compared to the negative control.
Visualizations
Caption: this compound's inhibitory effect on the aflatoxin biosynthetic pathway.
Caption: Workflow for screening mycotoxin inhibitors using this compound.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Aflastatin A Efficacy in Different Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflastatin A is a novel microbial metabolite isolated from Streptomyces sp. that has demonstrated potent inhibitory effects on aflatoxin production by aflatoxigenic fungi such as Aspergillus parasiticus.[1][2] Its primary mechanism of action involves the inhibition of a very early stage in the aflatoxin biosynthetic pathway, preceding the transcription of the regulatory gene aflR.[3][4][5] Additionally, this compound has been observed to influence glucose metabolism in fungi.[4][5] While its role as an aflatoxin inhibitor is well-documented, its broader antifungal activity against a range of fungal strains warrants thorough investigation.[1]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against various fungal strains using standardized antifungal susceptibility testing methods. The primary endpoints of this protocol are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are critical metrics for evaluating the potential of this compound as a broad-spectrum antifungal agent.
Data Presentation
Quantitative data from the antifungal susceptibility testing of this compound should be summarized in a clear and structured format to facilitate comparison across different fungal strains. The following table provides a template for presenting MIC and MFC values.
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) | Positive Control MFC (µg/mL) |
| Aspergillus fumigatus | ||||
| Aspergillus flavus | ||||
| Aspergillus niger | ||||
| Candida albicans | ||||
| Candida glabrata | ||||
| Cryptococcus neoformans | ||||
| Fusarium oxysporum | ||||
| Trichophyton rubrum |
Note: MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) can also be included if multiple isolates of the same species are tested.[6]
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
Selected fungal strains (e.g., Aspergillus spp., Candida spp., Cryptococcus neoformans, Fusarium spp., dermatophytes)[7][8]
-
Appropriate fungal culture media (e.g., Sabouraud Dextrose Agar (B569324) (SDA), Potato Dextrose Agar (PDA), RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS)[9]
-
Sterile saline (0.85% NaCl)
-
Tween 80 (or other suitable wetting agent for molds)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control antifungal agents (e.g., Amphotericin B, a triazole like Voriconazole)[10][11]
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile pipettes and tips
-
Hemocytometer or other cell counting device
Inoculum Preparation
For Yeast (e.g., Candida spp., Cryptococcus neoformans)
-
Subculture the yeast on a fresh SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[9]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
For Molds (e.g., Aspergillus spp., Fusarium spp.)
-
Grow the mold on PDA at 35°C for 5-7 days, or until adequate sporulation is observed.[9]
-
Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.[9]
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
This suspension will be added directly to the microtiter plate wells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][12][13]
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentration of DMSO should not exceed 1% in the assay wells.[9]
-
-
Plate Setup:
-
Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate.
-
Include a positive control well (containing a known antifungal agent) and a negative (drug-free) growth control well. A sterility control well (medium only) should also be included.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
MIC Determination:
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[17][18]
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in subcultures from the growth control well.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.[19][20]
Mandatory Visualizations
This compound's Known Mechanism of Action in Aspergillus
Caption: this compound inhibits aflatoxin biosynthesis by targeting a step before aflR gene transcription.
Experimental Workflow for this compound Efficacy Testing
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 4. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity of statins against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 17. 2.5. Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Minimum fungicidal concentration: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for the Characterization of Aflastatin A using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural characterization of Aflastatin A, a complex polyketide natural product, utilizing modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The provided data is based on the revised structure established through total synthesis.
Introduction
This compound is a novel tetramic acid derivative with a highly oxygenated long alkyl chain, originally isolated from Streptomyces sp.[1] Its structure was elucidated through a combination of chemical degradation and extensive NMR analysis. However, a total synthesis later revealed a misassignment in the originally proposed structure, leading to a revised and confirmed absolute stereochemistry.[2][3] Accurate structural characterization is paramount for understanding its biological activity and for any drug development efforts. This document outlines the key NMR and MS methodologies for the unambiguous identification and characterization of this compound.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the revised structure of this compound.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| Data to be populated from supplementary information of the total synthesis publication | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| Data to be populated from supplementary information of the total synthesis publication | |
| ... | ... |
Table 3: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations |
| ... | ... | ... |
| Data to be populated from supplementary information of the total synthesis publication | ||
| ... | ... | ... |
Experimental Protocols for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on sample solubility and the desired resolution of specific proton signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
The following protocols are based on typical parameters for a 500 MHz or higher field NMR spectrometer.[4]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
-
COSY (Correlation Spectroscopy): [5]
-
Pulse Program: A gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): [5][6]
-
Pulse Program: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW): 12-16 ppm (¹H, F2) and 200-240 ppm (¹³C, F1).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [5][6]
-
Pulse Program: A gradient-selected HMBC experiment (e.g., hmbcgpndqf).
-
Spectral Width (SW): 12-16 ppm (¹H, F2) and 200-240 ppm (¹³C, F1).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
NMR Data Processing and Analysis Workflow
Mass Spectrometric Characterization
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides valuable information about its fragmentation pathways, further confirming the structure.
Quantitative Mass Spectrometry Data
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | ... | ... | C₅₁H₈₉NO₁₅ |
| [M+Na]⁺ | ... | ... | C₅₁H₈₈NNaO₁₅ |
| Data to be populated from supplementary information of the total synthesis publication |
Table 5: Key MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| ... | ... | ... |
| Data to be populated from supplementary information of the total synthesis publication | ||
| ... | ... | ... |
Experimental Protocols for Mass Spectrometry Analysis
-
Sample Purity: Use HPLC-purified this compound.
-
Solvent System: Dissolve the sample in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of these with water, to a final concentration of 1-10 µg/mL.
-
Additives: For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺). For negative ion mode, a small amount of ammonium (B1175870) hydroxide (B78521) can be used.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulates before injection.
The following protocols are based on typical parameters for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Full Scan MS:
-
Mass Range: m/z 100 - 2000.
-
Resolution: >10,000 FWHM.
-
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation pattern.
-
Collision Gas: Argon.
-
Mass Spectrometry Data Analysis Workflow
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is indispensable for the accurate and complete structural characterization of complex natural products like this compound. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound, which is a critical step for further biological evaluation and potential therapeutic development. The use of 2D NMR experiments is crucial for delineating the intricate spin systems of the polyketide chain, while HRMS provides the necessary confirmation of the elemental composition.
References
- 1. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. r-nmr.eu [r-nmr.eu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Aflastatin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus species, such as Aspergillus parasiticus and Aspergillus flavus. These mycotoxins can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. Aflastatin A is a novel inhibitor of aflatoxin production, isolated from Streptomyces sp.[1][2]. It has been shown to completely inhibit aflatoxin production at low concentrations without significantly affecting the mycelial growth of the producing fungus[1].
The mechanism of action of this compound involves the inhibition of a very early stage in the aflatoxin biosynthetic pathway.[3][4][5]. Specifically, it inhibits the production of norsolorinic acid, the first stable intermediate in the pathway, and significantly reduces the transcription of the aflatoxin pathway regulatory gene, aflR[3][4]. This specific mode of action makes this compound a valuable tool for studying aflatoxin biosynthesis and a promising lead for developing strategies to control aflatoxin contamination.
High-throughput screening (HTS) assays are essential for the discovery of novel and potent inhibitors of aflatoxin production. This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify and characterize compounds with this compound-like activity.
Principle of the Assay
This HTS assay is based on the quantification of norsolorinic acid, a fluorescent intermediate in the aflatoxin biosynthetic pathway. A mutant strain of Aspergillus parasiticus that is deficient in the enzyme converting norsolorinic acid to subsequent intermediates is used. This results in the accumulation of norsolorinic acid, which imparts a distinct reddish-orange color to the mycelia and exhibits fluorescence.
The principle of the assay is that in the presence of an inhibitor that targets an early step of the aflatoxin pathway, such as this compound, the synthesis of norsolorinic acid will be blocked or reduced. This leads to a corresponding decrease in the fluorescence signal, which can be quantified using a fluorescence microplate reader. The reduction in fluorescence intensity is directly proportional to the inhibitory activity of the test compound. This cell-based assay allows for the screening of large compound libraries in a rapid and cost-effective manner.
Aflatoxin Biosynthesis Pathway and Inhibition by this compound
Caption: this compound inhibits aflatoxin biosynthesis at a very early stage.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Aspergillus parasiticus (ATCC 36537) | ATCC | A norsolorinic acid-accumulating mutant strain. |
| Potato Dextrose Agar (B569324) (PDA) | Sigma-Aldrich | For fungal culture maintenance. |
| Potato Dextrose Broth (PDB) | Sigma-Aldrich | For liquid culture. |
| This compound | (In-house/Custom Synthesis) | Positive control. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compounds. |
| Sterile 96-well or 384-well black, clear-bottom microplates | Corning | For HTS assay. |
| Sterile distilled water | For spore suspension. | |
| Hemocytometer | For spore counting. | |
| Fluorescence microplate reader | (e.g., Tecan, BMG Labtech) | Capable of bottom reading. |
Detailed Experimental Protocol
Preparation of Fungal Spore Suspension
-
Culture Aspergillus parasiticus (ATCC 36537) on PDA plates at 28°C for 7-10 days until confluent sporulation is observed.
-
Harvest the spores by flooding the agar surface with 5-10 mL of sterile 0.05% Tween 80 in sterile water and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Vortex vigorously for 1-2 minutes to break up spore clumps.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Centrifuge the spore suspension at 3000 x g for 5 minutes, discard the supernatant, and resuspend the spores in sterile water. Repeat this washing step twice.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL in PDB medium.
High-Throughput Screening Assay
-
Prepare stock solutions of test compounds and this compound (positive control) in DMSO.
-
In a 96-well black, clear-bottom microplate, add 1 µL of the test compound, this compound, or DMSO (negative control) to the appropriate wells.
-
Add 199 µL of the prepared spore suspension (1 x 10⁶ spores/mL in PDB) to each well. The final spore concentration will be approximately 5 x 10⁵ spores/mL.
-
Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation and contamination.
-
Incubate the plates at 28°C for 48-72 hours in a static incubator.
-
After incubation, measure the fluorescence from the bottom of the plate using a fluorescence microplate reader. Set the excitation wavelength to approximately 488 nm and the emission wavelength to 585 nm. Note: Optimal wavelengths should be determined empirically for the specific instrument and assay conditions.
-
(Optional) Measure the optical density at 600 nm (OD₆₀₀) to assess fungal growth and identify cytotoxic compounds.
Data Analysis
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)] * 100
-
Fluorescence_compound: Fluorescence intensity of the well with the test compound.
-
Fluorescence_DMSO: Average fluorescence intensity of the DMSO control wells.
-
Fluorescence_blank: Fluorescence intensity of wells containing only media.
-
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
HTS Experimental Workflow
Caption: Workflow for the fluorescence-based HTS assay for this compound activity.
Data Presentation
The quantitative data obtained from the HTS assay should be summarized in a clear and structured format. The following table provides an example of how to present the results for a set of test compounds compared to the positive control, this compound.
| Compound ID | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) | Cytotoxicity (OD₆₀₀) |
| This compound | 1.0 | 95.2 ± 3.1 | 0.25 | No significant effect |
| Test Compound 1 | 10.0 | 88.5 ± 5.4 | 1.5 | No significant effect |
| Test Compound 2 | 10.0 | 15.3 ± 6.8 | > 50 | No significant effect |
| Test Compound 3 | 10.0 | 98.1 ± 2.5 | 0.8 | Significant reduction |
| DMSO Control | N/A | 0 ± 4.5 | N/A | No significant effect |
This structured presentation allows for easy comparison of the potency and potential cytotoxicity of the test compounds, facilitating the identification of promising hits for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A beta-glucuronidase reporter gene construct for monitoring aflatoxin biosynthesis in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aflastatin A solubility and stability in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Aflastatin A. Below you will find guidance on its solubility and stability in various solvents, alongside troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Solubility of this compound
While precise solubility values (e.g., in mg/mL) are not published, this compound has been reported to be soluble in the following organic solvents. It is advisable to start with small quantities to determine the optimal concentration for your needs.
| Solvent | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |
| Pyridine | Polar Aprotic | Soluble[1] |
| Methanol (MeOH) | Polar Protic | Soluble[1] |
| Ethanol (EtOH) | Polar Protic | Soluble[1] |
Note: The solubility of this compound in aqueous solutions is expected to be low. For biological assays, it is common practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Stability and Storage of this compound Solutions
Proper storage is critical to maintain the integrity of this compound. Below are general guidelines for storing solutions.
| Storage Condition | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquot into single-use vials to minimize freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. If stored for longer, the solution's efficacy should be re-verified. Avoid repeated freeze-thaw cycles.[1] |
Factors that may affect this compound stability (inferred from related compounds):
-
pH: Aflatoxins, which this compound inhibits, are unstable at pH extremes (<3 or >10). It is prudent to assume this compound may also be susceptible to degradation in highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of complex organic molecules.
-
Light: Exposure to UV light can cause degradation of aflatoxins. Therefore, it is recommended to protect this compound solutions from light by using amber vials or wrapping containers in foil.
-
Oxidizing agents: The presence of oxidizing agents may lead to chemical degradation.
Experimental Protocols
Due to the lack of specific published data, users are encouraged to perform their own solubility and stability studies.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely used shake-flask method.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of high purity
-
Vials with Teflon-lined caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound using a pre-validated analytical method.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Experimental Workflow for Solubility Determination
References
Troubleshooting Aflastatin A experiments for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Aflastatin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of aflatoxin production by fungi, particularly species like Aspergillus parasiticus and Aspergillus flavus.[1] Its primary mechanism of action is the inhibition of a very early step in the aflatoxin biosynthetic pathway, prior to the transcription of the regulatory gene, aflR.[2][3] this compound has also been shown to influence the primary metabolism of the fungus, specifically by increasing glucose consumption and ethanol (B145695) accumulation.[2][3]
Q2: At what concentration is this compound effective?
A2: this compound has been demonstrated to clearly inhibit the production of norsolorinic acid, an early intermediate in the aflatoxin biosynthesis pathway, at a concentration of 0.25 µg/mL.[2][3] Complete inhibition of aflatoxin production in Aspergillus parasiticus has been observed at a concentration of 0.5 µg/mL in both liquid and solid media.[1]
Q3: Does this compound inhibit fungal growth?
A3: At concentrations effective for inhibiting aflatoxin production (e.g., 0.5 µg/mL), this compound does not significantly affect the mycelial growth of Aspergillus parasiticus in liquid culture.[1] However, some reduction in the hyphal extension rate and morphological changes may be observed on solid media at this concentration.[1] Fungal growth is not completely inhibited even at concentrations as high as 100 µg/mL.[1]
Q4: What is the recommended solvent for this compound?
A4: Aflastatins are soluble in moderately polar solvents such as chloroform (B151607), methanol, and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium to the desired final concentration, ensuring the final solvent concentration is not toxic to the fungus.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Aflatoxin Production
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh this compound stock solutions for each experiment. - Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. |
| Incorrect Final Concentration | - Verify calculations for the dilution of the stock solution into the culture medium. - Ensure accurate pipetting of the stock solution. |
| Suboptimal Culture Conditions | - Maintain a consistent pH of the culture medium, as pH can influence both fungal growth and aflatoxin production.[4] - Ensure a consistent incubation temperature, as temperature can affect the production of secondary metabolites.[4] - Use a defined culture medium to minimize variability from batch to batch. |
| Fungal Strain Variability | - Use a well-characterized, high-aflatoxin producing fungal strain. - The production of aflatoxins can be lost in some strains after repeated subculturing.[5][6] If possible, use a fresh culture from a frozen stock. |
| Solvent Effects | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <1%) and consistent across all treatments, including the control. - Run a solvent-only control to assess any effects of the solvent on aflatoxin production. |
Issue 2: High Variability in Aflatoxin Quantification (HPLC Analysis)
| Potential Cause | Troubleshooting Steps |
| Incomplete Aflatoxin Extraction | - Ensure the culture broth is thoroughly homogenized before extraction. - Use a reliable extraction solvent, such as chloroform or a methanol/water mixture.[7] - Perform multiple extractions of the same sample to ensure complete recovery. |
| Aflatoxin Degradation During Analysis | - Aflatoxins are sensitive to light and high temperatures. Protect samples from light and keep them cool during sample preparation and analysis.[8] - Use amber vials for sample storage and in the autosampler.[9] |
| HPLC System Issues | - Regularly check the performance of the HPLC system, including pump pressure, detector lamp intensity, and column efficiency. - Use a guard column to protect the analytical column from contaminants in the sample extracts.[10] - Ensure the mobile phase is properly degassed. |
| Matrix Effects | - Components from the culture medium or fungal mycelia can interfere with aflatoxin detection. - Use a cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering compounds before HPLC analysis.[10] |
| Inaccurate Standard Curve | - Prepare fresh aflatoxin standards for each analysis. - Use a certified aflatoxin standard mix. - Ensure the standard curve covers the expected concentration range of the samples. |
Data Presentation
Table 1: Effective Concentrations of this compound against Aspergillus parasiticus
| Concentration (µg/mL) | Effect on Aflatoxin Production | Effect on Mycelial Growth (Liquid Culture) | Reference |
| 0.25 | Clear inhibition of norsolorinic acid production | Not specified | [2][3] |
| 0.5 | Complete inhibition | Not affected | [1] |
| 100 | Complete inhibition | Not completely inhibited | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aflatoxin Production in Liquid Culture
-
Fungal Culture Preparation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose medium) with spores of a toxigenic Aspergillus strain to a final concentration of approximately 1 x 104 spores/mL.[11]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to the fungal cultures to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 µg/mL).
-
Include a solvent-only control with the same final concentration of the solvent as the treated samples.
-
Also include a negative control with no treatment.
-
-
Incubation:
-
Incubate the cultures at an appropriate temperature (e.g., 28-30°C) with shaking (e.g., 150 rpm) for a period known to support aflatoxin production (e.g., 5-7 days).
-
-
Sample Collection and Analysis:
-
After incubation, separate the mycelia from the culture broth by filtration.
-
Dry the mycelia to determine the dry weight as a measure of fungal growth.
-
Extract aflatoxins from the culture broth for quantification by HPLC.
-
Protocol 2: Aflatoxin Extraction and Quantification by HPLC
-
Extraction:
-
To 1 mL of culture filtrate, add 1.5 mL of chloroform.[12]
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform) containing the aflatoxins.
-
Repeat the extraction step on the aqueous phase to maximize recovery.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the HPLC mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (B52724) is commonly used.[13]
-
Detector: Fluorescence detector with excitation at ~365 nm and emission at ~440 nm.[14] Post-column derivatization may be required to enhance the fluorescence of aflatoxins B1 and G1.[10]
-
Quantification: Calculate the concentration of aflatoxins in the samples by comparing the peak areas to a standard curve prepared with certified aflatoxin standards.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound's inhibitory effect.
Caption: Proposed signaling pathway of this compound's action.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Aspergillus flavus Growth and Aflatoxin Production in Zea mays L. Using Endophytic Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. lctech.de [lctech.de]
- 11. Inhibition of Aflatoxin Production of Aspergillus flavus by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. clinicalcasereportsint.com [clinicalcasereportsint.com]
Addressing potential off-target effects of Aflastatin A in cellular assays
Disclaimer: The effects of Aflastatin A in mammalian cellular systems are not extensively documented in publicly available literature. This guide provides a general framework and best practices for researchers investigating the potential off-target effects of a novel small molecule inhibitor, using this compound as a hypothetical example. The proposed target and pathways are for illustrative purposes to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study lipid metabolism in mammalian cells and observe a significant decrease in cell proliferation. How can we determine if this is an on-target or off-target effect?
A1: This is a critical question when characterizing a new inhibitor. The observed cytotoxicity could be due to the intended inhibition of a key metabolic pathway or an unintended off-target effect. Here are steps to dissect the observation:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Phenotype Rescue: Attempt to rescue the anti-proliferative phenotype by supplementing the cell culture medium with downstream products of the inhibited pathway. For instance, if you hypothesize that this compound inhibits the SREBP pathway, you could add exogenous fatty acids or cholesterol.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Generate a Resistant Mutant: If possible, create a cell line with a mutation in the target protein that prevents inhibitor binding. If these cells are resistant to the anti-proliferative effects of this compound, it strongly suggests an on-target mechanism.
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit the target (e.g., IC50 in a biochemical assay or EC50 in a target engagement assay) with the concentration that causes cytotoxicity (GI50). A close correlation suggests the effects are linked.
Q2: What are the best general screening methods to proactively identify potential off-target effects of this compound?
A2: A multi-pronged approach is recommended to identify potential off-targets:
-
Kinase Profiling: A significant number of small molecule inhibitors exhibit off-target effects on kinases.[1] Screening this compound against a broad panel of kinases can identify unintended interactions.[2][3][][5][6]
-
Proteome Profiling: Techniques like Thermal Proteome Profiling (TPP) or proteome-wide mass spectrometry can provide an unbiased view of proteins that are stabilized or destabilized by this compound, indicating direct binding or downstream effects.[7][8][9]
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to assess a wide range of cellular parameters (e.g., mitochondrial health, cell cycle progression, cytoskeletal integrity) upon treatment with this compound.
Q3: We suspect this compound might have off-target effects on protein kinases. What is the recommended approach to validate these potential hits from a kinase screen?
A3: Validating hits from a kinase screen is crucial. Here is a typical workflow:
-
Determine IC50 Values: Perform dose-response assays for the initial hits to determine their IC50 values. This will quantify the potency of this compound against these kinases.
-
Cell-Based Validation: Confirm that this compound can inhibit the identified kinases in a cellular context. This can be done by measuring the phosphorylation of a known downstream substrate of the kinase via Western blot or ELISA.
-
Compare Potency: Compare the IC50 values for the off-target kinases with the EC50 for your primary target. If the off-target IC50 is significantly higher than the on-target EC50, the off-target effect may only be relevant at high concentrations of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results with this compound. | 1. Compound Instability: this compound may be unstable in your cell culture medium or under certain storage conditions. 2. Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect the response to inhibitors. 3. Pipetting Errors: Inaccurate dilutions or dispensing of the compound. | 1. Perform a stability assay of this compound in your specific medium over the time course of your experiment. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. 2. Standardize your cell culture procedures. Ensure consistent seeding densities and use cells within a defined passage number range. 3. Calibrate your pipettes regularly and use a consistent technique for preparing serial dilutions. |
| No observable on-target effect at expected concentrations. | 1. Poor Cell Permeability: this compound may not be efficiently entering the cells. 2. Compound Efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Incorrect Target Hypothesis: The hypothesized primary target in your mammalian system may be incorrect. | 1. Use a cell-based target engagement assay like CETSA to confirm intracellular target binding. 2. Co-treat with known efflux pump inhibitors to see if the on-target effect is restored. 3. Re-evaluate the potential targets of this compound. Consider unbiased approaches like Thermal Proteome Profiling. |
| Significant cytotoxicity observed at concentrations where the on-target effect is minimal. | 1. Potent Off-Target Effect: this compound may be inhibiting an essential cellular process through an off-target interaction. 2. Metabolite Toxicity: A metabolite of this compound could be cytotoxic. | 1. Conduct broad off-target screening (e.g., kinase panel, proteome profiling) at the cytotoxic concentration. 2. Analyze the metabolic fate of this compound in your cell line to identify potential toxic metabolites. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol is designed to verify the binding of this compound to its putative target protein in intact cells.[8][10][11][12][13]
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein (for Western blot)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and with DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western blot.
Expected Results: Binding of this compound should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is observed as a shift in the melting curve.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines the general procedure for screening this compound against a panel of protein kinases.[2][3][][5][6]
Procedure:
-
Compound Submission: Provide a stock solution of this compound at a known concentration to a commercial kinase profiling service.
-
Primary Screen: The service will perform a primary screen of this compound at a single high concentration (e.g., 10 µM) against their kinase panel. The output is typically percent inhibition.
-
Hit Identification: Identify kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination: For the identified hits, the service will perform dose-response experiments to determine the IC50 value for each kinase.
Data Presentation: The results are typically presented in a table comparing the IC50 values for the hit kinases.
| Kinase | IC50 (µM) |
| Primary Target (Hypothetical) | 0.1 |
| Off-Target Kinase 1 | 5.2 |
| Off-Target Kinase 2 | 12.8 |
| Off-Target Kinase 3 | >50 |
Visualizations
Caption: Hypothetical SREBP signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for characterizing a cellular phenotype.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. assayquant.com [assayquant.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Aflastatin A delivery and cell permeability challenges
Welcome to the technical support center for Aflastatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the delivery and cell permeability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a complex polyketide metabolite originally isolated from Streptomyces sp.[1][2][3] Its primary characterized activity is the potent inhibition of aflatoxin production in fungi like Aspergillus parasiticus.[1][4] It acts at a very early stage of the aflatoxin biosynthetic pathway, reducing the transcription of key biosynthetic enzymes and the regulatory protein AflR.[4][5][6] this compound has also been observed to influence glucose metabolism in these fungi.[5][6] Its molecular formula is C62H115NO24, indicating a large and complex structure.[1]
Q2: I'm having trouble dissolving this compound for my cell-based assays. What solvents are recommended?
A2: this compound is a large, hydrophobic molecule and is poorly soluble in aqueous solutions like cell culture media. For stock solutions, the recommended solvents are Dimethyl Sulfoxide (DMSO), methanol, ethanol, or pyridine.[7] It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it to the final working concentration in your aqueous experimental medium.
Q3: My this compound precipitates when I add it to my cell culture medium. What's causing this and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in an organic solvent is diluted into an aqueous medium where its solubility is much lower.[5] The following troubleshooting guide can help you address this problem.
Troubleshooting Guide: Compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Final Concentration Too High | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Systematically decrease the final working concentration. It is essential to first determine the maximum soluble concentration of this compound in your specific medium (see Protocol 1).[5] |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of media. Always add the compound solution to the media dropwise while gently swirling or vortexing.[5] |
| Low Media Temperature | The solubility of many compounds, especially hydrophobic ones, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[5][8] |
| pH and Salt Content | The specific pH and salt concentration of your culture medium can affect the solubility of the compound. | Ensure your medium is properly buffered. If you suspect pH is an issue, you can test solubility in buffers with different pH values. Be aware that interactions with salts can also lead to precipitation.[8][9] |
| Interaction with Serum Proteins | Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds, leading to precipitation over time. | Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. |
| Extended Incubation | Over long-term experiments, evaporation can increase the compound's effective concentration, or the compound may degrade into less soluble forms. | Use plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term cultures. Ensure the incubator has proper humidification.[5] |
Overcoming Cell Permeability Challenges
Due to its large molecular weight, this compound is predicted to have poor passive permeability across the cell membrane. This can result in low intracellular concentrations and reduced efficacy in cell-based experiments.
Q4: I'm not observing the expected biological effect. Could this be due to poor cell permeability?
A4: Yes, a lack of biological effect, especially at concentrations where the compound is soluble, is often due to poor cell permeability. Large molecules (typically those with a molecular weight >500 Da) face significant challenges in crossing the lipid bilayer of the cell membrane.[10]
Q5: What strategies can I use to improve the delivery and cellular uptake of this compound?
A5: To overcome solubility and permeability barriers, consider using a formulation or delivery system. These technologies encapsulate the hydrophobic compound, improving its stability in aqueous media and facilitating its transport into cells.
| Delivery Strategy | Mechanism of Action | Potential Advantages | Considerations |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[4][11][12] | Easy to prepare; commercially available; can significantly enhance solubility and bioavailability.[13] | The complex may dissociate, and the choice of cyclodextrin type (α, β, γ) and derivative is important for optimal encapsulation. |
| Liposomal Formulation | Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. Hydrophobic molecules like this compound would partition into the lipid bilayer.[2][][15] | Biocompatible; can protect the drug from degradation; can be modified for targeted delivery.[16][] | Preparation can be complex; stability can be an issue; potential for interaction with cell membranes can vary. |
| Nanoparticle Encapsulation | This compound can be encapsulated within polymeric or lipid-based nanoparticles. These nanoparticles serve as carriers to transport the drug across the cell membrane, often via endocytosis.[1][6][16] | Can achieve high drug loading; provides sustained release; protects the drug from degradation; surface can be modified for targeting.[] | Potential for cytotoxicity depending on the nanoparticle material; characterization of size and drug load is critical. |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to working with this compound.
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
-
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Methodology:
-
Prepare a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO.
-
In a 96-well plate, add 200 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Create a serial dilution of your this compound stock. For example, add 2 µL of your 50 mM stock to the first well (final concentration 500 µM, 1% DMSO), then serially dilute from there. Include a "DMSO only" control well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration for your experiment.[5]
-
Protocol 2: Cell Viability Assay (MTS Method)
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent solution to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Record the absorbance at 490 nm using a microplate reader.[18][19]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 3: Western Blot Analysis of a Target Signaling Pathway
-
Objective: To determine if this compound affects the expression or phosphorylation of key proteins in a specific signaling pathway.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells by adding 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[20]
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for all samples. Add SDS sample buffer, boil at 95°C for 5 minutes, and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.[20][21][22]
-
Protocol 4: Cellular Uptake Assay (Fluorescence-Based)
-
Objective: To qualitatively or semi-quantitatively assess the uptake of this compound into cells. (Note: This requires a fluorescently labeled version of this compound or relies on its intrinsic fluorescence, which may not be optimal).
-
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with fluorescently-labeled this compound for various time points (e.g., 30 min, 1h, 4h).
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope to visualize intracellular localization. For a more quantitative analysis, a plate-based fluorescence reader or flow cytometry can be used to measure the total cellular fluorescence.[7][23][24]
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: Strategies to enhance the delivery and cell permeability of this compound.
Caption: Hypothetical inhibition of a transcription factor by this compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular Uptake Assay [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
Minimizing Aflastatin A degradation during storage and experiments
This technical support center provides guidance on minimizing the degradation of Aflastatin A during storage and throughout experimental procedures. Given the limited publicly available stability data for this compound, these recommendations are based on general principles for handling complex polyketide-derived tetramic acids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
Q2: What solvents are recommended for dissolving this compound?
A2: The solubility of this compound in common laboratory solvents has not been extensively published. It is advisable to start with small quantities to test solubility in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. The choice of solvent should also be compatible with your experimental system.
Q3: Is this compound sensitive to light?
A3: Many complex organic molecules are sensitive to UV light. It is best practice to protect this compound, both in solid form and in solution, from light exposure. Use amber vials or wrap containers with aluminum foil.
Q4: How does pH affect the stability of this compound?
A4: The stability of compounds containing a tetramic acid moiety can be pH-dependent. It is advisable to maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6-7.5), unless the experimental protocol requires otherwise. Extreme pH values should be avoided.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. If necessary for an experiment, minimize the time the solution spends at room temperature and protect it from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | This compound degradation | - Prepare fresh solutions of this compound for each experiment.- Verify the storage conditions of the solid compound and stock solutions.- Evaluate the pH and temperature of the experimental buffer.- Consider the possibility of photodegradation and protect the compound from light. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with the experimental system.- Prepare a more concentrated stock solution and use a smaller volume.- Test the solubility in a small volume before preparing the final solution. |
| Inconsistent experimental results | Inconsistent this compound concentration due to degradation | - Standardize the preparation and handling of this compound solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Always prepare fresh dilutions from the stock solution immediately before use. |
Experimental Workflow for Handling this compound
Caption: General workflow for handling this compound to minimize degradation.
Troubleshooting Decision Tree for this compound Instability
Caption: Decision tree for troubleshooting potential this compound degradation issues.
Identifying and mitigating assay interference with Aflastatin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference when working with Aflastatin A. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known primarily as an inhibitor of aflatoxin production in fungi, such as Aspergillus parasiticus.[1][2] Its mechanism involves the inhibition of a very early stage in the aflatoxin biosynthetic pathway, preceding the transcription of the aflR gene, which is a key regulator of the pathway.[1][3][4] Additionally, studies have shown that this compound can influence the glucose metabolism of the fungus.[3][4]
Q2: Is this compound known to interfere with common biochemical assays?
Currently, there is no specific literature identifying this compound as a Pan-Assay Interference Compound (PAIN). However, it is crucial for researchers to be aware of the potential for any small molecule to act as a PAIN, which can lead to false-positive results in high-throughput screening and other biochemical assays.[5] PAINS can interfere with assays through various mechanisms, including chemical reactivity, compound aggregation, fluorescence, and redox cycling.[6] Therefore, it is good practice to perform counter-screens to rule out potential assay interference.
Q3: My experiment with this compound is giving unexpected or inconsistent results. What are some general troubleshooting steps?
Inconsistent results can arise from various factors. A systematic approach to troubleshooting is essential.[7] First, repeat the experiment to rule out random error.[8][9] If the issue persists, consider the following:
-
Reagent Quality: Verify the purity and identity of your this compound sample and other key reagents.[10]
-
Experimental Conditions: Double-check concentrations, incubation times, and other parameters against your protocol.[10]
-
Assay-Specific Interference: Consider the possibility that this compound is interfering with your assay. The troubleshooting guides below provide detailed steps to investigate this.
Q4: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?
PAINS are chemical compounds that appear to be active against a wide range of biological targets but are actually false positives.[11] They interfere with the assay technology itself rather than interacting specifically with the intended biological target.[12][13] Identifying and eliminating PAINS early in the drug discovery process is critical to avoid wasting time and resources on dead-end leads.[14][15]
Troubleshooting Guide: Identifying and Mitigating this compound Assay Interference
This guide will help you systematically investigate potential assay interference from this compound.
Problem 1: High Hit Rate or Activity in Seemingly Unrelated Assays
If this compound appears active in multiple, mechanistically distinct assays, it may be a sign of non-specific activity or assay interference.
Troubleshooting Steps:
-
Literature and Database Review: Check databases such as PubChem to see if this compound or structurally similar compounds have been reported as frequent hitters.
-
Orthogonal Assays: Test the activity of this compound in a mechanistically different assay that measures the same biological endpoint. A true hit should show activity in both assays, while an interference compound may only be active in one.[12]
-
Counter-Screens: Perform specific counter-screens to identify common interference mechanisms as detailed below.[13]
Problem 2: Suspected Compound Aggregation
At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes, leading to false-positive results.
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation may be the cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates in your assay buffer at the concentrations being tested.
Problem 3: Potential Fluorescence Interference
If your assay uses a fluorescence-based readout, this compound may be intrinsically fluorescent or a quencher, leading to false signals.[6]
Troubleshooting Steps:
-
Fluorescence Scan: Measure the fluorescence emission spectrum of this compound at the excitation and emission wavelengths of your assay.
-
"No Target" Control: Run the assay with this compound but without the biological target (e.g., enzyme or receptor). An increase or decrease in the fluorescence signal in the absence of the target points to direct compound fluorescence or quenching.
Problem 4: Possible Redox Activity
Compounds with redox-cycling capabilities can interfere with assays that are sensitive to the redox state of the environment or that use redox-active reagents like resazurin.
Troubleshooting Steps:
-
Redox Indicator Test: Include a redox indicator (e.g., DCPIP) in your assay. A change in the indicator's color in the presence of this compound suggests redox activity.
-
Reducing Agent Test: Run the assay with and without a strong reducing agent like dithiothreitol (B142953) (DTT). If the activity of this compound is sensitive to the presence of DTT, it may be a redox-active compound.
Data Presentation
When reporting potential interference, it is crucial to present the data clearly. The following tables provide templates for summarizing your findings.
Table 1: Effect of Detergent on this compound Activity (Hypothetical Data)
| This compound Concentration (µM) | % Inhibition (without Triton X-100) | % Inhibition (with 0.01% Triton X-100) |
| 1 | 15 | 12 |
| 10 | 65 | 20 |
| 50 | 95 | 25 |
Table 2: this compound Fluorescence Interference (Hypothetical Data)
| Sample | Fluorescence Units (RFU) |
| Buffer Only | 50 |
| Buffer + this compound (50 µM) | 850 |
| Assay Components (No Target) | 150 |
| Assay Components (No Target) + this compound (50 µM) | 950 |
Experimental Protocols
Protocol 1: Aggregation Counter-Assay
-
Prepare a dilution series of this compound in your standard assay buffer.
-
Create a parallel dilution series in the same buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run your standard biochemical assay with both dilution series.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Fluorescence Interference Counter-Assay
-
Prepare this compound at the highest concentration used in your primary assay in the final assay buffer.
-
Using a plate reader, measure the fluorescence of:
-
Buffer alone.
-
Buffer with this compound.
-
All assay components (excluding the biological target) without this compound.
-
All assay components (excluding the biological target) with this compound.
-
-
Compare the readings. A significant increase or decrease in fluorescence in the samples containing this compound indicates interference.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Simplified SREBP signaling pathway.
Caption: Experimental workflow for hit validation and interference screening.
References
- 1. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
- 2. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the yield of Aflastatin A total synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Aflastatin A. The content is tailored to address specific challenges that may be encountered during key stages of the synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fragment Synthesis & Coupling Strategies
Question: My overall yield for the this compound synthesis is significantly lower than the reported 0.69%.[1] Where are the most likely steps for yield loss?
Answer: The total synthesis of this compound is a lengthy and complex process involving numerous steps, making yield loss a cumulative issue. The key challenges often lie in the three major fragment coupling reactions that establish critical stereocenters. These are:
-
The Felkin-selective trityl-catalyzed Mukaiyama aldol (B89426) reaction.
-
The chelate-controlled aldol reaction involving soft enolization with magnesium. [2][3]
-
The anti-Felkin-selective boron-mediated oxygenated aldol reaction. [2][3]
Sub-optimal yields in any of these key coupling steps will dramatically impact the overall yield. It is also crucial to ensure high purity and yield in the synthesis of the individual fragments prior to coupling.
Question: I am observing low yields and poor diastereoselectivity in the Mukaiyama aldol reaction for the C15-C16 bond formation. What are the common causes and solutions?
Answer: Low yields and poor stereoselectivity in this key step can arise from several factors. Here is a troubleshooting guide:
-
Lewis Acid Activity: The choice and quality of the Lewis acid are critical. Ensure the Lewis acid (e.g., a trityl catalyst) is fresh and handled under strictly anhydrous conditions to prevent deactivation.[2][3] Consider screening other Lewis acids if yields remain low.
-
Silyl (B83357) Enol Ether Quality: The silyl enol ether must be of high purity. Impurities can interfere with the catalyst and the reaction. Ensure complete conversion during its preparation and purify it carefully before use.
-
Reaction Conditions:
-
Temperature: These reactions are often sensitive to temperature fluctuations. Maintain a consistent low temperature (e.g., -78 °C) to maximize stereoselectivity.
-
Solvent: Ensure the solvent is rigorously dried. Trace amounts of water can quench the Lewis acid and the enolate.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to side reactions and degradation of the product.
-
-
Substrate Purity: Ensure the aldehyde fragment is pure and free of any acidic or basic impurities that could interfere with the reaction.
Question: The chelate-controlled aldol reaction with the magnesium enolate is giving me a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in this reaction is dependent on the formation of a rigid chelate transition state.
-
Magnesium Source and Activation: The choice of magnesium salt (e.g., MgBr₂·OEt₂) is important. Ensure it is anhydrous. The "soft enolization" is key to the success of this reaction.[2][3]
-
Base and Enolization Conditions: The choice of base and the conditions for enolization are critical. A hindered base is often used to selectively form the desired enolate. The temperature and time of enolization should be carefully optimized.
-
Solvent: The coordinating ability of the solvent can influence the stability and geometry of the chelate. Ethereal solvents like THF are commonly used.
-
Slow Addition: Slow addition of the aldehyde to the pre-formed magnesium enolate at low temperature can help to minimize side reactions and improve selectivity.
Question: My boron-mediated aldol reaction is not proceeding to completion, and the yield is low. What should I check?
Answer: Incomplete conversion in boron-mediated aldol reactions can be due to several factors:
-
Boron Reagent: The boron triflate or other boron source must be of high quality and handled under inert conditions.
-
Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is typically used. Ensure the base is pure and dry.
-
Enolate Formation: The formation of the boron enolate requires specific conditions. Ensure the temperature and reaction time for this step are optimized.
-
Work-up Procedure: The work-up for boron-mediated reactions often involves an oxidative step (e.g., with hydrogen peroxide) to break down the boron-aldolate complex. Incomplete work-up can lead to low isolated yields.
Data Presentation
The following table summarizes the reported yields for key stages in the total synthesis of this compound as reported by Evans et al. This can serve as a benchmark for researchers to compare their experimental outcomes.
| Synthetic Stage | Key Transformation | Reported Yield |
| C3-C15 Aldehyde Synthesis | Multiple steps from oxazolidinone | 94% (for a key fragment) |
| C15-C16 Coupling | Felkin-selective trityl-catalyzed Mukaiyama aldol reaction | (Not explicitly stated for this single step) |
| C26-C27 Coupling | Chelate-controlled aldol reaction with magnesium enolate | (Not explicitly stated for this single step) |
| C35-C36 Coupling | anti-Felkin-selective boron-mediated oxygenated aldol reaction | (Not explicitly stated for this single step) |
| Overall Synthesis | Complete sequence | 0.69% [1] |
Note: The yields for individual coupling steps are often reported as part of a multi-step sequence in the original publication. For detailed step-by-step yields, it is recommended to consult the supporting information of the primary literature.
Experimental Protocols
Detailed experimental protocols are critical for reproducibility. The following are representative procedures for the key aldol reactions, based on established methodologies.
Representative Protocol for a Mukaiyama Aldol Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), a flame-dried flask is charged with the aldehyde fragment and a rigorously dried solvent (e.g., dichloromethane).
-
Cooling: The solution is cooled to the desired temperature (typically -78 °C).
-
Lewis Acid Addition: The Lewis acid catalyst (e.g., a trityl salt) is added as a solution in the same dry solvent.
-
Silyl Enol Ether Addition: The silyl enol ether fragment, dissolved in the dry solvent, is added dropwise to the reaction mixture over a period of time to maintain the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Quenching: Upon completion, the reaction is quenched at low temperature by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Protocol for a Boron-Mediated Anti-Selective Aldol Reaction
-
Enolate Formation: To a solution of the ketone in a dry solvent (e.g., diethyl ether) under an inert atmosphere at -78 °C, a solution of the boron triflate (e.g., dicyclohexylboron triflate) is added, followed by the dropwise addition of a hindered amine base (e.g., triethylamine). The mixture is stirred at a specific temperature (e.g., 0 °C) for a defined period to allow for enolate formation.
-
Aldehyde Addition: The reaction mixture is cooled back to -78 °C, and a solution of the aldehyde in the same dry solvent is added slowly.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored for completion.
-
Oxidative Work-up: The reaction is quenched by the addition of methanol, followed by a buffer solution and hydrogen peroxide at 0 °C. This step is crucial to cleave the boron from the aldol adduct.
-
Extraction and Purification: The mixture is stirred at room temperature until the oxidation is complete. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.
Visualizations
Overall Synthetic Strategy Workflow
Caption: Overall synthetic workflow for the total synthesis of this compound.
Troubleshooting Logic for Mukaiyama Aldol Reaction
Caption: Troubleshooting flowchart for the Mukaiyama aldol reaction step.
References
Aflastatin A stability under different pH and temperature conditions
An important notice for researchers is that as of December 2025, there is limited publicly available data regarding the stability of Aflastatin A under diverse pH and temperature conditions. This technical support guide is based on general principles for handling complex polyketide natural products and established best practices for the stability testing of pharmaceuticals. The data and protocols presented here are for illustrative purposes and should be adapted based on your own experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of a complex molecule like this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions have the potential to catalyze the hydrolysis of ester bonds or other unstable functional groups within the molecule.
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light may cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of susceptible functional groups.
-
Enzymatic Degradation: When working within biological matrices, cellular enzymes may metabolize the compound.
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure maximum stability, it is recommended to:
-
Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Store these stock solutions at -80°C in small, single-use aliquots to minimize the damaging effects of repeated freeze-thaw cycles.
-
Protect all solutions from light by using amber-colored vials or by wrapping the containers in foil.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur due to poor solubility in the selected solvent or because the compound has degraded into less soluble byproducts.
-
Gently warm the solution to 37°C and vortex thoroughly to attempt redissolving the precipitate.
-
If the precipitate persists, it is best to discard the solution and prepare a fresh stock.
-
It is advisable to assess the solubility of this compound in your specific experimental buffer before commencing your experiments.
Q4: Can I use this compound in aqueous buffers for my experiments?
A4: Yes, but this should be done with caution. The stability of this compound in aqueous solutions is likely to be dependent on both the pH of the buffer and the temperature at which it is used.
-
It is highly recommended to prepare fresh dilutions in your aqueous buffer immediately before each experiment.
-
Avoid storing this compound in aqueous solutions for prolonged periods.
-
Consider conducting a preliminary stability test in your specific buffer system to understand its stability under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium during incubation.
-
Troubleshooting Steps:
-
Perform a time-course stability study: Incubate this compound in your cell culture medium at 37°C for a duration that matches your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take samples and analyze them using HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Replenish the compound: If significant degradation is observed, consider replenishing the this compound by performing more frequent media changes during long-term experiments.
-
Check for enzymatic degradation: If you are working with cell lysates or conditions with high serum content, consider the possibility that cellular enzymes could be metabolizing the compound.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
-
Possible Cause: this compound is degrading, resulting in the formation of one or more new products.
-
Troubleshooting Steps:
-
Review storage conditions: Confirm that stock solutions have been stored correctly—protected from light, at the appropriate temperature, and with minimal freeze-thaw cycles.
-
Analyze stressed samples: Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products. This can be instrumental in identifying the unknown peaks in your analysis.
-
Evaluate your analytical method: Ensure that your analytical method is "stability-indicating." This means it should be capable of separating the intact this compound from any potential degradation products.
-
Data Presentation
Table 1: Illustrative Example of this compound Stability in Aqueous Buffers after 24 hours.
This data is hypothetical and intended for exemplary purposes only.
| Temperature | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| 4°C | 95% | 98% | 97% | 90% |
| 25°C (Room Temp) | 80% | 92% | 90% | 75% |
| 37°C | 65% | 85% | 82% | 50% |
(Data represents the percentage of intact this compound remaining as determined by HPLC analysis.)
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for investigating the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate the mixture at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Combine the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature, for instance, 80°C.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions to serve as a baseline.
-
-
Sample Collection and Analysis:
-
For each of the stress conditions, collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
It is crucial to neutralize the acid and base hydrolysis samples before proceeding with analysis.
-
Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC or LC-MS method. This will allow for the separation and quantification of the parent this compound molecule and any degradation products that have formed.
-
Mandatory Visualization
Troubleshooting inconsistent results in Aflastatin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aflastatin A in bioassays. The information is designed to help address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows inconsistent inhibition of aflatoxin production. What are the potential causes?
A1: Inconsistent results can stem from several factors:
-
This compound Degradation: this compound, like many complex organic molecules, can be sensitive to storage and handling. Improper storage temperature, repeated freeze-thaw cycles, and exposure to light can lead to its degradation.
-
Solubility Issues: this compound is sparingly soluble in aqueous solutions. If not properly dissolved, its effective concentration in the culture medium will be lower and more variable.
-
Inaccurate Concentration: Errors in preparing the stock solution or serial dilutions will directly impact the final concentration in your assay.
-
Variability in Fungal Culture: The physiological state of the Aspergillus culture can significantly influence its susceptibility to inhibitors. Factors such as spore viability, inoculum size, and culture age can all contribute to variability.
-
Assay Conditions: Variations in incubation time, temperature, pH, and media composition can affect both fungal growth and aflatoxin production, thus influencing the apparent efficacy of this compound.
Q2: How should I prepare and store this compound solutions to ensure stability?
A2: To maintain the integrity of your this compound solutions, follow these guidelines:
-
Stock Solution: Prepare a concentrated stock solution in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in foil.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent effects on fungal growth and aflatoxin production.
Q3: I am observing a significant reduction in fungal growth along with the inhibition of aflatoxin production. Is this expected?
A3: While this compound's primary reported effect is the inhibition of aflatoxin biosynthesis, it can also affect fungal growth, particularly at higher concentrations. At a concentration of 0.5 µg/mL, this compound has been shown to completely inhibit aflatoxin production in Aspergillus parasiticus without affecting mycelial growth in liquid culture.[1] However, the same study noted a reduction in the hyphal extension rate on solid agar (B569324) plates.[1] If you observe a drastic reduction in fungal growth, consider performing a dose-response experiment to find the optimal concentration that inhibits aflatoxin production with minimal impact on mycelial biomass.
Q4: My RT-PCR results for aflR gene expression do not correlate with the level of aflatoxin inhibition.
A4: this compound is known to inhibit a very early step in aflatoxin biosynthesis, prior to the transcription of the regulatory gene aflR.[2][3] Therefore, a decrease in aflR expression is an expected downstream effect of this compound treatment. If you are not observing this correlation, consider the following:
-
Timing of RNA Extraction: The timing of RNA isolation is critical. The effect of this compound on gene expression may be transient. Perform a time-course experiment to determine the optimal time point for observing maximal repression of aflR.
-
RNA Quality: Ensure the integrity and purity of your extracted RNA. Degraded or contaminated RNA can lead to unreliable RT-PCR results.
-
Primer Efficiency: Verify the efficiency of your RT-PCR primers for aflR and the housekeeping gene.
-
Normalization: Use a stably expressed housekeeping gene for normalization to accurately quantify changes in aflR expression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of aflatoxin production | 1. Inactive this compound (degradation).2. Incorrect concentration of this compound.3. Resistant fungal strain. | 1. Prepare a fresh stock solution of this compound from a new vial. Verify proper storage conditions.2. Double-check all calculations for stock and working solutions. Prepare fresh dilutions.3. Verify the sensitivity of your Aspergillus strain to this compound. If possible, use a known sensitive strain as a positive control. |
| High variability between replicates | 1. Inconsistent inoculum size.2. Uneven distribution of this compound in the medium.3. Pipetting errors. | 1. Use a hemocytometer or spectrophotometer to standardize the spore concentration in your inoculum.2. Vortex the this compound working solution thoroughly before adding it to the culture medium. Ensure proper mixing of the medium after adding the compound.3. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Precipitate forms in the culture medium | 1. This compound has low aqueous solubility.2. The final concentration of the organic solvent is too low to keep this compound in solution. | 1. First, dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, dilute the stock solution in the culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your cells (typically <0.5%).2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific culture medium. |
| Unexpected changes in fungal morphology | 1. High concentration of this compound.2. Solvent toxicity. | 1. Perform a dose-response experiment to determine the optimal concentration for aflatoxin inhibition with minimal morphological changes.2. Run a solvent control (culture medium with the same concentration of DMSO used in the experiment) to ensure the observed effects are due to this compound and not the solvent. |
Data Presentation
Table 1: Effect of this compound on Aflatoxin Production and Fungal Growth in Aspergillus parasiticus
| This compound Concentration (µg/mL) | Aflatoxin Production Inhibition (%) | Mycelial Growth (relative to control) | Reference |
| 0.25 | Significant Inhibition | Not significantly affected | [2][3] |
| 0.5 | ~100% | Not affected in liquid culture | [1] |
| 1.0 | Complete Inhibition | Delayed growth observed | [2] |
| 100 | - | Growth not completely inhibited | [1] |
Table 2: Summary of this compound's Effects on Gene Expression in Aspergillus parasiticus
| Gene | Function | Effect of this compound Treatment | Reference |
| aflR | Regulatory gene for aflatoxin biosynthesis | Significantly reduced transcription | [2][3] |
| pksA | Polyketide synthase, early aflatoxin biosynthesis | Significantly reduced transcription | [2] |
| ver-1 | Aflatoxin biosynthetic enzyme | Significantly reduced transcription | [2] |
| omtA | Aflatoxin biosynthetic enzyme | Significantly reduced transcription | [2] |
Experimental Protocols
Protocol 1: this compound Bioassay for Inhibition of Aflatoxin Production
This protocol outlines a method to assess the inhibitory effect of this compound on aflatoxin production by Aspergillus parasiticus in a liquid culture.
Materials:
-
Aspergillus parasiticus strain (e.g., NRRL 2999)
-
Potato Dextrose Agar (PDA) plates
-
Yeast Extract Sucrose (YES) broth
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile distilled water
-
Sterile flasks
-
Incubator shaker
-
HPLC system with a fluorescence detector
-
Chloroform (B151607) or other suitable solvent for aflatoxin extraction
Procedure:
-
Inoculum Preparation:
-
Grow Aspergillus parasiticus on PDA plates at 28-30°C for 7-10 days until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
In sterile flasks containing YES broth, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 µg/mL).
-
Include a solvent control (DMSO only, at the same final concentration as the highest this compound treatment) and a negative control (no treatment).
-
Inoculate the flasks with the Aspergillus parasiticus spore suspension to a final concentration of 1 x 10^4 spores/mL.
-
-
Incubation:
-
Incubate the flasks at 28-30°C with shaking (e.g., 150 rpm) for 3-5 days.
-
-
Aflatoxin Extraction and Analysis:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract aflatoxins from the culture filtrate using chloroform or another appropriate method.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of aflatoxin produced using an HPLC system with a fluorescence detector, comparing the results to a standard curve of known aflatoxin concentrations.
-
-
Mycelial Dry Weight Measurement (Optional):
-
Collect the mycelium from the filter paper, dry it in an oven at 60-80°C until a constant weight is achieved, and record the dry weight to assess the effect of this compound on fungal growth.
-
Protocol 2: RT-PCR Analysis of aflR Gene Expression
This protocol describes how to analyze the effect of this compound on the expression of the aflatoxin regulatory gene aflR.
Materials:
-
Mycelia from this compound-treated and control cultures (from Protocol 1)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers for aflR and a housekeeping gene (e.g., β-tubulin or actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest mycelia from the liquid cultures at a predetermined time point (e.g., 48 hours post-inoculation).
-
Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, a qPCR master mix, and specific primers for the aflR gene and a housekeeping gene.
-
Set up the qPCR reaction with appropriate controls (no template control, no reverse transcriptase control).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the aflR gene in this compound-treated samples compared to the control, normalized to the expression of the housekeeping gene.
-
Visualizations
Caption: Experimental workflow for this compound bioassay.
Caption: this compound's proposed mechanism of action.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aflastatin A Production in Streptomyces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Aflastatin A production by Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a novel inhibitor of aflatoxin production by aflatoxigenic fungi.[1] It is a secondary metabolite produced by Streptomyces sp.[1][2]
Q2: What are the key culture parameters to consider for optimizing this compound production?
A2: The key parameters for optimizing secondary metabolite production in Streptomyces, including potentially this compound, are media composition (carbon and nitrogen sources), pH, temperature, incubation period, and the presence of specific minerals.[3][4][5][6]
Q3: What are typical optimal temperature and pH ranges for Streptomyces cultivation?
A3: Most Streptomyces species show optimal growth and secondary metabolite production at temperatures between 30°C and 39°C and a pH close to neutral or slightly alkaline (pH 7.0 - 8.0).[3][4][6][7] However, the optimal conditions can be species-specific.[6]
Q4: How does the incubation time affect the production of secondary metabolites like this compound?
A4: The production of secondary metabolites typically begins after the initial growth phase (exponential phase) and reaches its maximum during the stationary phase.[4][8] For many Streptomyces species, this can be between 4 to 10 days of incubation.[4][5][6] It is crucial to determine the optimal harvest time for maximal yield.
Q5: What are common carbon and nitrogen sources used in Streptomyces fermentation?
A5: Glucose, starch, and glycerol (B35011) are commonly used as carbon sources, while soybean meal, peptone, yeast extract, and casein are effective nitrogen sources for Streptomyces cultivation and secondary metabolite production.[4][5][6][7] The optimal source and concentration will need to be determined empirically for this compound production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Perform a media optimization study (see Experimental Protocols). |
| Incorrect pH of the culture medium. | Monitor and control the pH of the medium throughout the fermentation process. Test a range of initial pH values (e.g., 6.0 to 8.5). | |
| Non-ideal incubation temperature. | Optimize the incubation temperature by testing a range (e.g., 25°C to 40°C).[3][6] | |
| Inappropriate harvest time. | Perform a time-course experiment and measure this compound production at different time points to identify the peak production phase.[4][5] | |
| Poor aeration or agitation. | Ensure adequate aeration and agitation in shake flask or bioreactor cultures to support aerobic growth and biosynthesis. | |
| Inconsistent this compound production between batches | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture. |
| Inconsistent media preparation. | Ensure accurate weighing of media components and consistent sterilization procedures. | |
| Genetic instability of the Streptomyces strain. | Maintain a stock of the high-producing strain and use fresh cultures for each fermentation. Consider strain improvement techniques. | |
| Slow or stalled fermentation | Nutrient limitation. | Ensure the medium contains all essential nutrients, including trace elements. Consider adding a nutrient feed during fermentation (fed-batch culture).[9] |
| Accumulation of inhibitory byproducts. | Analyze the culture broth for potential inhibitory compounds. Consider media exchange or fed-batch strategies to reduce their concentration. | |
| Unhealthy or stressed yeast. | Ensure the initial inoculum is healthy and not stressed by factors like temperature shock.[10][11] |
Quantitative Data Summary
Table 1: Reported Optimal Culture Conditions for Secondary Metabolite Production in various Streptomyces species. (Note: These are starting points for the optimization of this compound production.)
| Parameter | Organism | Optimal Value | Reference |
| pH | Streptomyces sp. | 7.5 | [3] |
| Streptomyces sp. RUPA-08PR | 8.0 | [4] | |
| Streptomyces chilikensis ACITM-1 | 7.5 | [5] | |
| Streptomyces spectabilis | 5.0 | [6] | |
| Streptomyces purpurascens | 7.0 | [6] | |
| Streptomyces coeruleorubidus | 6.0 | [6] | |
| Streptomyces lavendofoliae | 7.0 | [6] | |
| Streptomyces rochei (MTCC 10109) | 7.5 | [7] | |
| Temperature | Streptomyces sp. | 30°C | [3] |
| Streptomyces sp. RUPA-08PR | 39°C | [4] | |
| Streptomyces chilikensis ACITM-1 | 30°C | [5] | |
| Streptomyces spectabilis | 30°C | [6] | |
| Streptomyces purpurascens | 30°C | [6] | |
| Streptomyces coeruleorubidus | 35°C | [6] | |
| Streptomyces lavendofoliae | 30°C | [6] | |
| Streptomyces rochei (MTCC 10109) | 32°C | [7] | |
| Incubation Period | Streptomyces sp. | 7 days | [3] |
| Streptomyces sp. RUPA-08PR | 10 days | [4] | |
| Streptomyces chilikensis ACITM-1 | 96 hours (4 days) | [5] | |
| Streptomyces spectabilis | 5 days | [6] | |
| Streptomyces purpurascens | 8 days | [6] | |
| Streptomyces coeruleorubidus | 6 days | [6] | |
| Streptomyces lavendofoliae | 10 days | [6] | |
| Streptomyces rochei (MTCC 10109) | 120 hours (5 days) | [7] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to systematically determine the optimal concentration of a single medium component.
-
Baseline Culture: Prepare a basal medium with all known essential nutrients for Streptomyces.
-
Vary One Factor: Create a series of flasks where the concentration of one component (e.g., glucose) is varied, while all other components are kept constant. For example:
-
Flask 1: 0.5% Glucose
-
Flask 2: 1.0% Glucose
-
Flask 3: 1.5% Glucose
-
Flask 4: 2.0% Glucose
-
Flask 5: 2.5% Glucose
-
-
Inoculation: Inoculate all flasks with a standardized inoculum of the Streptomyces strain.
-
Incubation: Incubate the flasks under constant temperature, pH, and agitation.
-
Analysis: At the optimal incubation time, harvest the broth and mycelium. Extract this compound and quantify its production (e.g., using HPLC).
-
Repeat: Repeat steps 2-5 for other media components (e.g., nitrogen source, phosphate (B84403) source).
Protocol 2: Determining the Optimal Incubation Time
-
Culture Preparation: Prepare multiple flasks with the optimized production medium.
-
Inoculation: Inoculate all flasks with a standardized inoculum.
-
Time-Course Sampling: Harvest one flask at regular intervals (e.g., every 24 hours) for a total duration that extends beyond the expected production phase (e.g., 12 days).
-
Analysis: For each time point, measure:
-
Cell growth (e.g., mycelial dry weight).
-
This compound concentration.
-
pH of the culture broth.
-
-
Data Plotting: Plot the measured parameters against time to identify the time of maximum this compound production.
Visualizations
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. scispace.com [scispace.com]
- 8. Production and characterization of a biosurfactant produced by Streptomyces sp. DPUA 1559 isolated from lichens of the Amazon region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced production of lipstatin from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 11. scottlab.com [scottlab.com]
Addressing challenges in purifying Aflastatin A from culture broths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Aflastatin A from culture broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which microorganism is it typically isolated?
A1: this compound is a novel inhibitor of aflatoxin production by aflatoxigenic fungi.[1] It is a secondary metabolite isolated from the solvent extract of the mycelial cake of Streptomyces sp.[1]
Q2: What are the primary challenges encountered during the purification of this compound?
A2: The primary challenges include low concentration in the culture broth, potential for degradation during extraction and purification, co-extraction of structurally similar impurities, and product loss during various purification steps. General issues in solvent extraction can include emulsion formation and the selection of an appropriate solvent.[2] In chromatographic steps, challenges such as peak broadening and co-elution of impurities are common.[3]
Q3: Is this compound intracellular or secreted into the culture medium?
A3: Existing literature indicates that this compound is isolated from the mycelial cake of Streptomyces sp., suggesting it is either an intracellular or cell-wall associated metabolite.[1] Therefore, the purification process should begin with the extraction from the fungal biomass rather than the culture supernatant.
Q4: What types of impurities are commonly co-purified with this compound?
A4: While specific data on this compound is limited, the producing organism, Aspergillus flavus, is known to produce numerous other secondary metabolites.[4] It is plausible that other polyketides, fatty acids, and pigments from the mycelium could be co-extracted and may co-elute during chromatographic separation.
Q5: What is the known stability of this compound under different conditions?
Troubleshooting Guides
Low Yield During Initial Extraction
| Problem | Possible Cause | Troubleshooting Steps |
| Low this compound concentration in the extract | Inefficient cell lysis and extraction from the mycelial cake. | - Optimize the cell disruption method (e.g., sonication, homogenization, freeze-thaw cycles).- Screen different extraction solvents (e.g., ethyl acetate, methanol (B129727), chloroform) and their mixtures to improve extraction efficiency.[2][7]- Optimize the solid-to-solvent ratio and extraction time. |
| Degradation of this compound during extraction. | - Perform extraction at a lower temperature (e.g., 4°C).[3]- Minimize the exposure of the extract to light and oxygen.- Investigate the effect of pH on the stability of this compound in the crude extract and adjust if necessary. | |
| Formation of a stable emulsion during liquid-liquid extraction | High concentration of lipids and other surfactants in the extract. | - Centrifuge the emulsion at high speed to break the layers.- Add a demulsifying agent.- Consider alternative primary purification steps such as solid-phase extraction (SPE). |
Poor Resolution and Purity in HPLC Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks | - Column overload.- Inappropriate mobile phase composition.- Column contamination or degradation. | - Reduce the sample injection volume or concentration.- Optimize the mobile phase pH and organic solvent gradient.[3]- Use a guard column to protect the analytical column.[7]- Flush the column with a strong solvent to remove contaminants.[8] |
| Co-elution of impurities | - Similar physicochemical properties of this compound and impurities.- Suboptimal chromatographic conditions. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase composition, including the use of different organic modifiers or additives.- Optimize the gradient elution profile for better separation.- Consider employing orthogonal chromatographic techniques (e.g., normal phase, ion exchange) for further purification. |
| Irreversible binding to the column | Strong interaction between this compound and the stationary phase. | - Modify the mobile phase pH or ionic strength.- Use a solvent with stronger elution strength in the final step of the gradient. |
Experimental Protocols
Note: The following protocols are generalized based on common practices for the purification of fungal secondary metabolites and should be optimized for this compound.
Protocol 1: Extraction of this compound from Mycelial Cake
-
Harvesting Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Drying: Lyophilize or air-dry the mycelial cake to remove water.
-
Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the mycelial powder in a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture). A common starting ratio is 1:10 (w/v).
-
Agitate the suspension at room temperature (or 4°C to minimize degradation) for several hours.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process 2-3 times to ensure complete recovery.
-
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents with increasing polarity (e.g., 10% methanol, 30% methanol) to remove polar impurities.
-
Elution: Elute this compound with a less polar solvent (e.g., 80-100% methanol or ethyl acetate).
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.
Visualizations
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion and Stability of New Metabolites of Paralytic Shellfish Toxins under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Ensuring the purity of synthetic Aflastatin A for biological studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Aflastatin A. Our goal is to help you ensure the purity of your compound and obtain reliable results in your biological studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a complex polyketide originally isolated from Streptomyces sp. Its primary known biological activity is the potent and specific inhibition of aflatoxin production by various species of fungi, such as Aspergillus parasiticus.[1][2][3] It has also been noted to exhibit broader antimicrobial and antitumor activities.[1]
Q2: What are the potential sources of impurities in synthetic this compound?
A2: The total synthesis of this compound is a complex, multi-step process.[4] Impurities can arise from several sources, analogous to those seen in solid-phase peptide synthesis, including:
-
Incomplete reactions: Failure of a reaction to proceed to completion can leave starting materials or intermediates in the final product.
-
Side reactions: The complex structure of this compound provides multiple reactive sites where unintended reactions can occur.
-
Reagent-related impurities: Residual coupling agents, protecting groups, or scavengers used during synthesis may be present.
-
Degradation products: this compound may be susceptible to degradation under certain conditions of light, temperature, or pH.
Q3: How can I assess the purity of my synthetic this compound sample?
A3: A multi-pronged analytical approach is recommended to ensure the purity of your synthetic this compound. No single method can definitively determine purity. A combination of the following techniques is advisable:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural variants.
Q4: What are the recommended storage conditions for synthetic this compound?
A4: To ensure the long-term stability of synthetic this compound, it should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Purity & Analysis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or tailing peaks in HPLC chromatogram | 1. Poor column condition.2. Inappropriate mobile phase.3. Sample overload.4. Compound degradation. | 1. Flush the column with a strong solvent or replace it.2. Optimize the mobile phase composition and pH.3. Reduce the injection volume or sample concentration.4. Prepare a fresh sample and re-analyze. |
| Multiple peaks of similar mass in MS | 1. Presence of isomers or diastereomers.2. In-source fragmentation.3. Adduct formation (e.g., with sodium or potassium). | 1. Use a high-resolution chiral chromatography method.2. Optimize MS ionization parameters.3. Check for common adducts and interpret the spectrum accordingly. |
| Unexpected signals in NMR spectrum | 1. Residual solvent.2. Presence of impurities from the synthesis.3. Compound degradation. | 1. Identify and subtract known solvent peaks.2. Compare with reference spectra of starting materials and reagents.3. Acquire a fresh spectrum from a newly prepared sample. |
Biological Assays
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no biological activity observed | 1. Impure or degraded this compound.2. Incorrect compound concentration.3. Cell line health or passage number.4. Assay conditions are not optimal. | 1. Verify purity by HPLC and MS. Use a fresh, confirmed-purity sample.2. Perform a dose-response curve to determine the optimal concentration.3. Ensure cells are healthy, within a low passage number range, and free of contamination.4. Optimize assay parameters such as incubation time, cell density, and reagent concentrations. |
| High background signal in cell-based assays | 1. Autofluorescence of this compound.2. Non-specific binding.3. Media components interfering with the assay. | 1. Run a control with this compound alone to determine its intrinsic fluorescence.2. Include appropriate blocking steps and wash protocols.3. Use phenol (B47542) red-free media and test for interference from serum components. |
| Precipitation of this compound in media | 1. Poor solubility in aqueous solutions.2. High final concentration of DMSO. | 1. Prepare a high-concentration stock in 100% DMSO and dilute serially in media with vigorous mixing.2. Ensure the final DMSO concentration is below a level that affects cell viability (typically <0.5%). |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve synthetic this compound in DMSO to a concentration of 1 mg/mL.
Protocol 2: General Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway of this compound in Mammalian Cells
While the primary target of this compound is in fungal aflatoxin biosynthesis, its reported antitumor activity suggests potential interactions with mammalian cell signaling pathways. Based on the activities of other complex polyketides, a hypothetical signaling pathway is presented below. Note: This is a theoretical model and requires experimental validation.
Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
Experimental Workflow for Purity Verification
The following workflow outlines the steps for verifying the purity of a new batch of synthetic this compound before its use in biological experiments.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Total Synthesis of this compound - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Guide to Aflastatin A and Other Aflatoxin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aflatoxins, potent mycotoxins produced primarily by Aspergillus flavus and Aspergillus parasiticus, pose a significant threat to food safety and public health. The inhibition of aflatoxin biosynthesis is a key strategy to mitigate this contamination. This guide provides a comparative analysis of Aflastatin A, a novel aflatoxin biosynthesis inhibitor, and other known inhibitory compounds. The information is supported by experimental data to aid in research and development efforts.
Mechanism of Action: this compound's Unique Approach
This compound distinguishes itself by targeting a very early stage in the aflatoxin biosynthesis pathway.[1][2] It effectively inhibits the production of norsolorinic acid, one of the initial stable intermediates in the pathway.[1][2] This is achieved by significantly reducing the transcription of the primary regulatory gene, aflR, as well as other crucial biosynthetic genes it governs, including pksA, ver-1, and omtA.[1][2] Notably, this compound can completely block aflatoxin production at concentrations as low as 0.5 µg/ml without impeding the mycelial growth of Aspergillus parasiticus in liquid cultures.[3] Furthermore, studies suggest that this compound also influences the fungus's glucose metabolism.[1][2]
Quantitative Comparison of Aflatoxin Biosynthesis Inhibitors
The following table summarizes the inhibitory efficacy of this compound and a selection of other known aflatoxin biosynthesis inhibitors. It is important to note that the IC50 values presented are sourced from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target Organism | IC50 / Inhibitory Concentration | Notes on Mechanism of Action |
| This compound | Aspergillus parasiticus | 0.5 µg/ml (complete inhibition) [3] | Inhibits a very early step in aflatoxin biosynthesis, prior to the transcription of aflR.[1][2] |
| This compound | Aspergillus parasiticus | 0.25 µg/ml (clear inhibition of norsolorinic acid) [1] | Reduces transcription of aflR and other biosynthetic genes.[1][2] |
| Boscalid | Aspergillus parasiticus | < 0.01 µM | Synthetic fungicide; respiration inhibitor (Complex II). |
| Pyridaben | Aspergillus parasiticus | < 0.1 µM | Synthetic miticide; respiration inhibitor (Complex I). |
| Fluacrypyrim | Aspergillus parasiticus | < 0.1 µM | Synthetic miticide; respiration inhibitor (Complex III). |
| Rotenone | Aspergillus parasiticus | ~10 µM | Natural respiration inhibitor (Complex I). |
| Siccanin | Aspergillus parasiticus | ~10 µM | Natural respiration inhibitor (Complex II). |
| Atpenin A5 | Aspergillus parasiticus | ~10 µM | Natural respiration inhibitor (Complex II). |
| Antimycin A | Aspergillus parasiticus | ~10 µM | Natural respiration inhibitor (Complex III). |
| Cyclo(l-Ala-Gly) | Aspergillus flavus | 0.75 mM | Natural compound produced by Klebsiella sp. |
| Rutin | Aspergillus flavus | 0.1 µg/mL (88% inhibition) | Natural phenolic compound. |
Experimental Protocols
Aflatoxin Biosynthesis Inhibition Assay in Liquid Culture
This protocol outlines a general method for determining the inhibitory effect of a compound on aflatoxin production in a liquid culture of Aspergillus species.
a. Fungal Spore Suspension Preparation:
-
Culture the selected Aspergillus strain (e.g., A. parasiticus or A. flavus) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28-30°C for 7-10 days until sporulation is abundant.
-
Harvest the spores by flooding the plate with a sterile surfactant solution (e.g., 0.05% Tween 80 in sterile distilled water).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile surfactant solution.
b. Inhibition Assay:
-
Prepare a suitable liquid culture medium (e.g., Yeast Extract Sucrose - YES broth).
-
Dispense the medium into sterile culture flasks or tubes.
-
Add the test inhibitor compound at various concentrations to the culture vessels. A solvent control (the solvent used to dissolve the inhibitor) should also be included.
-
Inoculate each flask with the prepared spore suspension.
-
Incubate the cultures for a defined period (e.g., 5-7 days) at an appropriate temperature (e.g., 28-30°C) with or without shaking.
c. Aflatoxin Extraction and Quantification (HPLC Method):
-
Separate the fungal mycelium from the culture broth by filtration.
-
Dry the mycelium and measure its dry weight to assess the effect of the inhibitor on fungal growth.
-
Extract aflatoxins from a known volume of the culture filtrate using an appropriate solvent (e.g., chloroform (B151607) or a methanol/water mixture).
-
Clean up the crude extract using an immunoaffinity column specific for aflatoxins.
-
Elute the aflatoxins from the column with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Quantify the aflatoxins using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. Post-column derivatization may be required to enhance the fluorescence of aflatoxin B1 and G1.[4]
Analysis of aflR Gene Expression by RT-PCR
This protocol describes a general method to assess the effect of an inhibitor on the expression of the aflR gene.
a. Fungal Culture and RNA Extraction:
-
Culture the Aspergillus strain in liquid medium with and without the test inhibitor as described in the inhibition assay protocol.
-
Harvest the mycelia at a specific time point (e.g., after 48-72 hours of incubation) by filtration.
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA from the powdered mycelia using a commercial RNA extraction kit or a standard protocol (e.g., Trizol-based extraction).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
b. Reverse Transcription (RT):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
c. Polymerase Chain Reaction (PCR):
-
Perform PCR using the synthesized cDNA as a template.
-
Use specific primers designed to amplify a fragment of the aflR gene.
-
Include primers for a housekeeping gene (e.g., β-tubulin) as an internal control to normalize the results.
-
The PCR reaction mixture typically contains the cDNA template, forward and reverse primers for the target and housekeeping genes, dNTPs, Taq DNA polymerase, and PCR buffer.
-
Run the PCR in a thermal cycler with an optimized program of denaturation, annealing, and extension steps.
d. Analysis of PCR Products:
-
Visualize the PCR products by agarose (B213101) gel electrophoresis.
-
The intensity of the bands corresponding to the aflR gene in the treated and untreated samples can be compared to the housekeeping gene to determine the relative change in gene expression. For more precise quantification, Real-Time PCR (qPCR) is recommended.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of aflatoxin biosynthesis inhibitors.
Caption: Simplified aflatoxin biosynthesis pathway and the inhibitory action of this compound.
Caption: General workflow for assessing aflatoxin biosynthesis inhibitors.
References
- 1. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lctech.de [lctech.de]
A Comparative Guide to Aflastatin A and Other Aflatoxin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aflastatin A and other notable inhibitors of the aflatoxin biosynthetic pathway. The information presented is intended to assist researchers in evaluating potential candidates for aflatoxin control strategies. Quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key validation assays.
Introduction to Aflatoxin Inhibition
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus. The contamination of food and feed with aflatoxins is a significant global health and economic issue. The biosynthesis of aflatoxins is a complex, multi-step enzymatic process, presenting numerous targets for inhibitory compounds. This compound, a novel compound isolated from Streptomyces sp., has been identified as a potent inhibitor of aflatoxin production.[1][2] This guide validates its role and compares its performance against other inhibitors with different mechanisms of action.
This compound: An Early Pathway Inhibitor
This compound is a tetramic acid derivative with a complex, highly oxygenated long alkyl side chain.[2][3][4] While its precise molecular target has not been fully elucidated, extensive research indicates that it acts at a very early stage of the aflatoxin biosynthetic pathway.[5][6] Its mechanism involves the significant reduction in the transcription of aflR, the primary regulatory gene within the aflatoxin gene cluster.[5][6][7] This upstream inhibition leads to a cascading downregulation of structural genes essential for aflatoxin synthesis, such as pksA, ver-1, and omtA.[5][6][7] Experimental evidence confirms that this compound treatment markedly inhibits the production of norsolorinic acid, one of the first stable intermediates in the pathway.[5][7]
Studies have shown that this compound can completely inhibit aflatoxin production in Aspergillus parasiticus at a concentration of 0.5 µg/mL, without significantly affecting the mycelial growth of the fungus in liquid medium.[1][8] This suggests a specific action on the secondary metabolic pathway of aflatoxin production. Furthermore, this compound has been observed to influence the primary glucose metabolism of the fungus, leading to increased glucose consumption and ethanol (B145695) accumulation.[5][6] This suggests an indirect mode of action by potentially altering the metabolic state of the fungus, thereby creating unfavorable conditions for aflatoxin synthesis.[9]
Comparative Analysis of Aflatoxin Inhibitors
A variety of compounds with different mechanisms of action have been identified as inhibitors of the aflatoxin pathway. This section compares this compound with several alternatives, including those targeting mitochondrial respiration, protein synthesis, and specific enzymes in the pathway.
Quantitative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors against aflatoxin production.
| Inhibitor | Proposed Target/Mechanism | IC50 (Aflatoxin Production) | Organism | Reference |
| This compound | Inhibition of aflR transcription; early pathway inhibition | Complete inhibition at 0.5 µg/mL | Aspergillus parasiticus | [1][8] |
| Rotenone | Mitochondrial Complex I | ~10 µM | Aspergillus parasiticus | [10] |
| Siccanin | Mitochondrial Complex II | ~10 µM | Aspergillus parasiticus | [10] |
| Atpenin A5 | Mitochondrial Complex II | ~10 µM | Aspergillus parasiticus | [10] |
| Antimycin A | Mitochondrial Complex III | ~10 µM | Aspergillus parasiticus | [10] |
| Pyridaben | Mitochondrial Complex I | <0.2 µM | Aspergillus parasiticus | [10] |
| Azoxystrobin | Mitochondrial Complex III | <0.5 µM | Aspergillus parasiticus | [10] |
| Blasticidin A | Protein Synthesis | 0.25 µM | Aspergillus parasiticus | [8] |
| Blasticidin S | Protein Synthesis | 28 µM | Aspergillus parasiticus | [8] |
| Apiol | Cytochrome P450 monooxygenase (CypA) | 0.24 M (AFG1) | Aspergillus parasiticus | [9] |
| S. hortensis phenolics | Oxidative Stress Reduction | 0.50 mM (AFB1), 0.06 mM (AFG1) | Aspergillus parasiticus | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and validation processes discussed, the following diagrams are provided in DOT language.
Caption: Aflatoxin pathway showing targets of various inhibitors.
Caption: Workflow for validating aflatoxin biosynthesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of aflatoxin inhibitors. Below are protocols for key experiments.
Protocol 1: Aflatoxin Production Inhibition Assay
Objective: To determine the IC50 value of a test compound on aflatoxin production.
Materials:
-
Aspergillus parasiticus or Aspergillus flavus strain
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microtiter plates (96-well) or flasks
-
Incubator shaker
-
Extraction solvent (e.g., 70% methanol)
-
Aflatoxin quantification kit (ELISA) or HPLC system
Procedure:
-
Prepare a spore suspension of the fungal strain (e.g., 10^5 spores/mL).
-
Dispense the liquid culture medium into the wells of a microtiter plate or into flasks.
-
Add the test inhibitor at a range of final concentrations. Include a solvent control (no inhibitor).
-
Inoculate each well or flask with the fungal spore suspension.
-
Incubate the cultures at an appropriate temperature (e.g., 28°C) with shaking for 3 to 7 days.
-
After incubation, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract aflatoxins from a known volume of the culture broth using the extraction solvent.
-
Quantify the concentration of aflatoxins (e.g., AFB1 and AFG1) using a competitive ELISA kit according to the manufacturer's instructions or by HPLC analysis.[11][12]
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Gene Expression Analysis by qRT-PCR
Objective: To assess the effect of an inhibitor on the transcription of aflatoxin biosynthetic genes.
Materials:
-
Fungal mycelia from the inhibition assay (Protocol 1)
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers specific for target genes (aflR, pksA, ver-1, omtA) and a housekeeping gene (e.g., β-tubulin) for normalization.
Procedure:
-
Harvest fungal mycelia from cultures treated with the inhibitor and from control cultures.
-
Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable RNA extraction kit following the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize first-strand cDNA from a fixed amount of total RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the inhibitor-treated samples compared to the control. A significant decrease in the expression of target genes indicates an inhibitory effect at the transcriptional level.[13]
Conclusion
This compound is a potent and specific inhibitor of aflatoxin biosynthesis, acting early in the pathway by downregulating the expression of the key regulatory gene, aflR. While its precise molecular target remains to be definitively identified, its mode of action distinguishes it from many other inhibitors that target downstream enzymes or general cellular processes like mitochondrial respiration. The comparison with alternative inhibitors highlights the diversity of mechanisms through which aflatoxin production can be controlled. For researchers in mycotoxin control and drug development, this compound represents a promising lead compound, and the provided protocols offer a framework for its further investigation and the evaluation of other potential inhibitors.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration of this compound, a specific inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural inhibitors: A sustainable way to combat aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural inhibitors: A sustainable way to combat aflatoxins [frontiersin.org]
- 10. Inhibitory Effects of Respiration Inhibitors on Aflatoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Maximizing Laboratory Production of Aflatoxins and Fumonisins for Use in Experimental Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic antimicrobial agents inhibit aflatoxin production - PMC [pmc.ncbi.nlm.nih.gov]
Aflastatin A: An In-Depth Analysis of a Potent Aflatoxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aflastatin A is a naturally occurring compound isolated from Streptomyces sp. that has garnered significant attention for its potent and specific inhibition of aflatoxin production by fungi such as Aspergillus parasiticus.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and relevant experimental data for this compound.
Important Note on Synthetic Analogues: Despite extensive literature searches, publicly available data on the synthesis and biological evaluation of synthetic analogues of this compound for comparative analysis is not available at this time. Research has predominantly focused on the total synthesis of the natural product itself. Therefore, this guide will focus exclusively on the known properties and experimental data for this compound.
Biological Activity and Mechanism of Action
This compound acts as a powerful inhibitor of aflatoxin biosynthesis.[1] It has been shown to completely block aflatoxin production in Aspergillus parasiticus at concentrations as low as 0.5 µg/mL without affecting the mycelial growth of the fungus in liquid medium.[1]
The primary mechanism of action of this compound is the downregulation of the aflatoxin biosynthetic gene cluster.[2] This includes the suppression of key enzymes involved in the aflatoxin pathway as well as the crucial transcriptional regulator, aflR.[2][3] By inhibiting the expression of aflR, this compound effectively shuts down the entire biosynthetic pathway at a very early stage.[2][4] Studies have shown that this compound clearly inhibits the production of norsolorinic acid, an early intermediate in the aflatoxin biosynthesis pathway, at a concentration of 0.25 µg/mL.[2]
Beyond its effects on aflatoxin production, this compound has also been observed to influence the glucose metabolism of Aspergillus parasiticus. It has been found to increase glucose consumption and ethanol (B145695) accumulation by the fungus.[2] this compound also exhibits some antimicrobial activity against certain bacteria, yeasts, and other fungi, as well as potential antitumor activity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Compound | Target Organism | Activity | Concentration | Reference |
| This compound | Aspergillus parasiticus NRRL 2999 | Complete inhibition of aflatoxin production | 0.5 µg/mL | [1] |
| This compound | Aspergillus parasiticus | Clear inhibition of norsolorinic acid production | 0.25 µg/mL | [2] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway for Aflatoxin Inhibition
The following diagram illustrates the proposed signaling pathway for the inhibition of aflatoxin biosynthesis by this compound.
Caption: Proposed inhibitory pathway of this compound on aflatoxin biosynthesis.
General Experimental Workflow for Aflatoxin Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibition of aflatoxin production.
Caption: Workflow for evaluating aflatoxin production inhibitors.
Experimental Protocols
Aflatoxin Production Inhibition Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of inhibitors on aflatoxin production by Aspergillus parasiticus.
1. Fungal Strain and Culture Conditions:
-
Aspergillus parasiticus (e.g., NRRL 2999) is typically used.
-
The fungus is maintained on a suitable agar (B569324) medium, such as potato dextrose agar (PDA).
-
For aflatoxin production, a liquid medium like YES medium (2% yeast extract, 6% sucrose) is commonly used.
2. Inoculum Preparation:
-
Spores are harvested from a mature fungal culture on PDA by washing the surface with a sterile surfactant solution (e.g., 0.05% Tween 80).
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 10^5 spores/mL).
3. Inhibition Assay:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The this compound solution is added to the liquid culture medium to achieve the desired final concentrations (e.g., 0.25 µg/mL, 0.5 µg/mL). A solvent control (DMSO only) is also prepared.
-
The medium is inoculated with the fungal spore suspension.
-
Cultures are incubated at a temperature conducive to aflatoxin production (e.g., 28°C) for a specified period (e.g., 4-7 days) with shaking.
4. Aflatoxin Extraction and Analysis:
-
After incubation, the mycelium is separated from the culture broth by filtration.
-
Aflatoxins are extracted from the culture filtrate using an organic solvent like chloroform.
-
The extract is concentrated, and the aflatoxin levels are analyzed. This can be done qualitatively or quantitatively using methods such as:
-
Thin-Layer Chromatography (TLC): The extract is spotted on a TLC plate and developed. Aflatoxins are visualized under UV light and can be compared to standards.
-
High-Performance Liquid Chromatography (HPLC): For precise quantification, the extract is analyzed by HPLC with a fluorescence detector.
-
Gene Expression Analysis (RT-PCR)
This protocol outlines the general steps for analyzing the effect of this compound on the expression of aflatoxin biosynthetic genes.
1. Fungal Culture and RNA Extraction:
-
Aspergillus parasiticus is cultured in the presence and absence of this compound as described above.
-
Mycelia are harvested at a specific time point during the exponential growth phase.
-
Total RNA is extracted from the mycelia using a suitable method (e.g., Trizol reagent or a commercial RNA extraction kit).
2. Reverse Transcription (RT):
-
The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).
3. Polymerase Chain Reaction (PCR):
-
The cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (e.g., aflR, pksA, ver-1, omtA) and a housekeeping gene for normalization (e.g., actin or tubulin).
-
The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized to determine the presence and relative abundance of the transcripts.
-
For quantitative analysis (qPCR), a real-time PCR system is used with a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time. The relative expression levels of the target genes are calculated after normalization to the housekeeping gene.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aflatoxin pathway regulator AflR induces gene transcription inside and outside of the aflatoxin biosynthetic cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of this compound, an inhibitor of aflatoxin production [jstage.jst.go.jp]
A Comparative Guide to Aflastatin A and Other Inhibitors of Aflatoxin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aflastatin A and other compounds that inhibit the biosynthesis of aflatoxins, potent mycotoxins produced by species of the Aspergillus fungus. This information is critical for researchers in food safety, toxicology, and drug development seeking to mitigate the harmful effects of aflatoxin contamination in food supplies and explore potential therapeutic interventions.
Introduction to Aflatoxin Inhibition
Aflatoxins, particularly Aflatoxin B1, are highly carcinogenic and pose a significant threat to human and animal health. The inhibition of their biosynthesis is a key strategy for reducing their prevalence in agricultural commodities. This guide focuses on this compound, a potent inhibitor of aflatoxin production, and compares its activity with other known inhibitors, providing a comprehensive overview of their mechanisms, efficacy, and the experimental methods used for their evaluation.
Comparative Analysis of Aflatoxin Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected compounds against aflatoxin production.
| Inhibitor | Target Organism(s) | Inhibitory Concentration | Mechanism of Action | Reference(s) |
| This compound | Aspergillus parasiticus | Completely inhibits at 0.5 µg/mL; Clearly inhibits norsolorinic acid production at 0.25 µg/mL.[1][2] | Inhibits a very early step in the aflatoxin biosynthetic pathway, prior to the transcription of the regulatory gene aflR.[1] | [1][2] |
| Blasticidin A | Aspergillus parasiticus | Almost completely inhibits at 0.5 µM. | Inhibition of protein synthesis, leading to a decrease in the abundance of aflatoxin biosynthetic enzymes.[3] | [3][4] |
| Blasticidin S | Aspergillus flavus | IC50 of 890 µM in YES liquid medium.[5] | Inhibition of protein synthesis.[5] | [5][6] |
| Annona muricata Extract | Aspergillus flavus | IC50 of 0.25 mg dry matter/mL | Antioxidant activity and presence of procyanidins (catechin and epicatechin). | [7] |
| Uncaria tomentosa Extract | Aspergillus flavus | IC50 of 0.28 mg dry matter/mL | Antioxidant activity and presence of procyanidins (catechin and epicatechin). | [7] |
| Synthetic Antimicrobial Peptides | Aspergillus flavus | Completely inhibits at 1-2 mg/mL.[8] | Down-regulation of aflatoxin structural genes and reduction of intracellular reactive oxygen species (ROS).[8] | [8][9] |
Signaling Pathways and Inhibition Mechanisms
The biosynthesis of aflatoxin is a complex process involving multiple enzymatic steps, regulated by a cluster of genes. This compound and other inhibitors interfere with this pathway at different stages.
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway of aflatoxin, highlighting the initial steps.
Caption: Simplified aflatoxin biosynthesis pathway, from precursors to Aflatoxin B1.
Point of Inhibition by this compound
This compound acts at a very early stage of this pathway, before the formation of the first stable intermediate, norsolorinic acid. It achieves this by downregulating the transcription of key biosynthetic genes, including the regulatory gene aflR.
Caption: Mechanism of this compound: inhibition of aflR transcription.
Experimental Protocols
This section details the methodologies used to assess the inhibitory activity of the compounds discussed.
Aflatoxin Production Inhibition Assay (Agar Dilution Method)
This method is used to evaluate the effect of an inhibitor on fungal growth and aflatoxin production on a solid medium.
-
Preparation of Inhibitor Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Media Preparation: Prepare a suitable agar (B569324) medium for fungal growth, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar. Autoclave the medium and cool it to approximately 50-60°C.
-
Incorporation of Inhibitor: Add appropriate volumes of the inhibitor stock solution to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates, including the control (which contains only the solvent).
-
Inoculation: Inoculate the center of each agar plate with a known number of fungal spores (e.g., 10^4 CFU) of the target Aspergillus strain.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth and aflatoxin production (e.g., 28-30°C) for a specified period (e.g., 4-7 days).
-
Analysis:
-
Fungal Growth: Measure the diameter of the fungal colony.
-
Aflatoxin Extraction: Excise the agar plugs containing the fungal culture, and extract the aflatoxins using a suitable solvent (e.g., chloroform, methanol).
-
Aflatoxin Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Thin-Layer Chromatography (TLC) to quantify the amount of aflatoxin produced.[10]
-
Aflatoxin Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and widely used method for the quantification of aflatoxins.
-
Sample Preparation: Extract aflatoxins from the fungal culture or contaminated commodity using a suitable solvent. The extract may need to be cleaned up using immunoaffinity columns or solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (for Aflatoxin B1 and G1): Aflatoxins B1 and G1 have weak natural fluorescence. To enhance their detection, they are often derivatized with trifluoroacetic acid (TFA) or other reagents to form highly fluorescent derivatives.[10]
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) is commonly used. The exact ratio can be optimized for best separation.
-
Detector: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the derivatized aflatoxins (e.g., 365 nm excitation and 430 nm emission).[7]
-
Quantification: Compare the peak areas of the aflatoxins in the sample to those of known standards to determine their concentration.
-
Experimental Workflow for Screening Aflatoxin Inhibitors
The following diagram outlines a typical workflow for screening and characterizing inhibitors of aflatoxin production.
Caption: Workflow for screening and characterizing aflatoxin inhibitors.
Conclusion
This compound is a potent inhibitor of aflatoxin biosynthesis, acting at an early stage of the pathway. Its high efficacy at low concentrations makes it a valuable tool for research and a potential candidate for development as a food preservative or therapeutic agent. Comparison with other inhibitors, such as the Blasticidins and various natural product extracts, reveals a diversity of mechanisms for aflatoxin inhibition, from direct interference with the biosynthetic pathway to broader effects on cellular processes like protein synthesis and oxidative stress management. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel aflatoxin inhibitors, contributing to the development of effective strategies for mitigating the global health threat posed by these mycotoxins.
References
- 1. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of blasticidin A, a strong aflatoxin production inhibitor, on protein synthesis of yeast: selective inhibition of aflatoxin production by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blasticidin A as an inhibitor of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Blasticidin S Derivatives on Aflatoxin Production by Aspergillus Flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New metabolic pathway for converting blasticidin S in Aspergillus flavus and inhibitory activity of aflatoxin production by blasticidin S metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic antimicrobial agents inhibit aflatoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic antimicrobial agents inhibit aflatoxin production (2021) | Jing Li [scispace.com]
- 10. fssai.gov.in [fssai.gov.in]
Aflastatin A's inhibitory spectrum against different mycotoxins
A Comparative Guide on the Inhibitory Spectrum and Mechanism of Aflastatin A
For researchers, scientists, and professionals in drug development, understanding the specific inhibitory actions of novel compounds is paramount. This compound, a metabolite isolated from Streptomyces sp. MRI142, has emerged as a significant inhibitor of mycotoxin production. This guide provides a comprehensive overview of this compound's known inhibitory spectrum, with a primary focus on its well-documented effects against aflatoxins. We delve into the experimental data, detailed protocols, and the underlying molecular mechanisms of its action.
Inhibitory Spectrum of this compound: A Focused Efficacy
Current scientific literature extensively documents the potent inhibitory activity of this compound against aflatoxin biosynthesis. However, there is a notable lack of evidence demonstrating its efficacy against other major classes of mycotoxins. While screenings for inhibitors of other mycotoxins, such as trichothecenes, have been conducted, the specific activity of this compound against these compounds has not been reported. Therefore, this guide will focus on the well-established inhibitory effects of this compound on aflatoxin production.
Quantitative Analysis of Aflatoxin Inhibition
This compound has been shown to completely inhibit aflatoxin production by Aspergillus parasiticus at very low concentrations, without significantly affecting the fungal growth. This specificity makes it a compound of great interest for targeted therapeutic and agricultural applications.
| Mycotoxin | Producing Fungus | Effective Concentration | Effect on Fungal Growth | Reference |
| Aflatoxin | Aspergillus parasiticus | 0.25 µg/ml | No significant inhibition | [1][2] |
| Aflatoxin | Aspergillus parasiticus NRRL 2999 | 0.5 µg/ml | No inhibition in liquid medium | [3] |
Mechanism of Action: Targeting the Aflatoxin Biosynthetic Pathway
This compound exerts its inhibitory effect at a very early stage of the aflatoxin biosynthetic pathway.[1][2] Research has demonstrated that it prevents the production of norsolorinic acid, one of the initial intermediates in the pathway.[1][2] This is achieved by downregulating the transcription of key genes within the aflatoxin gene cluster.
Specifically, this compound has been shown to significantly reduce the mRNA levels of the following genes in Aspergillus parasiticus:
-
aflR : A critical regulatory gene that encodes for a transcription factor necessary for the expression of most of the structural genes in the aflatoxin cluster.[1][2]
-
pksA (polyketide synthase)
-
ver-1 (versicolorin A dehydrogenase)
-
omtA (sterigmatocystin O-methyltransferase)
By inhibiting the expression of aflR, this compound effectively shuts down the entire aflatoxin production cascade. Furthermore, studies have indicated that this compound can also influence the primary metabolism of the fungus, specifically glucose consumption and ethanol (B145695) accumulation.[1][2]
Signaling Pathway of Aflatoxin Biosynthesis Inhibition by this compound```dot
Caption: Workflow for evaluating the inhibitory effect of this compound on Aspergillus parasiticus.
Conclusion
This compound is a highly potent and specific inhibitor of aflatoxin biosynthesis. Its mechanism of action, which involves the transcriptional suppression of the key regulatory gene aflR, makes it a valuable tool for studying mycotoxin regulation and a promising candidate for the development of novel anti-mycotoxigenic agents. While its inhibitory spectrum appears to be narrow based on current research, its profound effect on aflatoxin production warrants further investigation into its potential applications in food safety and medicine. Future studies are needed to explore the activity of this compound against a broader range of mycotoxins to fully elucidate its inhibitory spectrum.
References
The Untapped Potential of Aflastatin A: A Comparative Guide to Synergistic Antifungal Effects
Aflastatin A, a known inhibitor of aflatoxin production in fungi, presents an intriguing candidate for combination antifungal therapy. However, to date, no published studies have specifically investigated its synergistic effects with other antifungal compounds. This guide will delve into the current understanding of this compound's mechanism of action and explore the potential for synergistic interactions by drawing parallels with well-documented antifungal combinations. This report is intended for researchers, scientists, and drug development professionals seeking to explore novel antifungal strategies.
This compound: Mechanism of Action
This compound's primary established role is the inhibition of aflatoxin biosynthesis in Aspergillus species, such as Aspergillus parasiticus.[1][2] It achieves this by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory gene aflR.[3][4] Specifically, it has been shown to inhibit the production of norsolorinic acid, an early intermediate in the pathway.[3][4]
Beyond its impact on secondary metabolism, this compound also influences primary metabolic processes. Studies have revealed that it can affect glucose metabolism in fungi.[3][4] This dual action on both primary and secondary metabolic pathways suggests that this compound could potentially be combined with other antifungal agents that target different cellular processes, leading to synergistic effects.
This compound Signaling Pathway Inhibition
Caption: A diagram illustrating the inhibitory effect of this compound on the aflatoxin biosynthetic pathway.
Synergistic Antifungal Combinations: A Comparative Framework
While data on this compound is lacking, examining established synergistic antifungal combinations can provide a framework for future research. Two prominent examples are the combination of statins with azoles and echinocandins with azoles.
Statins and Azoles
Statins, typically used as cholesterol-lowering drugs, have been shown to exhibit synergistic antifungal activity when combined with azole antifungals.[5][6][7][8][9] This synergy is thought to arise from their complementary effects on the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[5]
Table 1: Synergistic Effects of Statin and Azole Combinations against Candida auris
| Combination | Fungal Strain(s) | FICI (Range) | Interpretation | Reference(s) |
| Voriconazole + Fluvastatin | Candida auris (21 isolates) | - | Synergy in 67% of isolates | [5][6] |
| Posaconazole + Fluvastatin | Candida auris (21 isolates) | - | Synergy in 90% of isolates | [5][6] |
| Voriconazole + Rosuvastatin | Candida auris (21 isolates) | 0.031 - 1 | Synergy in 57% of isolates | [5] |
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.
The checkerboard assay is a common in vitro method to assess the synergistic effects of two compounds.[10][11][12]
-
Preparation of Drug Solutions: Stock solutions of the statin and azole are prepared and serially diluted in a 96-well microtiter plate. The statin is typically diluted along the rows, and the azole is diluted along the columns.
-
Inoculum Preparation: The fungal isolate is cultured, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[13]
Caption: A simplified workflow for the checkerboard broth microdilution assay.
Echinocandins and Azoles
Echinocandins, which inhibit the synthesis of β-(1,3)-D-glucan in the fungal cell wall, also exhibit synergy with azoles.[14][15][16][17] This combination targets two different essential components of the fungal cell, the cell wall and the cell membrane, leading to enhanced antifungal activity.
Table 2: Synergistic Effects of Echinocandin and Azole Combinations
| Combination | Fungal Strain(s) | FICI (Range) | Interpretation | Reference(s) |
| Micafungin + Voriconazole | Candida auris (10 isolates) | 0.15 - 0.5 | Synergy | [16] |
| Anidulafungin + Posaconazole | Echinocandin-resistant C. glabrata | - | Synergy in 70% of isolates | [17] |
| Caspofungin + Posaconazole | Echinocandin-resistant C. glabrata | - | Synergy in 85% of isolates | [17] |
Time-kill assays provide a dynamic assessment of antifungal activity over time.[18][19][20]
-
Preparation of Cultures: Fungal cultures are grown to the logarithmic phase of growth.
-
Drug Exposure: The fungal culture is then exposed to the antifungal agents alone and in combination at specific concentrations (e.g., at their MICs).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Colony Counting: The aliquots are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[20]
Caption: A streamlined workflow for the time-kill assay.
Future Directions: Investigating this compound in Combination Therapy
The unique mechanism of this compound, targeting both aflatoxin biosynthesis and glucose metabolism, suggests that it could be a valuable component in combination therapies. Future research should focus on investigating the synergistic potential of this compound with existing antifungal agents, particularly those with different modes of action.
-
Combination with Azoles: Since azoles target the fungal cell membrane by inhibiting ergosterol synthesis, combining them with this compound, which affects cellular metabolism, could lead to a potent synergistic effect.
-
Combination with Echinocandins: Targeting the cell wall with echinocandins while simultaneously disrupting metabolic processes with this compound could create a multi-pronged attack on the fungal cell, potentially overcoming resistance mechanisms.
Systematic in vitro studies using checkerboard and time-kill assays are warranted to explore these potential synergies. The data generated from such studies would be invaluable for guiding further preclinical and clinical development of this compound as part of a novel antifungal combination therapy.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring synergy between azole antifungal drugs and statins for Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro synergistic interactions of the effects of various statins and azoles against some clinically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azole-resistant Aspergillus and Echinocandin-resistant Candida – What are the treatment options? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Validating the Revised Stereochemistry of Aflastatin A: A Comparative Guide
A definitive validation of the revised stereochemical assignment of the natural product Aflastatin A has been achieved through a combination of meticulous total synthesis and rigorous spectroscopic analysis. This guide provides a comparative overview of the originally proposed and the revised structures, supported by key experimental data and detailed methodologies that were instrumental in establishing the correct stereoisomer.
The journey to correctly define the complex three-dimensional structure of this compound underscores the critical interplay between organic synthesis and spectroscopic validation in natural product chemistry. Initial structural elucidation proposed a specific arrangement of its numerous stereocenters. However, discrepancies between the spectroscopic data of the natural product and synthetically prepared fragments prompted a reinvestigation, culminating in a revised and now widely accepted stereochemical assignment.
Structural Revision: A Tale of Six Stereocenters
The primary difference between the originally proposed and the revised structures of this compound lies in the absolute configuration of six key stereogenic centers. Specifically, the configurations at C8, C9, and the C28-C31 cluster were reassigned. This correction was a direct result of the total synthesis of a C3-C48 degradation fragment of this compound by Evans and coworkers.[1][2] A meticulous comparison of the nuclear magnetic resonance (NMR) data of this synthetic fragment with that reported for the naturally derived degradation product revealed a significant structural misassignment in the lactol region.[1][2]
The validation was further solidified by the observation that the spectroscopic data of the natural degradation lactol matched that of a synthetically prepared lactol trideuteriomethyl ether derivative, confirming the revised assignments.[1][2]
Comparative Spectroscopic Data
The cornerstone of the stereochemical revision was the comparison of ¹H and ¹³C NMR data. The chemical shifts and coupling constants of the synthetic material corresponding to the revised structure showed a high degree of correlation with the natural product's data, whereas a synthetic precursor embodying the originally proposed stereochemistry would exhibit notable deviations. Below is a summary of the key ¹H NMR data for a critical fragment that highlights these differences.
| Proton | Originally Proposed Diastereomer (Predicted) | Revised Diastereomer (Synthetic) | Natural Product Degradation Fragment |
| H-28 | Shift and multiplicity would differ | Observed Shift and Multiplicity | Matches Revised Diastereomer |
| H-29 | Shift and multiplicity would differ | Observed Shift and Multiplicity | Matches Revised Diastereomer |
| H-30 | Shift and multiplicity would differ | Observed Shift and Multiplicity | Matches Revised Diastereomer |
| H-31 | Shift and multiplicity would differ | Observed Shift and Multiplicity | Matches Revised Diastereomer |
Note: Specific chemical shift values are highly dependent on experimental conditions and the exact fragment being analyzed. The table illustrates the principle of comparison.
Experimental Protocols: The Synthetic Strategy for Validation
The successful synthesis of the correctly configured fragments of this compound relied on a series of highly diastereoselective reactions. These sophisticated methods allowed for precise control over the formation of the chiral centers, ultimately leading to the desired stereoisomer for comparison.
Key Diastereoselective Aldol (B89426) Reactions
The construction of the carbon skeleton of this compound heavily featured the use of stereocontrolled aldol reactions.[1] For instance, a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction was employed to set a key stereocenter, while a chelate-controlled aldol reaction involving soft enolization with magnesium was used for another crucial bond formation.[1] Furthermore, an anti-Felkin-selective boron-mediated oxygenated aldol reaction was instrumental in establishing another part of the molecule's complex stereochemistry.[1]
General Protocol for a Boron-Mediated Aldol Reaction:
-
A solution of the ketone in an appropriate solvent (e.g., dichloromethane) is cooled to -78 °C.
-
A boron triflate reagent (e.g., c-Hex₂BCl) and a tertiary amine base (e.g., triethylamine) are added to facilitate the formation of the boron enolate.
-
The mixture is stirred at a low temperature for a defined period to ensure complete enolization.
-
The aldehyde is then added, and the reaction is allowed to proceed until completion.
-
Workup involves quenching the reaction, extraction, and purification by chromatography to isolate the desired diastereomer.
The high diastereoselectivity of these reactions was paramount in producing a single, desired stereoisomer, which was then used for spectroscopic comparison with the natural product.
Logical Workflow for Stereochemical Validation
The process of revising the stereochemistry of this compound followed a logical and systematic workflow, which is a hallmark of modern natural product synthesis and characterization.
Caption: Workflow for the stereochemical revision of this compound.
Biological Activity of this compound Stereoisomers
While a direct comparative study of the biological activity of all possible stereoisomers of this compound is not extensively reported, it is a well-established principle in pharmacology that stereochemistry plays a crucial role in a molecule's biological function. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to bind to biological targets such as enzymes and receptors. Therefore, it is highly probable that the revised, naturally occurring stereoisomer of this compound possesses the optimal geometry for its reported biological activities, which include the inhibition of aflatoxin production. Any deviation from this natural stereochemistry would likely result in a significant reduction or complete loss of biological efficacy.
Conclusion
The revision of the stereochemistry of this compound stands as a testament to the power of modern organic synthesis as a tool for structural verification. Through the strategic application of highly selective reactions and careful spectroscopic analysis, the scientific community has arrived at a definitive and validated structure for this complex natural product. This work not only corrects the scientific record but also provides a valuable case study for researchers in natural product synthesis, medicinal chemistry, and drug discovery, highlighting the indispensable need for rigorous experimental validation of proposed molecular structures.
References
Confirming the Mode of Action of Aflastatin A: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aflastatin A, a potent inhibitor of aflatoxin biosynthesis, and explores genetic methodologies to definitively confirm its mode of action. While transcriptional studies have elucidated its impact on the aflatoxin pathway, direct genetic validation of its molecular target remains a key area for future research. This document summarizes current knowledge, compares this compound to other inhibitors, and provides detailed protocols for proposed genetic validation experiments.
Executive Summary
This compound is a novel tetramic acid derivative isolated from Streptomyces sp. that effectively inhibits aflatoxin production by Aspergillus parasiticus at sub-micromolar concentrations without significantly impacting fungal growth.[1][2] Current evidence, based on gene expression analysis, indicates that this compound acts at an early stage in the aflatoxin biosynthetic pathway. Specifically, it has been shown to reduce the transcription of the primary regulatory gene, aflR, and consequently, the expression of downstream structural genes essential for aflatoxin synthesis.[3][4] Additionally, this compound has been observed to alter primary metabolism in Aspergillus, notably increasing glucose consumption and ethanol (B145695) accumulation.[3][4]
Despite this knowledge, the precise molecular target of this compound has not been definitively identified. Genetic approaches, such as targeted gene knockout, functional complementation, and screening for resistant mutants, are the gold standard for validating the mechanism of action of a small molecule inhibitor. This guide outlines a proposed workflow for these genetic validation studies and compares the known characteristics of this compound with other aflatoxin biosynthesis inhibitors.
Data Presentation: Comparison of Aflatoxin Biosynthesis Inhibitors
The following table summarizes the key characteristics of this compound and other selected inhibitors of aflatoxin biosynthesis. This comparative data highlights the diversity of compounds and their known or proposed mechanisms of action.
| Inhibitor | Chemical Class | Organism of Action | Effective Concentration | Known/Proposed Mode of Action | Direct Genetic Target Confirmation |
| This compound | Tetramic acid derivative | Aspergillus parasiticus | 0.5 µg/mL | Downregulation of aflR transcription, impacting the entire aflatoxin gene cluster.[1][3] | Not yet reported |
| Blasticidin A | Peptidyl nucleoside | Aspergillus parasiticus | Not specified | Inhibition of protein synthesis.[5] | Not applicable (general inhibitor) |
| Gallic Acid | Phenolic acid | Aspergillus flavus | Not specified | Antioxidant activity that alters the transcription of regulatory factors FarB and CreA.[5] | Not yet reported |
| N-decyl aldehyde | Aldehyde | Aspergillus parasiticus | Not specified | Reduces the number of conidiophores.[5] | Not yet reported |
Proposed Genetic Approaches for Target Validation
To definitively identify the molecular target of this compound, a series of genetic experiments are proposed. These approaches are standard methodologies for drug target validation in fungi.[6][7][8]
Generation of Resistant Mutants
Inducing random mutations in Aspergillus parasiticus and selecting for strains that can produce aflatoxin in the presence of this compound is a powerful, unbiased method for identifying the drug's target or resistance mechanisms.
Targeted Gene Knockout and Complementation
Based on the observed effects of this compound on metabolism, candidate genes, particularly those related to fungal-specific metabolic regulation like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, could be systematically deleted.[9][10][11][12][13] The resulting knockout strains would be tested for resistance or altered sensitivity to this compound. Reintroducing the wild-type gene into a resistant knockout strain (complementation) should restore sensitivity, confirming the gene's role in the drug's mode of action.
Experimental Protocols
Protocol 1: Quantitative RT-PCR Analysis of aflR Gene Expression
This protocol describes a method to quantify the effect of this compound on the expression of the key regulatory gene aflR in Aspergillus parasiticus.
1. Fungal Culture and Treatment:
- Grow Aspergillus parasiticus in a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) at 28°C with shaking for 48-72 hours to establish mycelial cultures.
- Introduce this compound at its final working concentration (e.g., 0.5 µg/mL) to the experimental cultures. Use a vehicle control (e.g., DMSO) for the untreated samples.
- Continue incubation for a defined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
2. RNA Extraction:
- Harvest mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.
- Grind the frozen mycelia to a fine powder.
- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol-based method, including a DNase treatment step to remove contaminating genomic DNA.
3. cDNA Synthesis:
- Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
- Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
- Use primers specific for the aflR gene and a housekeeping gene for normalization (e.g., β-tubulin or actin).
- Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Analyze the data using the ΔΔCt method to determine the fold change in aflR expression in this compound-treated samples relative to the vehicle control.
Protocol 2: Workflow for Gene Knockout and Complementation
This protocol outlines the steps for creating and validating a targeted gene deletion in Aspergillus parasiticus.
1. Construction of the Gene Deletion Cassette:
- Amplify the 5' and 3' flanking regions (approx. 1 kb each) of the target gene from A. parasiticus genomic DNA.
- Amplify a selectable marker gene (e.g., hygromycin resistance, hph).
- Fuse these three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly to create the deletion cassette.
2. Fungal Transformation:
- Prepare protoplasts from young mycelia of A. parasiticus by enzymatic digestion of the cell wall.
- Transform the protoplasts with the gene deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
- Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
3. Screening and Verification of Transformants:
- Isolate genomic DNA from putative transformants.
- Verify the homologous recombination event by PCR using primers that anneal outside the flanking regions and within the selectable marker.
- Confirm the absence of the target gene transcript in the knockout strain by RT-PCR.
4. Phenotypic Analysis:
- Assess the aflatoxin production of the knockout strain in the presence and absence of this compound using techniques like HPLC or TLC.
5. Gene Complementation:
- Clone the full-length wild-type target gene with its native promoter into a vector with a different selectable marker.
- Transform the knockout strain with this complementation vector.
- Verify the reintroduction of the gene and assess the restoration of the wild-type phenotype (sensitivity to this compound).
Mandatory Visualizations
Caption: Proposed mode of action of this compound.
Caption: Workflow for target validation using gene knockout.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of aflatoxin production, on aflatoxin biosynthetic pathway and glucose metabolism in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Natural inhibitors: A sustainable way to combat aflatoxins [frontiersin.org]
- 6. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Sterol-Regulatory Element Binding Protein Is Required for Cell Polarity, Hypoxia Adaptation, Azole Drug Resistance, and Virulence in Aspergillus fumigatus | PLOS Pathogens [journals.plos.org]
- 12. Sterol regulatory element-binding proteins mediate intrinsic fungicide tolerance and antagonism in the fungal biocontrol agent Clonostachys rosea IK726 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sterol-Regulatory Element Binding Protein Is Required for Cell Polarity, Hypoxia Adaptation, Azole Drug Resistance, and Virulence in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fungal Response to Aflastatin A: A Comparative Transcriptomics Guide
For researchers, scientists, and drug development professionals, understanding the molecular impact of novel antifungal compounds is paramount. This guide provides a framework for the comparative transcriptomic analysis of Aflastatin A, a known inhibitor of aflatoxin production. By examining genome-wide expression changes, we can elucidate its mechanism of action, identify potential off-target effects, and benchmark its efficacy against other antifungal agents. This guide synthesizes published data on this compound's effects on gene expression and presents a template for a comprehensive comparative transcriptomics study.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the known transcriptomic effects of this compound on the aflatoxin biosynthetic pathway in Aspergillus parasiticus and provide a hypothetical comparison with other classes of antifungal agents. This comparative table is for illustrative purposes to guide researchers in structuring their own studies.
Table 1: Reported Effects of this compound on Gene Expression in Aspergillus parasiticus
| Gene | Function | Method | Observed Effect | Reference |
| aflR | Regulatory protein for aflatoxin biosynthesis | RT-PCR, TaqMan PCR | Significantly reduced transcription | [1][2] |
| pksA | Polyketide synthase in aflatoxin biosynthesis | RT-PCR, TaqMan PCR | Significantly reduced transcription | [1][2] |
| ver-1 | Aflatoxin biosynthetic enzyme | RT-PCR, TaqMan PCR | Significantly reduced transcription | [1][2] |
| omtA | Aflatoxin biosynthetic enzyme | RT-PCR, TaqMan PCR | Significantly reduced transcription | [1][2] |
| Genes for ethanol (B145695) utilization | Metabolism | Not specified | Repressed transcription | [1][2] |
Table 2: Illustrative Comparative Transcriptomic Effects of Antifungal Agents
| Pathway/Process | This compound (Observed/Hypothesized) | Azoles (e.g., Voriconazole) | Polyenes (e.g., Amphotericin B) | Echinocandins (e.g., Caspofungin) |
| Primary Target Pathway | Aflatoxin Biosynthesis | Ergosterol (B1671047) Biosynthesis | Membrane Integrity | Cell Wall Glucan Synthesis |
| Secondary Metabolism | Down-regulation of aflatoxin cluster genes | Variable effects, potential up-regulation of other secondary metabolite clusters | Down-regulation due to membrane stress | Up-regulation of compensatory cell wall synthesis genes |
| Stress Response | Oxidative stress response genes likely up-regulated | Up-regulation of ergosterol pathway and drug efflux pumps | Up-regulation of oxidative stress and cell wall integrity pathways | Strong up-regulation of the cell wall integrity pathway |
| Glucose Metabolism | Altered, with increased glucose consumption and ethanol accumulation[1][2] | Down-regulation of energy-intensive processes | General down-regulation of metabolism due to cell leakage | Up-regulation of pathways providing precursors for cell wall synthesis |
| Cellular Respiration | Potentially down-regulated | Inhibition of cytochrome P450 enzymes | Disruption of mitochondrial membrane potential | Indirect effects due to cell wall stress |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.
Fungal Culture and this compound Treatment
-
Fungal Strain: Aspergillus parasiticus or another relevant aflatoxigenic fungus is cultured on Potato Dextrose Agar (B569324) (PDA) for 5-7 days at 28°C to allow for conidial production.
-
Spore Suspension: Conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphal fragments. Conidia are then counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in a suitable liquid medium (e.g., Yeast Extract Sucrose medium).
-
This compound Treatment: The fungal culture is incubated at 28°C with shaking. This compound is added at the desired concentration (e.g., 0.5 µg/mL) at a specific time point (e.g., after 24 hours of growth). A vehicle control (e.g., DMSO) is run in parallel.
-
Mycelial Harvest: Mycelia are harvested at various time points post-treatment (e.g., 6, 12, 24 hours) by filtration, washed with sterile water, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Total RNA is extracted from the frozen mycelia using a TRIzol-based method or a commercially available fungal RNA extraction kit, following the manufacturer's instructions. An additional DNase treatment step is recommended to remove any contaminating genomic DNA.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a NanoDrop spectrophotometer or a Qubit fluorometer. RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: An mRNA-sequencing library is prepared from the total RNA using a kit such as the Illumina TruSeq RNA Library Prep Kit. This typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools like Trimmomatic.
-
Read Mapping: The high-quality reads are mapped to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases such as Gene Ontology (GO) and KEGG to identify the biological processes and pathways affected by this compound.
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomics of this compound-treated fungi.
Caption: this compound's inhibitory effect on the aflatoxin biosynthesis signaling pathway.
References
Aflastatin A: A Comparative Analysis of its Anti-Cancer and Antimicrobial Potential
For Immediate Release
Aflastatin A, a natural product isolated from Streptomyces sp., has demonstrated notable bioactivity, positioning it as a compound of interest for further investigation in oncology and infectious disease research. This guide provides a comparative overview of the anti-cancer and antimicrobial activities of this compound, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Anti-Cancer Activity of this compound
Initial studies have revealed that this compound exhibits antitumor properties.[1] While comprehensive data on its potency against a wide range of cancer cell lines is still emerging, the available information suggests a potential for further development.
Comparative Analysis of Anti-Cancer Activity
To provide a clear comparison, the following table summarizes the available quantitative data on the anti-cancer activity of this compound. This table will be updated as more data becomes available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data Not Available | - | Data Not Available | - |
| Example: Doxorubicin | MCF-7 (Breast) | ~1.2 | ||
| Example: Cisplatin | A549 (Lung) | ~8.0 |
Note: The lack of specific IC50 values for this compound in the public domain highlights a critical gap in the current research landscape. The data for Doxorubicin and Cisplatin are provided as examples of established anti-cancer agents.
Mechanism of Action in Cancer
The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. Preliminary research suggests that like many natural products, its mechanism may involve the induction of apoptosis and cell cycle arrest. Further investigation into its molecular targets is crucial to understand its therapeutic potential.
Below is a generalized diagram of a potential apoptotic signaling pathway that could be influenced by this compound.
Caption: Potential mechanism of this compound-induced apoptosis.
Antimicrobial Activity of this compound
This compound has been reported to possess antimicrobial activity against a range of bacteria, yeasts, and fungi.[1] This broad-spectrum activity suggests its potential as a lead compound for the development of new antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the available quantitative data on the antimicrobial activity of this compound.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data Not Available | - | Data Not Available | - |
| Example: Penicillin | Staphylococcus aureus | ~0.007 | ||
| Example: Amphotericin B | Candida albicans | ~0.25-1.0 |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of microbial strains are not yet publicly available. The data for Penicillin and Amphotericin B are provided as examples of established antimicrobial agents.
Mechanism of Antimicrobial Action
The mechanism by which this compound exerts its antimicrobial effects is also an area of active investigation. Potential mechanisms could include inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways.
Below is a workflow diagram for a typical antimicrobial susceptibility test.
Caption: Workflow for determining the MIC of this compound.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of experimental data. The following are standard protocols for assessing anti-cancer and antimicrobial activities.
Anti-Cancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The preliminary findings on the anti-cancer and antimicrobial activities of this compound are promising. However, to fully validate its potential, further research is imperative. Key areas for future investigation include:
-
Comprehensive Screening: Evaluating the IC50 and MIC values of this compound against a broad and diverse panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer cells and microbes.
-
In Vivo Efficacy: Assessing the anti-cancer and antimicrobial efficacy of this compound in preclinical animal models.
-
Comparative Studies: Conducting head-to-head comparisons of this compound with currently used anti-cancer and antimicrobial drugs to determine its relative potency and spectrum of activity.
The scientific community is encouraged to pursue these research avenues to unlock the full therapeutic potential of this compound.
References
Unraveling the Aflastatin Family: A Comparative Look at Aflatoxin Production Inhibitors
A comprehensive analysis of Aflastatin A and its related compounds reveals a potent natural inhibitor of aflatoxin biosynthesis. However, the exploration of its synthetic derivatives and their structure-activity relationships remains a nascent field, with publicly available data being notably scarce.
This compound, a natural product isolated from Streptomyces sp., has demonstrated significant potential as an inhibitor of aflatoxin production by fungi such as Aspergillus parasiticus.[1][2] Aflastatins belong to a class of tetramic acid derivatives characterized by a highly oxygenated long alkyl chain.[2] Alongside this compound, a related compound, Aflastatin B, has also been identified.[2] This guide provides a comparative overview of the known biological activities of these compounds and outlines the experimental approaches to assess their efficacy.
Comparative Biological Activity
While both this compound and B have been identified as inhibitors of aflatoxin production, the majority of detailed studies have focused on this compound.[2] Quantitative data on the inhibitory activity of this compound is available, whereas specific comparative data for Aflastatin B is not detailed in the currently available literature.
| Compound | Target Organism | Activity | Concentration | Source |
| This compound | Aspergillus parasiticus NRRL 2999 | Complete inhibition of aflatoxin production | 0.5 µg/mL | [1] |
| Aflastatin B | Aspergillus parasiticus | Inhibitor of aflatoxin production | Not specified | [2] |
Note: The mycelial growth of Aspergillus parasiticus was not affected by this compound at a concentration of 0.5 µg/mL in liquid medium, indicating a specific inhibitory effect on aflatoxin biosynthesis rather than general fungal toxicity.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect at an early stage of the aflatoxin biosynthetic pathway.[3] Studies have shown that it inhibits the production of norsolorinic acid, one of the initial intermediates in the pathway. This inhibition is achieved by significantly reducing the transcription of genes that encode for aflatoxin biosynthetic enzymes and the regulatory protein AflR.
Experimental Protocols
The evaluation of this compound's inhibitory activity on aflatoxin production typically involves the following key steps:
1. Fungal Culture and Treatment:
-
Aspergillus parasiticus (e.g., NRRL 2999) is cultured in a suitable liquid medium or on agar (B569324) plates.
-
This compound, dissolved in a suitable solvent, is added to the culture medium at various concentrations.
-
The cultures are incubated for a specific period to allow for fungal growth and potential aflatoxin production.
2. Mycelial Growth Assessment:
-
The mycelial weight is measured to determine if the compound has any antifungal activity that could indirectly affect aflatoxin production.
3. Aflatoxin Extraction and Quantification:
-
Aflatoxins are extracted from the fungal mycelium and the culture medium using an appropriate solvent (e.g., acetone, chloroform).
-
The extracted aflatoxins are then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Structure-Activity Relationship (SAR) Studies: A Path Forward
To date, comprehensive structure-activity relationship studies on synthetic derivatives of this compound have not been reported in publicly accessible scientific literature. The total synthesis of this compound has been achieved, which opens the door for the future creation of analogs.[4] Such studies would be invaluable for identifying the key structural motifs responsible for its potent inhibitory activity and for designing new, potentially more effective, and synthetically accessible inhibitors of aflatoxin production.
Future research in this area would likely involve the systematic modification of different parts of the this compound molecule, including:
-
The tetramic acid core.
-
The highly oxygenated long alkyl side chain.
-
The various stereocenters along the chain.
By synthesizing a library of such derivatives and evaluating their biological activity using the protocols outlined above, researchers can build a comprehensive understanding of the structure-activity landscape of the Aflastatin family. This knowledge will be crucial for the development of novel agents to combat aflatoxin contamination in food and agricultural products.
References
- 1. This compound, a novel inhibitor of aflatoxin production by aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and biosynthesis of aflastatins: novel inhibitors of aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Aflastatin A
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Aflastatin A is classified with acute toxicity (oral, inhalation, and dermal), and may cause genetic defects and cancer. Always work within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection.[1]
In case of exposure:
-
Ingestion: Immediately call a poison center or doctor.[1]
-
Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with water. Call a physician.[1]
-
Eye Contact: Rinse eyes with plenty of water and seek medical attention from an ophthalmologist.
Chemical Decontamination and Disposal Procedures
The primary method for rendering this compound waste non-hazardous is through chemical degradation. The following protocols are adapted from established procedures for aflatoxin disposal and should be performed by trained personnel.
Treatment with Sodium Hypochlorite (B82951):
This method is effective for degrading aflatoxins and is a recommended approach for this compound waste.
For this compound in Organic Solvents:
-
Evaporate the organic solvent to dryness under a vacuum in a rotary evaporator. If the solvent is DMSO, add an equal volume of dichloromethane (B109758) and then evaporate to dryness.
-
Dissolve the residue in a small amount of methanol (B129727) to ensure all glassware is wetted.
-
Add an excess amount (at least twice the estimated amount required) of a sodium hypochlorite solution (e.g., household bleach, typically 5.25% sodium hypochlorite).
-
Agitate the solution and let it stand for a minimum of two hours, or preferably overnight, to ensure complete degradation.
-
Dilute the solution with water to reduce the hypochlorite concentration to below 1.3%.
-
Add acetone (B3395972) to a final concentration of 5% of the total volume to neutralize any potentially harmful byproducts.
-
Allow the mixture to react for 30 minutes before discarding it down the drain with copious amounts of water, in accordance with local regulations.[2]
For this compound in Aqueous Solutions:
-
Add an excess amount (at least twice the estimated amount required) of sodium hypochlorite solution.
-
Follow steps 4 through 7 from the organic solvent protocol.[2]
Treatment with Potassium Permanganate (B83412) (KMnO₄):
This is an alternative chemical degradation method.
For this compound in Organic Solvents:
-
Evaporate the organic solvent to dryness.
-
Add enough water to dissolve the residue.
-
Carefully and slowly add 10 ml of concentrated sulfuric acid for every 100 ml of water. This reaction is exothermic and should be performed in an ice bath with stirring.
-
Add a sufficient amount of potassium permanganate to maintain a purple color.
-
Allow the solution to react for at least three hours or overnight before disposal according to institutional guidelines.[2]
A visual confirmation of degradation for both methods can be the absence of fluorescence under UV light.[2]
Quantitative Data for Disposal
| Parameter | Hypochlorite Treatment | Permanganate Treatment |
| Reagent Concentration | ~1.3% w/w or ~5% v/v Sodium Hypochlorite | 0.1 mol/l KMnO₄ in 1 mol/l H₂SO₄ |
| Required Amount | Excess (at least 2x estimated amount) | Sufficient to maintain a purple color |
| Reaction Time | ≥ 2 hours (overnight recommended) | ≥ 3 hours (overnight recommended) |
| Neutralizing Agent | 5% (v/v) Acetone | Not applicable |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
General Hazardous Waste Guidelines
In addition to the specific chemical degradation procedures, all laboratory personnel must adhere to general hazardous waste management principles:
-
Segregation: Never mix incompatible wastes. Store acids and bases separately.[3]
-
Containment: Use sturdy, chemically resistant containers with secure caps. Ensure containers are not overfilled.[3]
-
Labeling: Clearly label all waste containers with their contents and associated hazards.
-
Storage: Store hazardous waste in designated satellite accumulation areas.[3]
-
Prohibited Disposal Methods: Never dispose of hazardous waste by evaporation in a fume hood or by pouring it down the drain without proper chemical neutralization.[3][4]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[4]
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Essential Safety and Logistical Information for Handling Aflastatin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Aflastatin A. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute Toxicity: Potentially fatal if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: May cause cancer.
-
Mutagenicity: May cause genetic defects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Respiratory Protection | Half-mask or Full-face Respirator | A half-mask respirator with P100 (or N100) particulate filters is essential to prevent inhalation of aerosolized particles.[2] For higher-risk procedures, a full-face respirator provides both respiratory and eye protection.[3] Respirator cartridges should be appropriate for organic vapors and particulates. |
| Hand Protection | Nitrile Gloves | Wear double-layered nitrile gloves to provide a robust barrier against skin contact.[2] Change gloves frequently and immediately if they become contaminated. |
| Body Protection | Disposable Protective Suit | A full-body disposable suit or gown is necessary to prevent contamination of personal clothing.[2][4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required to protect the eyes.[3] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for handling this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Prepare all necessary equipment (e.g., vials, solvents, pipettes) and place them within the fume hood.
-
-
Handling:
-
When weighing the solid form of this compound, use a microbalance within the fume hood. Handle with care to avoid creating dust.
-
For dissolution, add the solvent to the vial containing this compound slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment. A solution of sodium hypochlorite (B82951) (bleach) is effective for decontaminating aflatoxins.[5]
-
All contaminated disposable materials should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Decontamination and Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Solid powder waste should be collected separately and not mixed with regular laboratory trash.[6]
-
-
Liquid Waste:
-
Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container.
-
For decontamination, treat the liquid waste with an excess of sodium hypochlorite solution (at least 10% final concentration) and allow it to react for several hours, preferably overnight, before disposal through the institution's hazardous waste program.[5]
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetonitrile). The rinsate must be collected as hazardous waste.[6] After rinsing, the container can be disposed of as regular laboratory glassware.
-
Summary of Disposal Routes:
| Waste Type | Disposal Procedure |
| Solid Contaminated Waste | Collect in a labeled hazardous waste container for incineration. |
| Liquid Waste | Decontaminate with sodium hypochlorite, then collect in a labeled hazardous waste container. |
| Sharps | Collect in a designated sharps container and treat as hazardous waste. |
| Empty Glassware | Triple-rinse with a suitable solvent (collecting rinsate as hazardous waste), then dispose of as regular glass waste.[6] |
By adhering to these safety and logistical guidelines, researchers can handle this compound with a high degree of safety, ensuring personal protection and the prevention of environmental contamination. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
